Tesaglitazar
Description
This compound is a dual peroxisome proliferator-activated receptor (PPAR) agonist, with hypoglycemic activity. This compound is more potent on the gamma subtype than on the alpha subtype of PPAR. This agent improves atherogenic dyslipidemia but may cause an increase in fibrosarcoma formation.
This compound is a small molecule drug with a maximum clinical trial phase of III and has 1 investigational indication.
structure in first source
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-ethoxy-3-[4-[2-(4-methylsulfonyloxyphenyl)ethoxy]phenyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24O7S/c1-3-25-19(20(21)22)14-16-6-8-17(9-7-16)26-13-12-15-4-10-18(11-5-15)27-28(2,23)24/h4-11,19H,3,12-14H2,1-2H3,(H,21,22)/t19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXGTZJYQWSUFET-IBGZPJMESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CC1=CC=C(C=C1)OCCC2=CC=C(C=C2)OS(=O)(=O)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO[C@@H](CC1=CC=C(C=C1)OCCC2=CC=C(C=C2)OS(=O)(=O)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4048773 | |
| Record name | Tesaglitazar | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4048773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
408.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
251565-85-2 | |
| Record name | Tesaglitazar | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=251565-85-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tesaglitazar [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0251565852 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tesaglitazar | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06536 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Tesaglitazar | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4048773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tesaglitazar | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TESAGLITAZAR | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6734037O3L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Tesaglitazar mechanism of action in lipid metabolism
An In-Depth Technical Guide on the Core Lipid-Modulating Mechanism of Action of Tesaglitazar
Introduction
This compound is a dual-acting peroxisome proliferator-activated receptor (PPAR) agonist with high affinity for both PPARα and PPARγ isoforms.[1][2] This dual agonism allows it to comprehensively address the intertwined pathologies of dyslipidemia and insulin resistance, which are characteristic features of type 2 diabetes and the metabolic syndrome.[2] While its clinical development was discontinued, the study of this compound has provided significant insights into the therapeutic potential of dual PPARα/γ activation for managing metabolic disorders.[3] This guide provides a detailed technical overview of the molecular mechanisms through which this compound modulates lipid metabolism, supported by quantitative data from preclinical and clinical studies, detailed experimental protocols, and visual diagrams of key pathways.
Core Mechanism of Action: Dual PPARα and PPARγ Agonism
The primary mechanism of action of this compound is the activation of two key nuclear receptors: PPARα and PPARγ.[1] These receptors function as ligand-activated transcription factors that regulate the expression of a multitude of genes involved in lipid metabolism, glucose homeostasis, and inflammation. Upon binding by an agonist like this compound, the PPAR undergoes a conformational change, enabling it to form a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.
PPARα-Mediated Effects on Lipid Metabolism
PPARα is predominantly expressed in tissues with high fatty acid catabolism, such as the liver, heart, and skeletal muscle. Its activation by this compound orchestrates a coordinated response to lower plasma triglycerides and VLDL levels, and in some contexts, raise HDL cholesterol.
-
Increased Fatty Acid Oxidation: PPARα activation upregulates the expression of genes involved in mitochondrial and peroxisomal β-oxidation of fatty acids. This increases the catabolism of fatty acids in the liver, reducing their availability for triglyceride synthesis.
-
Reduced Triglyceride Synthesis and VLDL Secretion: By decreasing the fatty acid substrate pool and potentially downregulating enzymes involved in triglyceride synthesis, PPARα activation leads to reduced hepatic production and secretion of very-low-density lipoprotein (VLDL) particles.
-
Enhanced Lipoprotein Lipase (LPL) Activity: PPARα agonists can increase the expression of LPL, an enzyme that hydrolyzes triglycerides in circulating VLDL and chylomicrons, facilitating the clearance of triglyceride-rich lipoproteins from the plasma. This is further enhanced by the downregulation of Apolipoprotein C-III (ApoC-III), a natural inhibitor of LPL. In obese Zucker rats, this compound treatment reduced VLDL apolipoprotein CIII content by 86%.
-
Modulation of HDL Cholesterol: PPARα activation increases the expression of Apolipoprotein A-I (ApoA-I) and Apolipoprotein A-II (ApoA-II), the primary protein components of high-density lipoprotein (HDL), which can contribute to increased HDL-C levels.
PPARγ-Mediated Effects on Lipid Metabolism
PPARγ is most abundantly expressed in adipose tissue, where it is a master regulator of adipogenesis and insulin sensitivity. While its primary role is in glucose homeostasis, its activation by this compound indirectly but powerfully influences lipid metabolism.
-
Improved Insulin Sensitivity: PPARγ agonists like this compound enhance the sensitivity of peripheral tissues, particularly adipose tissue, to insulin.
-
Enhanced Fatty Acid Uptake in Adipose Tissue: Improved insulin signaling in adipocytes promotes the uptake and storage of free fatty acids (FFAs) in adipose tissue. This "lipid-trapping" effect reduces the flux of FFAs to the liver and skeletal muscle, thereby decreasing the substrate for hepatic VLDL production and mitigating ectopic lipid accumulation that contributes to insulin resistance in other tissues.
-
Adipokine Regulation: this compound treatment has been shown to markedly increase the expression and plasma levels of adiponectin, an adipokine known to improve insulin sensitivity and have anti-inflammatory properties.
The combined activation of both PPARα and PPARγ results in a synergistic improvement of the overall lipid profile, addressing both the overproduction of triglyceride-rich lipoproteins from the liver and the peripheral insulin resistance that drives excess FFA flux.
Quantitative Data on Lipid Profile Modulation
The dual agonism of this compound translates into significant, dose-dependent improvements in the lipid profiles of both preclinical models and human subjects.
Preclinical Studies
Animal models of insulin resistance and dyslipidemia have been crucial in elucidating the lipid-modifying effects of this compound.
Table 1: Effects of this compound in Obese Zucker Rats
| Parameter | Obese Control | This compound (3 µmol/kg/day for 4 wk) | % Change | Reference |
|---|---|---|---|---|
| Hepatic TG Secretion | --- | --- | ↓ 47% | |
| Plasma TG Clearance | --- | --- | ↑ 490% | |
| VLDL ApoC-III Content | --- | --- | ↓ 86% |
| Fasting Plasma TG | Markedly elevated | Markedly lowered | --- | |
Table 2: Effects of this compound in APOE*3Leiden.CETP Transgenic Mice (8-week treatment)
| Parameter | Control Group | This compound Group | % Change | Reference |
|---|---|---|---|---|
| Total Cholesterol (mmol/L) | ~11 | ~5.5 | ↓ ~50% (P < 0.001) | |
| Triglycerides (mmol/L) | ~2.2 | < 1.0 | ↓ >50% (P < 0.001) | |
| (V)LDL-C | --- | --- | ↓ ~80% | |
| HDL-C | --- | --- | ↑ ~45% | |
| CETP Mass | --- | --- | ↓ (P < 0.001) |
| CETP Activity | --- | --- | ↓ (P < 0.001) | |
Clinical Studies
Human trials have confirmed the potent lipid-altering effects of this compound in patients with metabolic abnormalities.
Table 3: Effects of this compound in Non-Diabetic, Insulin-Resistant Patients (12-week treatment)
| Parameter | Placebo | This compound (1.0 mg/day) | % Change vs Placebo | p-value | Reference |
|---|---|---|---|---|---|
| Fasting Triglycerides | --- | --- | ↓ 37% | <0.0001 | |
| Non-HDL-Cholesterol | --- | --- | ↓ 15% | <0.0001 | |
| HDL-Cholesterol | --- | --- | ↑ 16% | <0.0001 |
| Non-Esterified Fatty Acids (NEFA) | --- | --- | ↓ 40% | <0.0001 | |
Table 4: Effects of this compound in Patients with Type 2 Diabetes (GLAD Trial, 12-week treatment)
| Parameter | Placebo | This compound (0.5 mg) | This compound (1.0 mg) | This compound (2.0 mg) | This compound (3.0 mg) | Reference |
|---|---|---|---|---|---|---|
| Triglycerides (% change) | --- | -17.2% (p<0.01) | -32.9% (p<0.0001) | -41.0% (p<0.0001) | -40.9% (p<0.0001) | |
| HDL-C (% change) | --- | NS | +15.0% (p<0.001) | +13.0% (p<0.001) | +12.9% (p<0.001) | |
| Non-HDL-C (% change) | --- | NS | -13.2% (p<0.0001) | -22.2% (p<0.0001) | -25.0% (p<0.0001) | |
| VLDL-C (% change) | --- | NS | -36.9% (p<0.0001) | -49.8% (p<0.0001) | -52.5% (p<0.0001) |
| Apolipoprotein B (% change) | --- | -15.0% (p<0.0001) | -15.7% (p<0.0001) | -21.0% (p<0.0001) | -22.3% (p<0.0001) | |
Experimental Protocols
The data presented above were generated using established and rigorous experimental methodologies.
In Vitro PPAR Transactivation Assay
-
Objective: To determine the potency (EC50) of this compound for activating PPARα and PPARγ.
-
Methodology:
-
Cell Culture: A suitable mammalian cell line (e.g., HEK293 or CHO) is cultured under standard conditions.
-
Transient Transfection: Cells are co-transfected with two plasmids:
-
An expression vector containing the ligand-binding domain (LBD) of either human or rat PPARα or PPARγ, fused to a GAL4 DNA-binding domain.
-
A reporter plasmid containing a luciferase gene under the control of a GAL4 upstream activation sequence (UAS).
-
-
Compound Treatment: Post-transfection, cells are treated with varying concentrations of this compound or a vehicle control for a defined period (e.g., 24 hours).
-
Luciferase Assay: Cells are lysed, and luciferase activity is measured using a luminometer. The light output is proportional to the degree of PPAR activation.
-
Data Analysis: Dose-response curves are generated by plotting luciferase activity against this compound concentration. The EC50 value, the concentration at which 50% of the maximal response is achieved, is calculated using non-linear regression analysis. This compound has shown EC50 values of 3.6 μM for human PPARα and approximately 0.2 μM for human PPARγ.
-
Preclinical Animal Model: Obese Zucker Rat
-
Objective: To evaluate the effects of this compound on glucose and lipid intolerance in a genetic model of obesity and insulin resistance.
-
Methodology:
-
Animal Model: Male obese (fa/fa) Zucker rats are used, with lean (Fa/?) littermates serving as healthy controls.
-
Treatment Groups: Animals are divided into groups: lean controls, obese controls, and obese rats treated with this compound (e.g., 3 µmol·kg⁻¹·day⁻¹ for 4 weeks via oral gavage).
-
Metabolic Testing:
-
Oral Glucose/Lipid Tolerance Test: After a fasting period, rats are given an oral load of glucose and triglycerides. Blood samples are collected at timed intervals to measure plasma glucose, insulin, FFA, and triglyceride levels.
-
Triton WR1339 Method: To assess lipid kinetics, rats are injected with Triton WR1339, a detergent that blocks LPL-mediated clearance of triglyceride-rich lipoproteins. The rate of triglyceride accumulation in the plasma is measured to determine the hepatic triglyceride secretion rate. Plasma TG clearance is measured separately.
-
-
Biochemical Analysis: Plasma samples are analyzed for lipids, lipoproteins, and hormones using standard enzymatic assays and ELISAs.
-
References
An In-depth Technical Guide to the Dual PPAR α/γ Agonism of Tesaglitazar
Introduction
Tesaglitazar is a potent, orally active, dual-acting agonist of the peroxisome proliferator-activated receptors (PPARs), specifically targeting the alpha (α) and gamma (γ) isoforms.[1][2] Developed for the treatment of type 2 diabetes and its associated dyslipidemia, it aimed to combine the glucose-lowering effects of PPARγ activation with the lipid-modulating benefits of PPARα activation.[3] While this compound demonstrated significant efficacy in improving glycemic control and lipid profiles in numerous preclinical and clinical studies, its development was discontinued during Phase III trials due to an unfavorable risk-benefit profile, primarily concerning renal adverse effects.[4][5] This guide provides a detailed technical overview of this compound's mechanism of action, supported by quantitative data, experimental methodologies, and pathway visualizations.
The Peroxisome Proliferator-Activated Receptors (PPARs)
PPARs are ligand-activated transcription factors belonging to the nuclear hormone receptor superfamily. Upon activation by a ligand, they form a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes, thereby regulating their transcription. There are three main PPAR isotypes: α, β/δ, and γ.
-
PPARα: Primarily expressed in tissues with high fatty acid catabolism rates, such as the liver, heart, skeletal muscle, and kidney. Its activation leads to the upregulation of genes involved in fatty acid uptake, transport, and β-oxidation. Consequently, PPARα agonists, like fibrates, are effective at lowering circulating triglycerides and very-low-density lipoprotein (VLDL) levels.
-
PPARγ: Most abundantly expressed in adipose tissue, with lower levels in the colon, macrophages, and pancreatic beta cells. It is a master regulator of adipogenesis and plays a crucial role in insulin sensitivity and glucose metabolism. PPARγ agonists, such as thiazolidinediones (TZDs), enhance insulin sensitivity in peripheral tissues and are used to treat type 2 diabetes.
The rationale behind developing a dual PPARα/γ agonist like this compound was to simultaneously target the hyperglycemia and dyslipidemia characteristic of type 2 diabetes and metabolic syndrome.
Mechanism of Action of this compound
This compound functions by binding to and activating both PPARα and PPARγ, thereby integrating the metabolic benefits of both pathways.
-
PPARγ Agonism: Activation of PPARγ by this compound enhances insulin sensitivity, leading to improved glycemic control. This is achieved by upregulating genes involved in glucose uptake in peripheral tissues and modulating the expression of adipocytokines, such as increasing the production of insulin-sensitizing adiponectin. This results in a reduction of fasting plasma glucose, insulin levels, and overall insulin resistance.
-
PPARα Agonism: Concurrently, this compound's activation of PPARα stimulates hepatic fatty acid oxidation and alters lipoprotein metabolism. This leads to a robust reduction in plasma triglycerides, VLDL, and apolipoprotein B. It also contributes to an increase in high-density lipoprotein (HDL) cholesterol levels.
This dual activation provides a comprehensive approach to managing the interconnected metabolic disturbances of type 2 diabetes.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound | Non-selective PPAR | Tocris Bioscience [tocris.com]
- 3. This compound: a promising approach in type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Glitazars Paradox: Cardiotoxicity of the Metabolically Beneficial Dual PPARα and PPARγ Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gene Expression Changes Induced by PPAR Gamma Agonists in Animal and Human Liver - PMC [pmc.ncbi.nlm.nih.gov]
Tesaglitazar: A Comprehensive Technical Review of its Discovery and Development
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Tesaglitazar (formerly AZ 242) is a dual peroxisome proliferator-activated receptor (PPAR) agonist with high affinity for both PPARα and PPARγ isoforms.[1] Developed for the management of type 2 diabetes and associated metabolic abnormalities, it demonstrated the potential to concurrently address hyperglycemia, dyslipidemia, and insulin resistance.[2][3] Preclinical and clinical studies revealed its efficacy in improving glycemic control and lipid profiles.[4][5] However, the development of this compound was discontinued in May 2006 during Phase III clinical trials due to an unfavorable benefit-risk profile, including concerns about cardiac and renal adverse effects. This technical guide provides a detailed overview of the discovery, mechanism of action, preclinical and clinical development, and eventual discontinuation of this compound, presenting key quantitative data, experimental methodologies, and relevant signaling pathways.
Introduction
The peroxisome proliferator-activated receptors (PPARs) are a group of nuclear receptors that function as transcription factors regulating gene expression in metabolic processes. The three main isotypes, PPARα, PPARγ, and PPARβ/δ, have distinct tissue distributions and physiological roles. PPARα is highly expressed in tissues with high fatty acid catabolism, such as the liver, heart, and skeletal muscle, and its activation primarily leads to decreased triglyceride levels. PPARγ is predominantly found in adipose tissue and plays a crucial role in adipogenesis and insulin sensitization.
The recognition of the distinct but complementary roles of PPARα and PPARγ in metabolic regulation led to the development of dual agonists, with the therapeutic goal of simultaneously managing the dyslipidemia and hyperglycemia characteristic of type 2 diabetes. This compound emerged as a potent dual PPARα/γ agonist from this drug discovery effort.
Mechanism of Action
This compound exerts its pharmacological effects by binding to and activating both PPARα and PPARγ. Upon activation by a ligand such as this compound, the PPARs form a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.
Activation of PPARγ by this compound in adipose tissue promotes the differentiation of adipocytes and increases the expression of genes involved in insulin signaling and glucose uptake, leading to improved insulin sensitivity. Concurrently, activation of PPARα in the liver enhances fatty acid oxidation and reduces the expression of apolipoprotein C-III, resulting in decreased plasma triglycerides and very-low-density lipoprotein (VLDL) levels.
Signaling Pathway
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound: a promising approach in type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. The PPARα/γ Agonist, this compound, Improves Insulin Mediated Switching of Tissue Glucose and Free Fatty Acid Utilization In Vivo in the Obese Zucker Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of this compound, a dual PPAR alpha/gamma agonist, on glucose and lipid abnormalities in patients with type 2 diabetes: a 12-week dose-ranging trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Tesaglitazar's Impact on Glucose Uptake and Insulin Sensitivity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Tesaglitazar, a dual peroxisome proliferator-activated receptor (PPAR) alpha and gamma agonist, has demonstrated significant effects on glucose and lipid metabolism. By activating both PPARα and PPARγ, this compound modulates the expression of a multitude of genes involved in insulin signaling, glucose transport, and fatty acid metabolism. This guide provides an in-depth technical overview of the mechanisms by which this compound enhances glucose uptake and improves insulin sensitivity, supported by quantitative data from preclinical and clinical studies, detailed experimental protocols, and visualizations of the core signaling pathways. Although the clinical development of this compound was discontinued, the data generated provides valuable insights into the therapeutic potential and mechanistic actions of dual PPAR agonists.
Core Mechanism of Action: Dual PPARα/γ Agonism
This compound functions as a molecular switch, binding to and activating two key nuclear receptors:
-
PPARα: Primarily expressed in tissues with high fatty acid catabolism, such as the liver, heart, and skeletal muscle. Its activation leads to increased fatty acid uptake and oxidation, and a reduction in circulating triglycerides.
-
PPARγ: Highly expressed in adipose tissue and to a lesser extent in skeletal muscle and liver. Its activation is central to the insulin-sensitizing effects, promoting adipocyte differentiation, enhancing glucose uptake, and increasing the expression of genes involved in insulin signaling.
The dual agonism of this compound offers a multi-faceted approach to improving metabolic health by simultaneously addressing dyslipidemia and insulin resistance.
Quantitative Effects on Glucose Metabolism and Insulin Sensitivity
This compound has been shown to dose-dependently improve markers of glycemic control and insulin sensitivity in both animal models and human subjects.
Clinical Data in Patients with Type 2 Diabetes
A 12-week, randomized, double-blind, placebo-controlled trial in patients with type 2 diabetes revealed significant dose-dependent reductions in fasting plasma glucose (FPG) and improvements in markers of insulin resistance.
| Dose of this compound | Change in Fasting Plasma Glucose (mg/dL) | Percent Change in Triglycerides |
| 0.5 mg | -30.3 | -17.2% |
| 1.0 mg | -41.1 | -32.9% |
| 2.0 mg | -55.0 | -41.0% |
| 3.0 mg | -60.9 | -40.9% |
Data from the Glucose and Lipid Assessment in Diabetes (GLAD) trial.
Preclinical Data: Tissue-Specific Glucose Uptake in Zucker Rats
A study utilizing the hyperinsulinemic-euglycemic clamp technique in obese Zucker rats, a model of insulin resistance, provided quantitative data on tissue-specific glucose utilization rates (R'g) following 3 weeks of treatment with this compound (3 µmol/kg/day).
| Tissue | Treatment Group | Basal R'g (µmol/100g/min) | Insulin-Stimulated R'g (µmol/100g/min) |
| White Quadriceps Muscle | Obese Control | 1.8 ± 0.3 | 2.5 ± 0.5 |
| This compound | 1.5 ± 0.2 | 8.9 ± 1.5 | |
| Red Gastrocnemius Muscle | Obese Control | 10.1 ± 1.5 | 12.3 ± 2.1 |
| This compound | 7.8 ± 0.9 | 25.6 ± 3.8 | |
| White Adipose Tissue | Obese Control | 0.4 ± 0.1 | 0.6 ± 0.1 |
| This compound | 0.3 ± 0.1 | 2.1 ± 0.4 |
Data are presented as mean ± SE.[1]
These data demonstrate that this compound significantly enhances insulin-stimulated glucose uptake in both skeletal muscle and adipose tissue.
Signaling Pathways Modulated by this compound
The insulin-sensitizing effects of this compound are mediated through the modulation of key signaling pathways that govern glucose transport. As a PPARγ agonist, this compound is hypothesized to enhance the insulin signaling cascade, leading to increased translocation of the glucose transporter 4 (GLUT4) to the cell surface.
Hypothesized Insulin Signaling Pathway Enhancement
The following diagram illustrates the proposed mechanism by which this compound enhances insulin-stimulated glucose uptake.
Role of Adiponectin and Leptin
This compound, through PPARγ activation, has been shown to increase the expression and circulating levels of adiponectin, an adipokine known to enhance insulin sensitivity. Conversely, while data on this compound's direct effect on leptin is less clear, improved insulin sensitivity is often associated with a reduction in leptin resistance. The adiponectin-to-leptin ratio is considered a key indicator of adipose tissue health and insulin sensitivity.
Detailed Experimental Protocols
Hyperinsulinemic-Euglycemic Clamp for Measuring Whole-Body and Tissue-Specific Insulin Sensitivity
This protocol is a gold-standard method for assessing insulin action in vivo.
Objective: To measure whole-body glucose disposal and tissue-specific glucose uptake under hyperinsulinemic, euglycemic conditions.
Animal Model: Male Zucker rats (or other relevant models).
Procedure:
-
Surgical Preparation: 5-7 days prior to the clamp, catheters are surgically implanted in the carotid artery (for blood sampling) and jugular vein (for infusions).
-
Fasting: Animals are fasted overnight (approximately 16 hours) before the experiment.
-
Basal Period (2 hours): A continuous infusion of [3-³H]glucose is administered to measure basal hepatic glucose production. Blood samples are collected at the end of this period.
-
Clamp Period (120 minutes):
-
A primed-continuous infusion of human insulin is initiated to raise plasma insulin to a desired physiological or supraphysiological level.
-
A variable infusion of 20% glucose is started and adjusted to maintain euglycemia (basal glucose levels).
-
Blood samples are taken at regular intervals (e.g., every 10 minutes) to monitor plasma glucose and insulin levels.
-
At a specific time point during the clamp (e.g., 75 minutes), a bolus of 2-deoxy-D-[¹⁴C]glucose is administered to measure tissue-specific glucose uptake.
-
-
Tissue Harvesting: At the end of the clamp, animals are euthanized, and tissues of interest (e.g., skeletal muscle, adipose tissue, liver) are collected and frozen for later analysis.
Data Analysis:
-
Whole-Body Glucose Disposal Rate (Rd): Calculated from the steady-state glucose infusion rate (GIR) during the clamp.
-
Hepatic Glucose Production (HGP): Determined by the rate of appearance of [3-³H]glucose.
-
Tissue-Specific Glucose Utilization Rate (R'g): Calculated from the tissue content of 2-deoxy-D-[¹⁴C]glucose-6-phosphate.
The following diagram illustrates the workflow of the hyperinsulinemic-euglycemic clamp procedure.
In Vitro 2-Deoxy-D-Glucose Uptake Assay in Adipocytes and Myotubes
This assay measures glucose transport into cultured cells and is a key method for assessing insulin sensitivity at the cellular level.
Objective: To quantify basal and insulin-stimulated glucose uptake in cultured adipocytes (e.g., 3T3-L1) or myotubes (e.g., L6).
Procedure:
-
Cell Culture and Differentiation:
-
Adipocytes (3T3-L1): Preadipocytes are grown to confluence and then differentiated into mature adipocytes using a cocktail of insulin, dexamethasone, and IBMX.
-
Myotubes (L6): Myoblasts are grown to confluence and then differentiated into myotubes by switching to a low-serum medium.
-
-
Serum Starvation: Differentiated cells are serum-starved for a defined period (e.g., 2-4 hours) to establish a basal state.
-
Insulin Stimulation: Cells are incubated with or without insulin (e.g., 100 nM) for a specific time (e.g., 30 minutes) to stimulate glucose transport.
-
Glucose Uptake:
-
The stimulation medium is removed, and cells are incubated with a transport solution containing 2-deoxy-D-[³H]glucose for a short period (e.g., 5-10 minutes).
-
The uptake is terminated by washing the cells with ice-cold phosphate-buffered saline (PBS).
-
-
Cell Lysis and Scintillation Counting: Cells are lysed, and the radioactivity within the cell lysate is measured using a scintillation counter to determine the amount of 2-deoxy-D-[³H]glucose taken up by the cells.
Data Analysis:
-
Glucose uptake is typically expressed as pmol or nmol of 2-deoxy-D-glucose per mg of protein per minute.
-
The fold-stimulation by insulin is calculated by dividing the insulin-stimulated glucose uptake by the basal glucose uptake.
Conclusion
This compound robustly improves insulin sensitivity and glucose metabolism through its dual activation of PPARα and PPARγ. Preclinical and clinical data demonstrate its efficacy in reducing hyperglycemia and enhancing glucose uptake in key metabolic tissues. The primary mechanism of action is believed to be the potentiation of the insulin signaling pathway via PPARγ activation, leading to increased GLUT4 translocation and consequently, greater glucose disposal. While the development of this compound was halted, the extensive research conducted provides a valuable framework for understanding the therapeutic potential of dual PPAR agonists in the management of type 2 diabetes and the metabolic syndrome. Further investigation into the precise molecular events downstream of this compound activation will continue to inform the development of next-generation insulin-sensitizing agents.
References
Tesaglitazar's Regulation of Gene Expression in Hepatocytes: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tesaglitazar is a dual peroxisome proliferator-activated receptor (PPAR) agonist with activity at both PPARα and PPARγ subtypes.[1] These nuclear receptors are critical regulators of lipid and glucose metabolism, making this compound a compound of interest for metabolic diseases.[2][3] In hepatocytes, the activation of PPARα and PPARγ by this compound initiates a cascade of transcriptional events that modulate the expression of a wide array of genes, influencing metabolic and inflammatory pathways. This technical guide provides a comprehensive overview of the molecular mechanisms of this compound in hepatocytes, presenting quantitative data on gene expression changes, detailed experimental protocols, and visual representations of the underlying biological processes.
Core Mechanism of Action
This compound functions as a ligand for PPARα and PPARγ. Upon binding, it induces a conformational change in the receptor, leading to the dissociation of corepressors and recruitment of coactivators. This activated receptor complex then heterodimerizes with the retinoid X receptor (RXR). The PPAR-RXR heterodimer translocates to the nucleus and binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) located in the promoter regions of target genes. This binding initiates the transcription of genes involved in a variety of metabolic processes.[4]
This compound exhibits different potencies for the PPAR subtypes, with an EC50 of 3.6 μM for human PPARα and approximately 0.2 μM for human PPARγ.[1]
Data Presentation: Quantitative Gene Expression Analysis
The following tables summarize the quantitative data on gene expression changes in hepatocytes following treatment with this compound, as reported in various studies.
Table 1: Microarray Analysis of Gene Expression in Primary Human Hepatocytes
| This compound Concentration | Number of Differentially Expressed Genes | Key Regulated Pathways | Reference |
| 1.4 µM | 189 | Lipid Metabolism, Cellular Stress | |
| 7.2 µM | 326 | Lipid Metabolism, Cellular Stress | |
| 36 µM | 359 | Lipid Metabolism, Cellular Stress | |
| Not Specified | 2111 - 3277 | Lipid, Carbohydrate, Xenobiotic, and Cholesterol Metabolism; Inflammation and Immunity |
Note: The study by Rogue et al. (2011) reported a higher number of differentially expressed genes, which may be attributed to different analytical methods and lack of correction for multiple testing.
Table 2: Quantitative Real-Time PCR Analysis of Inflammatory Gene Expression in the Liver of Diabetic Mice
| Gene | Treatment Group | Fold Change vs. Diabetic Control | p-value | Reference |
| TNF-α | This compound | Reduced | P<0.01 | |
| MCP-1 | This compound | Reduced | P<0.05 | |
| IL-6 | This compound | Reduced | P<0.05 |
Note: This study was conducted in the liver of diabetic LDLr-/- mice, which includes hepatocytes and other cell types. The observed changes in gene expression are indicative of the overall hepatic response to this compound.
Mandatory Visualization
Signaling Pathway of this compound in Hepatocytes
Caption: this compound signaling pathway in hepatocytes.
Experimental Workflow for Gene Expression Analysis
Caption: Workflow for analyzing this compound's effect on gene expression.
Experimental Protocols
Primary Hepatocyte Culture and Treatment
This protocol is adapted from methodologies used in studies of PPAR agonists on primary human hepatocytes.
Materials:
-
Cryopreserved or freshly isolated primary human or rodent hepatocytes
-
Williams' E Medium (or equivalent hepatocyte culture medium)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
L-Glutamine
-
Collagen-coated culture plates
-
This compound stock solution (in DMSO)
-
Vehicle control (DMSO)
Procedure:
-
Thawing and Plating: Thaw cryopreserved hepatocytes rapidly in a 37°C water bath. Transfer to a conical tube containing pre-warmed culture medium. Centrifuge at a low speed (e.g., 50 x g) for 5 minutes to pellet the cells. Resuspend the cell pellet in fresh culture medium and determine cell viability using trypan blue exclusion. Plate the hepatocytes on collagen-coated plates at a desired density (e.g., 0.15 x 10^6 cells/cm²).
-
Cell Attachment: Incubate the plated cells in a humidified incubator at 37°C with 5% CO₂ for 4-6 hours to allow for cell attachment.
-
Treatment: After attachment, replace the medium with fresh, serum-free culture medium containing the desired concentration of this compound or an equivalent volume of vehicle (DMSO). Typical concentrations for in vitro studies range from low micromolar to nanomolar, based on the EC50 values.
-
Incubation: Incubate the treated cells for the desired time period (e.g., 6, 24, or 48 hours) before harvesting for downstream analysis.
Quantitative Real-Time PCR (qPCR)
This protocol provides a general framework for analyzing the expression of specific genes in this compound-treated hepatocytes.
Materials:
-
RNA isolation kit (e.g., RNeasy Mini Kit, Qiagen)
-
DNase I
-
cDNA synthesis kit (e.g., SuperScript IV Reverse Transcriptase, Invitrogen)
-
SYBR Green or TaqMan qPCR Master Mix
-
Gene-specific forward and reverse primers
-
Nuclease-free water
-
qPCR instrument
Procedure:
-
RNA Isolation: Lyse the treated and control hepatocytes directly in the culture wells using the lysis buffer provided in the RNA isolation kit. Follow the manufacturer's protocol for RNA purification, including an on-column DNase I digestion step to remove any contaminating genomic DNA.
-
RNA Quantification and Quality Control: Quantify the isolated RNA using a spectrophotometer (e.g., NanoDrop) and assess its integrity using an Agilent Bioanalyzer or equivalent.
-
cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into cDNA using a cDNA synthesis kit according to the manufacturer's instructions.
-
qPCR Reaction Setup: Prepare the qPCR reaction mix by combining the qPCR master mix, forward and reverse primers (at an optimized concentration, typically 100-500 nM), and diluted cDNA template in a qPCR plate. Include no-template controls (NTCs) to check for contamination.
-
qPCR Run: Perform the qPCR reaction in a real-time PCR instrument using a standard cycling protocol (e.g., initial denaturation at 95°C, followed by 40 cycles of denaturation at 95°C and annealing/extension at 60°C).
-
Data Analysis: Analyze the amplification data using the ΔΔCt method to determine the relative fold change in gene expression between this compound-treated and vehicle-treated samples. Normalize the expression of the target gene to a stable housekeeping gene (e.g., GAPDH, ACTB).
Microarray Analysis
This protocol outlines the general steps for global gene expression profiling of this compound-treated hepatocytes using microarrays.
Materials:
-
RNA isolation kit
-
RNA quality assessment tools (spectrophotometer, Bioanalyzer)
-
RNA amplification and labeling kit (e.g., Illumina TotalPrep RNA Amplification Kit)
-
Microarray platform (e.g., Illumina BeadChips, Affymetrix GeneChips)
-
Hybridization oven
-
Microarray scanner
-
Data analysis software
Procedure:
-
Sample Preparation: Isolate high-quality total RNA from this compound-treated and control hepatocytes as described in the qPCR protocol.
-
RNA Amplification and Labeling: Amplify and label the RNA using a suitable kit according to the manufacturer's protocol. This typically involves reverse transcribing the RNA into cDNA, followed by in vitro transcription to generate biotinylated cRNA.
-
Hybridization: Hybridize the labeled cRNA to the microarray chip for a specified period (e.g., 16-18 hours) in a hybridization oven.
-
Washing and Staining: After hybridization, wash the microarray chips to remove non-specifically bound cRNA and then stain with a fluorescently labeled streptavidin conjugate.
-
Scanning: Scan the microarray chip using a high-resolution microarray scanner to detect the fluorescent signals.
-
Data Extraction and Analysis: Extract the raw signal intensity data from the scanned image. Perform data normalization to correct for technical variations between arrays. Use appropriate statistical methods (e.g., t-test, ANOVA) to identify genes that are differentially expressed between the this compound-treated and control groups, applying a fold-change and p-value cutoff.
Conclusion
This compound exerts a significant influence on the transcriptome of hepatocytes, primarily through the activation of PPARα and PPARγ. This leads to the modulation of genes involved in lipid and glucose metabolism, as well as inflammatory responses. The quantitative data and experimental protocols provided in this guide offer a robust framework for researchers and drug development professionals to further investigate the molecular effects of this compound and other PPAR agonists in the liver. The visualization of the signaling pathway and experimental workflows provides a clear conceptual understanding of the key processes involved. Further research, including more extensive transcriptomic and proteomic analyses, will continue to elucidate the intricate regulatory networks governed by this compound in hepatocytes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, a novel dual peroxisome proliferator-activated receptor alpha/gamma agonist, dose-dependently improves the metabolic abnormalities associated with insulin resistance in a non-diabetic population - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. diabetesjournals.org [diabetesjournals.org]
- 4. GLP-1-mediated delivery of this compound improves obesity and glucose metabolism in male mice - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on Tesaglitazar Signaling Pathways in Adipose Tissue
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tesaglitazar is a dual peroxisome proliferator-activated receptor (PPAR) agonist with potent activity on both PPARα and PPARγ subtypes.[1][2] PPARs are ligand-activated nuclear transcription factors that play a critical role in the regulation of glucose homeostasis, lipid metabolism, and inflammation.[3][4] By simultaneously activating both PPARα and PPARγ, this compound was developed to combine the glucose-lowering effects of PPARγ activation, characteristic of thiazolidinediones (TZDs), with the lipid-modulating benefits of PPARα activation, seen with fibrates.[5] Adipose tissue is a primary target for this compound, as it highly expresses PPARγ, the master regulator of adipogenesis and a key player in insulin sensitivity. This guide provides a detailed technical overview of the molecular signaling pathways modulated by this compound in adipose tissue, supported by quantitative data, experimental protocols, and pathway visualizations.
Core Signaling Mechanism of this compound
The fundamental mechanism of this compound action involves direct binding to and activation of PPARα and PPARγ. In the adipocyte, this compound diffuses through the cell membrane and into the nucleus, where it acts as a ligand for the PPARs. Upon binding, the PPAR undergoes a conformational change, causing it to heterodimerize with the Retinoid X Receptor (RXR). This activated PPAR-RXR complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes. This binding event recruits a complex of co-activator proteins, initiating the transcription of genes that regulate a wide array of metabolic processes.
The dual nature of this compound is reflected in its binding affinities, with a higher potency for PPARγ compared to PPARα. The EC50 (half-maximal effective concentration) for this compound is approximately 0.2 µM for both rat and human PPARγ, while for PPARα, it is 13.4 µM for the rat subtype and 3.6 µM for the human subtype.
Key Downstream Signaling Pathways in Adipose Tissue
This compound's activation of PPARs in adipocytes triggers a cascade of downstream events that collectively improve systemic metabolic health. These can be categorized into effects on glucose homeostasis, lipid metabolism, adipokine secretion, and inflammation.
Regulation of Glucose Homeostasis
A primary benefit of PPARγ activation in adipose tissue is enhanced insulin sensitivity. This compound achieves this through multiple mechanisms, most notably by increasing the expression and translocation of the insulin-responsive glucose transporter, GLUT4.
-
GLUT4 Expression and Translocation: PPARγ activation directly upregulates the transcription of the SLC2A4 gene, which codes for GLUT4. Increased GLUT4 protein levels lead to a larger intracellular pool of vesicles ready for deployment. Upon insulin signaling, these GLUT4-containing vesicles translocate to the plasma membrane, increasing the capacity of the adipocyte to take up glucose from the bloodstream. Studies with other PPARγ agonists have demonstrated that they not only increase total GLUT4 but also directly stimulate its translocation to the cell surface, even in the basal state.
Modulation of Lipid Metabolism
This compound profoundly impacts lipid handling in adipose tissue by promoting the storage of free fatty acids (FFAs) and regulating the expression of key metabolic enzymes.
-
Lipogenesis and FFA Uptake: PPARγ activation enhances the adipocyte's ability to take up and store FFAs. It upregulates genes involved in fatty acid transport (e.g., CD36) and triglyceride synthesis. Concurrently, PPARα activation can increase the expression of lipoprotein lipase (LPL) in adipose tissue, which hydrolyzes triglycerides from circulating lipoproteins, making FFAs available for uptake by the adipocyte. This "trapping" of FFAs in subcutaneous adipose tissue reduces their circulation and prevents ectopic lipid accumulation in non-adipose tissues like the liver and muscle, which is a key contributor to insulin resistance.
-
Lipolysis: The net effect of this compound is to promote lipid storage and reduce FFA release. By improving insulin sensitivity, this compound enhances insulin's natural ability to suppress lipolysis (the breakdown of stored triglycerides). Insulin signaling normally inhibits the activity of hormone-sensitive lipase (HSL), a key enzyme in the lipolytic cascade.
Regulation of Adipokine Secretion
Adipose tissue functions as an endocrine organ, secreting signaling molecules called adipokines. This compound favorably modulates the adipokine profile, particularly by increasing the production of adiponectin.
-
Adiponectin: Adiponectin is an insulin-sensitizing and anti-inflammatory hormone produced almost exclusively by adipocytes. Low levels are strongly associated with obesity and insulin resistance. PPARγ activation is a potent stimulus for adiponectin gene transcription and secretion. Studies in db/db mice show that this compound treatment dramatically upregulates adiponectin mRNA in adipose tissue, leading to significantly increased plasma adiponectin levels. This is a key mechanism through which this compound exerts its systemic insulin-sensitizing effects.
Anti-inflammatory Effects
Chronic low-grade inflammation in adipose tissue, characterized by macrophage infiltration, is a hallmark of obesity-associated insulin resistance. This compound exerts anti-inflammatory effects, partly by modulating macrophage populations.
-
Macrophage Modulation: In diabetic ob/ob mice, this compound treatment has been shown to reduce the total number of macrophages in both epididymal and subcutaneous adipose depots. This reduction is primarily due to a decrease in the pro-inflammatory M1 macrophage population (CD11c+).
-
Thermogenesis: Interestingly, the reduction in inflammation is linked to an increase in thermogenic capacity. This compound treatment significantly induces the expression of Uncoupling Protein 1 (UCP-1) mRNA in adipocytes, a key marker of "browning" or beige adipocyte formation. Inflammation is known to inhibit UCP-1 expression, suggesting that by reducing inflammatory signals, this compound may promote a more metabolically active adipose tissue phenotype.
Quantitative Data Summary
The effects of this compound have been quantified in numerous preclinical and clinical studies. The following tables summarize key findings related to its activity and metabolic impact.
Table 1: this compound Potency on PPAR Subtypes
| Receptor | Species | EC50 | Reference |
|---|---|---|---|
| PPARγ | Human | ~0.2 µM | |
| PPARγ | Rat | ~0.2 µM | |
| PPARα | Human | 3.6 µM |
| PPARα | Rat | 13.4 µM | |
Table 2: Metabolic Effects of this compound in Obese Zucker Rats
| Parameter | Group | Fasting | Post-Load (2-h AUC) | Reference |
|---|---|---|---|---|
| Plasma Glucose | Obese Control | Lowered by this compound | +19% vs Lean | |
| Plasma Insulin | Obese Control | Substantially Reduced | +849% vs Lean | |
| Plasma TG | Obese Control | Markedly Lowered | +413% vs Lean | |
| Plasma FFA | Obese Control | Not Affected | +53% vs Lean | |
| Hepatic TG Secretion | Obese Control | -47% | N/A | |
| Plasma TG Clearance | Obese Control | +490% | N/A |
Data from obese rats treated with this compound (3 µmol·kg⁻¹·day⁻¹) for 4 weeks compared to untreated obese controls.
Table 3: Effects of this compound in a 12-Week Clinical Trial (Non-Diabetic, Insulin-Resistant Subjects)
| Parameter (at 1.0 mg/day dose) | Change from Baseline | 95% Confidence Interval | p-value | Reference |
|---|---|---|---|---|
| Fasting Triglycerides | -37% | -43% to -30% | <0.0001 | |
| HDL-Cholesterol | +16% | 8% to 24% | <0.0001 | |
| Non-HDL-Cholesterol | -15% | -20% to -10% | <0.0001 | |
| NEFA | -40% | -51% to -27% | <0.0001 | |
| Fasting Insulin | -35% | N/A | <0.0001 |
| Fasting Plasma Glucose | -0.47 mmol/L | N/A | <0.0001 | |
Table 4: Effects of this compound in a 12-Week Clinical Trial (Type 2 Diabetes Patients)
| Parameter (at 1.0 mg/day dose) | Change from Baseline | p-value | Reference |
|---|---|---|---|
| Fasting Plasma Glucose | -41.1 mg/dL | <0.0001 | |
| Triglycerides | -32.9% | <0.01 | |
| HDL-Cholesterol | +13.0% | <0.001 |
| Apolipoprotein B | -15.7% | <0.0001 | |
Experimental Protocols & Workflows
Investigating the effects of this compound on adipose tissue involves a range of molecular and cellular biology techniques. Below are generalized protocols based on methods cited in the literature.
General Experimental Workflow for In Vivo Studies
The diagram below illustrates a typical workflow for assessing the effects of a PPAR agonist like this compound in a rodent model of obesity or diabetes.
Protocol: Gene Expression Analysis by RT-qPCR
This protocol is for quantifying mRNA levels of target genes (e.g., Adipoq, Slc2a4, Ucp1) in adipose tissue.
1. Materials:
-
Frozen adipose tissue (~50-100 mg)
-
TRIzol reagent or similar RNA extraction kit
-
Chloroform, Isopropanol, 75% Ethanol
-
Nuclease-free water
-
cDNA synthesis kit (Reverse Transcriptase, dNTPs, buffers)
-
SYBR Green qPCR Master Mix
-
Gene-specific primers (forward and reverse)
-
qPCR-compatible plates and seals
-
qPCR instrument
2. Procedure:
-
RNA Extraction:
-
Homogenize frozen adipose tissue in 1 mL of TRIzol reagent using a bead homogenizer.
-
Incubate for 5 minutes at room temperature to permit complete dissociation of nucleoprotein complexes.
-
Add 0.2 mL of chloroform, shake vigorously for 15 seconds, and incubate for 3 minutes.
-
Centrifuge at 12,000 x g for 15 minutes at 4°C.
-
Transfer the upper aqueous phase to a new tube.
-
Precipitate the RNA by adding 0.5 mL of isopropanol. Incubate for 10 minutes.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C. The RNA pellet will be at the bottom.
-
Wash the RNA pellet with 1 mL of 75% ethanol. Centrifuge at 7,500 x g for 5 minutes.
-
Air-dry the pellet and resuspend in nuclease-free water. Quantify RNA concentration and assess purity (A260/A280 ratio).
-
-
cDNA Synthesis:
-
Combine 1-2 µg of total RNA with reverse transcriptase, dNTPs, random primers, and reaction buffer according to the manufacturer's protocol.
-
Perform reverse transcription in a thermal cycler.
-
-
qPCR:
-
Prepare the qPCR reaction mix in a 96-well plate by combining SYBR Green Master Mix, forward and reverse primers, nuclease-free water, and the synthesized cDNA template.
-
Run the plate in a qPCR machine using a standard thermal cycling program (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 1 min).
-
Include a melt curve analysis to verify primer specificity.
-
Calculate relative gene expression using the ΔΔCt method, normalizing to a stable housekeeping gene (e.g., Tbp, Gapdh).
-
Protocol: Protein Analysis by Western Blot
This protocol is for detecting specific proteins (e.g., GLUT4, Adiponectin, p-AKT) in adipose tissue lysates.
1. Materials:
-
Frozen adipose tissue (~100-200 mg)
-
RIPA or similar lysis buffer with protease and phosphatase inhibitors.
-
Dounce or bead homogenizer.
-
BCA Protein Assay Kit.
-
Laemmli sample buffer.
-
SDS-PAGE gels, running buffer, transfer buffer.
-
PVDF or nitrocellulose membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary and HRP-conjugated secondary antibodies.
-
ECL chemiluminescence substrate.
2. Procedure:
-
Protein Extraction:
-
Mince and homogenize adipose tissue in ice-cold lysis buffer.
-
Rotate the lysate for 30-60 minutes at 4°C.
-
Centrifuge at ~18,000 x g for 20 minutes at 4°C to pellet debris.
-
Carefully aspirate the infranatant (the protein-containing layer below the upper fat cake) into a new tube.
-
-
Quantification and Sample Preparation:
-
Determine protein concentration using a BCA assay.
-
Mix 20-40 µg of protein with Laemmli buffer and boil at 95°C for 5 minutes.
-
-
Electrophoresis and Transfer:
-
Load samples onto an SDS-PAGE gel and run to separate proteins by size.
-
Transfer proteins from the gel to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in blocking buffer.
-
Incubate with primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane 3x with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane 3x with TBST.
-
Apply ECL substrate and visualize bands using a chemiluminescence imaging system.
-
Protocol: Flow Cytometry of Adipose Tissue Macrophages
This protocol is for isolating the stromal vascular fraction (SVF) from adipose tissue and phenotyping macrophage populations.
1. Materials:
-
Fresh adipose tissue (e.g., epididymal fat pad).
-
Digestion buffer (e.g., HBSS with 1 mg/mL collagenase D and 2.4 U/mL dispase II).
-
FACS buffer (e.g., PBS with 2% FBS).
-
Red Blood Cell (RBC) Lysis Buffer.
-
Fluorescently-conjugated antibodies (e.g., F4/80, CD11b, CD45, CD11c, CD206).
-
Flow cytometer.
2. Procedure:
-
SVF Isolation:
-
Mince fresh adipose tissue finely in a petri dish.
-
Incubate in digestion buffer for 30-45 minutes at 37°C with shaking.
-
Quench the digestion by adding FACS buffer and filter the suspension through a 100 µm cell strainer to remove debris.
-
Centrifuge at 500 x g for 10 minutes. The pellet is the SVF, and the top layer contains mature adipocytes.
-
Resuspend the SVF pellet in RBC lysis buffer and incubate for 5 minutes. Neutralize with FACS buffer and centrifuge again.
-
Resuspend the final SVF pellet in FACS buffer and count viable cells.
-
-
Antibody Staining:
-
Aliquot ~1x10⁶ SVF cells per tube.
-
Add a cocktail of fluorescently-conjugated antibodies and incubate for 30 minutes at 4°C in the dark.
-
Wash cells with FACS buffer and centrifuge to remove unbound antibodies.
-
Resuspend cells in FACS buffer for analysis.
-
-
Flow Cytometry Analysis:
-
Acquire data on a flow cytometer.
-
Gate on live, single cells, then on CD45+ leukocytes.
-
Within the leukocyte gate, identify macrophages as F4/80+ and CD11b+.
-
Further phenotype macrophages based on markers like CD11c (M1-like) and CD206 (M2-like).
-
Conclusion
This compound exerts a complex and beneficial array of effects on adipose tissue by activating the dual PPARα/γ signaling pathways. Its core mechanism involves the transcriptional regulation of genes controlling glucose and lipid metabolism, leading to enhanced insulin sensitivity, improved lipid storage capacity, favorable adipokine secretion, and reduced local inflammation. This multi-pronged action at the level of the adipocyte underscores the therapeutic potential of dual PPAR agonism for treating metabolic diseases characterized by insulin resistance and dyslipidemia. The detailed pathways and methodologies presented in this guide provide a framework for researchers to further explore and leverage this important signaling nexus.
References
- 1. GLP-1-mediated delivery of this compound improves obesity and glucose metabolism in male mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GLP-1-mediated delivery of this compound improves obesity and glucose metabolism in male mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. diabetesjournals.org [diabetesjournals.org]
- 4. diabetesjournals.org [diabetesjournals.org]
- 5. The PPARα/γ Agonist, this compound, Improves Insulin Mediated Switching of Tissue Glucose and Free Fatty Acid Utilization In Vivo in the Obese Zucker Rat - PMC [pmc.ncbi.nlm.nih.gov]
Tesaglitazar: A Dual PPARα/γ Agonist for the Mitigation of Diabetic Nephropathy
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Diabetic nephropathy remains a leading cause of end-stage renal disease, necessitating the exploration of novel therapeutic strategies. Tesaglitazar, a dual peroxisome proliferator-activated receptor (PPAR) alpha and gamma agonist, has emerged as a promising agent in preclinical studies, demonstrating significant potential in mitigating the progression of diabetic kidney disease. This technical guide provides a comprehensive overview of the role of this compound in ameliorating diabetic nephropathy, with a focus on its mechanism of action, detailed experimental protocols from key studies, and a quantitative summary of its efficacy. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals actively engaged in the field of diabetes and its renal complications.
Introduction to this compound and Diabetic Nephropathy
Diabetic nephropathy is a serious microvascular complication of diabetes, characterized by progressive damage to the glomeruli and tubulointerstitium, leading to albuminuria, a decline in the glomerular filtration rate (GFR), and eventual renal failure.[1] The pathophysiology is complex, involving metabolic and hemodynamic insults that trigger inflammation, oxidative stress, and fibrosis.[2][3]
This compound is a dual agonist of PPARα and PPARγ, nuclear receptors that play pivotal roles in regulating lipid metabolism, glucose homeostasis, and inflammation.[4][5] By simultaneously activating both isoforms, this compound offers a multi-faceted approach to addressing the underlying metabolic abnormalities that drive diabetic nephropathy.
Mechanism of Action
This compound exerts its renoprotective effects through a combination of systemic metabolic improvements and direct actions on renal cells.
2.1. Systemic Metabolic Effects:
-
Improved Glycemic Control: this compound enhances insulin sensitivity, leading to reduced fasting plasma glucose and HbA1c levels.
-
Lipid Profile Modulation: As a PPARα agonist, it improves dyslipidemia by reducing triglycerides and increasing high-density lipoprotein (HDL) cholesterol.
-
Increased Adiponectin: Activation of PPARγ stimulates the production of adiponectin, an adipokine with insulin-sensitizing and anti-inflammatory properties.
2.2. Direct Renal Effects:
-
Anti-fibrotic Action: this compound has been shown to downregulate the expression of profibrotic molecules, most notably Transforming Growth Factor-β1 (TGF-β1). This leads to a reduction in the synthesis and deposition of extracellular matrix proteins like type I and type IV collagen in mesangial and proximal tubule cells.
-
Anti-inflammatory Properties: PPAR activation has known anti-inflammatory effects, which may contribute to the amelioration of renal inflammation, a key component of diabetic nephropathy.
-
Podocyte Protection: In a model of obesity and diabetic nephropathy, this compound treatment led to a marked decrease in the glomerular expression of desmin, a marker of podocyte injury.
The signaling pathway below illustrates the proposed mechanism by which this compound mitigates renal fibrosis in diabetic nephropathy.
Quantitative Efficacy Data
The following tables summarize the key quantitative data from preclinical studies investigating the effects of this compound in animal models of diabetic nephropathy.
Table 1: Effects of this compound on Metabolic Parameters in db/db Mice
| Parameter | Control Group (db/db) | This compound-Treated Group (db/db) | P-value | Reference |
| Fasting Plasma Glucose (mg/dL) | 587 ± 39 | 168 ± 23 | < 0.01 | |
| HbA1c (%) | 8.84 ± 0.36 | 3.92 ± 0.09 | < 0.01 | |
| Plasma Insulin (µg/mL) | 6.37 ± 4.4 | 1.98 ± 0.33 | < 0.05 | |
| Total Triglycerides (mg/dL) | 204 ± 28 | 101 ± 13 | < 0.05 | |
| Plasma Adiponectin (µg/mL) | 4.8 ± 0.5 | 11.2 ± 1.1 | < 0.01 | |
| Data are presented as mean ± SEM. db/db mice were treated for 3 months. |
Table 2: Effects of this compound on Renal Parameters in db/db Mice
| Parameter | Control Group (db/db) | This compound-Treated Group (db/db) | P-value | Reference |
| Urinary Albumin Excretion (µ g/24h ) | 389 ± 78 | 89 ± 21 | < 0.01 | |
| Glomerulosclerosis Index | 2.8 ± 0.3 | 1.2 ± 0.2 | < 0.01 | |
| Renal Cortical TGF-β1 mRNA (relative expression) | ~2.5-fold vs. control | ~1.0 (normalized) | < 0.05 | |
| Renal Cortical Type IV Collagen mRNA (relative expression) | ~3.0-fold vs. control | ~1.2 | < 0.05 | |
| Data are presented as mean ± SEM. db/db mice were treated for 3 months. |
Table 3: Effects of this compound on Metabolic and Renal Parameters in Obese Zucker Rats (OZR)
| Parameter | OZR Control | OZR this compound-Treated | P-value | Reference |
| Non-fasting Glucose (mg/dL) | ~200 | ~150 | < 0.05 | |
| Total Cholesterol (mg/dL) | ~250 | ~150 | < 0.05 | |
| Triglycerides (mg/dL) | ~800 | ~200 | < 0.05 | |
| Urinary Albumin Excretion (mg/day) | 8.48 | 3.99 | < 0.05 | |
| Glomerular Filtration Rate (mL/min/kg BW) | ~0.5 | ~0.8 | < 0.05 | |
| Data are presented as approximate values derived from graphs in the cited literature. OZR were treated for 8 weeks. |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the studies on this compound and diabetic nephropathy.
4.1. Animal Models and Treatment
-
db/db Mice Study:
-
Animal Model: Male C57BKS/J db/db mice, a model of type 2 diabetes and obesity.
-
Treatment: At 5 months of age, when diabetic nephropathy is established, mice were treated daily by oral gavage with this compound (1 µmol/kg) or vehicle for 3 months.
-
-
Obese Zucker Rat (OZR) Study:
-
Animal Model: Male Obese Zucker Rats, a model of metabolic syndrome and obesity.
-
Treatment: At 20 weeks of age, rats were treated with this compound (1 µmol/kg/day) mixed in their food for 8 weeks.
-
The experimental workflow for a typical preclinical study is depicted below.
4.2. Measurement of Urinary Albumin Excretion
-
Sample Collection: Mice are placed in metabolic cages for 24-hour urine collection.
-
Quantification: Urinary albumin concentration is determined using a mouse-specific albumin ELISA kit according to the manufacturer's instructions. Absorbance is read at 450 nm, and albumin concentration is calculated from a standard curve.
-
Normalization: Albumin excretion is often normalized to urinary creatinine concentration to account for variations in urine volume.
4.3. Histological Analysis of Renal Fibrosis
-
Tissue Preparation: Kidneys are fixed in 10% neutral buffered formalin, embedded in paraffin, and sectioned at 4 µm.
-
Staining: Sections are stained with Periodic acid-Schiff (PAS) to assess glomerulosclerosis and Masson's trichrome or Picrosirius red to visualize collagen deposition and interstitial fibrosis.
-
Quantification: The degree of glomerulosclerosis is semi-quantitatively scored on a scale of 0 to 4 based on the percentage of glomerular tuft involvement. The percentage of fibrotic area is quantified using image analysis software on the stained sections.
4.4. Gene Expression Analysis by Quantitative PCR (qPCR)
-
RNA Extraction: Total RNA is extracted from the renal cortex using TRIzol reagent.
-
Reverse Transcription: cDNA is synthesized from the extracted RNA using a reverse transcriptase kit.
-
qPCR: Real-time PCR is performed using specific primers for target genes (e.g., TGF-β1, Collagen I, Collagen IV) and a housekeeping gene (e.g., GAPDH) for normalization. The relative gene expression is calculated using the 2-ΔΔCt method.
4.5. In Vitro Mesangial Cell Experiments
-
Cell Culture: Primary mouse mesangial cells are cultured in standard medium.
-
Treatment: Cells are exposed to high glucose (30 mmol/L) to mimic hyperglycemic conditions, with or without co-treatment with this compound.
-
Analysis: After treatment, cell lysates and conditioned media are collected to analyze protein expression (e.g., by Western blot) and gene expression (by qPCR) of fibrotic markers.
Discussion and Future Directions
The preclinical data strongly suggest that this compound has a significant therapeutic potential for diabetic nephropathy. Its dual PPARα/γ agonism allows it to address both the systemic metabolic derangements and the local inflammatory and fibrotic processes within the kidney. The marked reduction in albuminuria and glomerulosclerosis observed in animal models is particularly encouraging.
Despite these promising preclinical findings, the clinical development of this compound was discontinued. Nevertheless, the robust scientific evidence supporting the beneficial effects of dual PPARα/γ agonism on renal endpoints suggests that this therapeutic class remains an attractive avenue for further investigation. Future research could focus on developing second-generation dual agonists with improved safety and efficacy profiles. Furthermore, exploring the potential of combination therapies, where a dual PPAR agonist is used alongside existing standards of care for diabetic nephropathy, could offer synergistic benefits.
Conclusion
This compound has demonstrated compelling efficacy in mitigating key features of diabetic nephropathy in preclinical models. Through its dual activation of PPARα and PPARγ, it improves systemic metabolic control and directly targets renal fibrosis and inflammation. The detailed experimental evidence and quantitative data presented in this guide underscore the potential of this therapeutic approach. While this compound itself did not proceed to clinical use, the foundational research provides a strong rationale for the continued development of dual PPAR agonists as a novel strategy to combat diabetic kidney disease.
References
- 1. Effects of high glucose concentrations on human mesangial cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound, a dual peroxisome proliferator-activated receptor agonist (PPAR alpha/gamma), improves metabolic abnormalities and reduces renal injury in obese Zucker rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. diacomp.org [diacomp.org]
- 5. researchgate.net [researchgate.net]
A Technical Guide to Preclinical Studies of Tesaglitazar in Metabolic Syndrome Models
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preclinical evaluation of Tesaglitazar, a dual peroxisome proliferator-activated receptor (PPAR) α and γ agonist, in various animal models of metabolic syndrome. The document summarizes key quantitative data, details the experimental protocols used in these studies, and visualizes complex pathways and workflows to facilitate a comprehensive understanding of this compound's mechanism of action and its effects on glucose and lipid metabolism.
Mechanism of Action: Dual PPARα/γ Agonism
This compound exerts its therapeutic effects by activating both PPARα and PPARγ, nuclear receptors that play crucial roles in regulating lipid and glucose homeostasis.[1] Activation of these receptors leads to changes in the transcription of a wide array of genes involved in metabolic processes.
-
PPARα Activation: Primarily expressed in tissues with high fatty acid catabolism such as the liver, heart, and skeletal muscle, PPARα activation leads to increased fatty acid uptake and oxidation, and a reduction in plasma triglycerides.[1]
-
PPARγ Activation: Highly expressed in adipose tissue, PPARγ activation promotes adipocyte differentiation, enhances insulin sensitivity, and facilitates glucose uptake in peripheral tissues.[1]
The dual agonism of this compound is intended to synergistically improve both the dyslipidemia and insulin resistance characteristic of metabolic syndrome.[2][3]
Efficacy in Animal Models of Metabolic Syndrome
This compound has been evaluated in several rodent models that recapitulate key features of human metabolic syndrome, including insulin resistance, dyslipidemia, and obesity. The most commonly used models include the obese Zucker rat, the db/db mouse, and various transgenic mouse models.
Effects on Glucose Homeostasis and Insulin Sensitivity
This compound consistently demonstrates improvements in glucose metabolism and insulin sensitivity across multiple preclinical models. Treatment leads to reductions in fasting glucose, improved glucose tolerance, and enhanced insulin-mediated glucose disposal.
Table 1: Effects of this compound on Key Markers of Glucose Metabolism
| Animal Model | Parameter | Control (Obese/Diabetic) | This compound-Treated | % Change | Citation(s) |
| Obese Zucker Rat | Fasting Plasma Glucose | Elevated | Lowered | ↓ | |
| 2-h Post-Load Glucose AUC | Increased (+19% vs Lean) | Improved | ↓ | ||
| Fasting Insulin | Markedly Elevated | Substantially Reduced | ↓ | ||
| 2-h Post-Load Insulin AUC | Increased (+849% vs Lean) | Substantially Reduced | ↓ | ||
| HOMA-IR | Elevated | Lowered | ↓ | ||
| db/db Mouse | Fasting Plasma Glucose | Significantly Elevated | Significantly Lowered | ↓ | |
| ob/ob Mouse | Fasting Blood Glucose | Elevated | Significantly Reduced | ↓ | |
| Fasting Insulin | Elevated | Significantly Reduced | ↓ | ||
| LDLr-/- Mouse | Average Blood Glucose | Elevated | Significantly Decreased | ↓ |
Experimental Protocols: Assessing Glucose Metabolism
The OGTT is a standard procedure to assess the ability of an animal to clear a glucose load from the circulation.
-
Animal Preparation: Rodents are typically fasted for 4-6 hours prior to the test. Water is provided ad libitum.
-
Procedure:
-
A baseline blood sample is collected from the tail vein (t=0 min).
-
A bolus of glucose (typically 1-2 g/kg body weight) is administered orally via gavage.
-
Subsequent blood samples are collected at timed intervals (e.g., 15, 30, 60, and 120 minutes) after glucose administration.
-
Blood glucose concentrations are measured using a glucometer.
-
-
Data Analysis: Results are often plotted as blood glucose concentration over time. The area under the curve (AUC) is calculated to provide a quantitative measure of glucose tolerance.
This technique is the gold standard for assessing insulin sensitivity in vivo. It measures the amount of glucose required to maintain a normal blood glucose level in the presence of high insulin levels.
-
Surgical Preparation: Several days prior to the clamp study, catheters are surgically implanted in the jugular vein (for infusions) and the carotid artery (for blood sampling) under anesthesia. Animals are allowed to recover fully.
-
Procedure:
-
The conscious, unrestrained rat is fasted for approximately 5-6 hours.
-
A continuous infusion of human insulin is started to raise plasma insulin to a high physiological level.
-
Blood glucose is monitored every 5-10 minutes.
-
A variable infusion of glucose is administered to "clamp" the blood glucose at a normal, fasting level (euglycemia).
-
The procedure continues until a steady-state glucose infusion rate (GIR) is achieved for at least 30 minutes.
-
-
Data Analysis: The steady-state GIR serves as a direct measure of whole-body insulin sensitivity. A higher GIR indicates greater insulin sensitivity.
Effects on Lipid Metabolism
A hallmark of this compound's preclinical efficacy is its profound impact on dyslipidemia, a key component of the metabolic syndrome.
Table 2: Effects of this compound on Key Markers of Lipid Metabolism
| Animal Model | Parameter | Control (Obese/Diabetic) | This compound-Treated | % Change | Citation(s) |
| Obese Zucker Rat | Fasting Triglycerides (TG) | Markedly Elevated | Markedly Lowered | ↓ | |
| 2-h Post-Load TG AUC | Increased (+413% vs Lean) | Improved | ↓ | ||
| Hepatic TG Secretion | Elevated | Reduced | -47% | ||
| Plasma TG Clearance | Impaired | Increased | +490% | ||
| VLDL Apolipoprotein CIII | Elevated | Reduced | -86% | ||
| Hepatic TG Content | Elevated | Reduced | -50% | ||
| ApoE*3Leiden Mouse | Plasma Cholesterol | Elevated | Decreased | -20% | |
| VLDL Cholesterol | Elevated | Decreased | ↓ | ||
| LDLr-/- Diabetic Mouse | Serum Total Cholesterol (TC) | Elevated | Decreased | ↓ | |
| Serum Triglycerides (TG) | Elevated | Decreased | ↓ | ||
| Serum HDL | Lowered | Increased | ↑ | ||
| Hepatic Cholesterol Content | Elevated | Reduced | ↓ | ||
| Hepatic Triglyceride Content | Elevated | Reduced | ↓ |
Experimental Protocols: Assessing Lipid Metabolism
-
Sample Collection: Blood is collected from fasted animals into tubes containing an anticoagulant (e.g., EDTA). Plasma is separated by centrifugation.
-
Lipid Analysis:
-
Total cholesterol, triglycerides, and HDL-cholesterol are typically measured using commercially available enzymatic colorimetric assay kits and a spectrophotometer.
-
VLDL and LDL fractions can be separated by ultracentrifugation prior to cholesterol measurement.
-
-
Insulin Analysis: Plasma insulin concentrations are most commonly quantified using a species-specific enzyme-linked immunosorbent assay (ELISA) kit.
This method is used to assess the hepatic secretion rate of VLDL-triglycerides.
-
Procedure:
-
Animals are fasted.
-
A baseline blood sample is taken.
-
Triton WR1339, a non-ionic detergent, is injected intravenously. Triton WR1339 inhibits lipoprotein lipase, thereby preventing the clearance of newly secreted VLDL-TG from the plasma.
-
Blood samples are collected at various time points after injection.
-
Plasma triglyceride concentrations are measured.
-
-
Data Analysis: The rate of triglyceride accumulation in the plasma over time reflects the hepatic VLDL-TG secretion rate.
Effects on Gene Expression
The metabolic effects of this compound are a direct result of its ability to alter the expression of target genes. Gene expression analysis is crucial for understanding the molecular mechanisms underlying its efficacy.
Experimental Protocols: Gene Expression Analysis
-
Tissue Collection: At the end of a treatment study, relevant tissues (e.g., liver, adipose tissue, skeletal muscle) are collected, snap-frozen in liquid nitrogen, and stored at -80°C until analysis.
-
RNA Isolation: Total RNA is extracted from the tissues using commercially available kits. The quality and quantity of the RNA are assessed.
-
Gene Expression Quantification:
-
Real-Time PCR (qPCR): This is a targeted approach to measure the expression levels of specific genes of interest. RNA is first reverse-transcribed into complementary DNA (cDNA), which is then used as a template for PCR with gene-specific primers.
-
Microarrays/RNA-Sequencing: These are high-throughput methods that allow for the simultaneous measurement of the expression of thousands of genes (transcriptome profiling), providing a global view of the effects of the drug.
-
-
Data Analysis: Gene expression levels are typically normalized to a stable housekeeping gene. The results are expressed as a fold change in the this compound-treated group compared to the control group. For high-throughput data, bioinformatics tools are used to identify differentially expressed genes and affected biological pathways.
References
- 1. This compound, a dual peroxisome proliferator-activated receptor alpha/gamma agonist, reduces atherosclerosis in female low density lipoprotein receptor deficient mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. The dual PPARα/γ agonist this compound blocks progression of pre-existing atherosclerosis in APOE*3Leiden.CETP transgenic mice - PMC [pmc.ncbi.nlm.nih.gov]
Tesaglitazar's Impact on Atherosclerosis Development: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vivo effects of Tesaglitazar, a dual peroxisome proliferator-activated receptor (PPAR) α/γ agonist, on the development and progression of atherosclerosis. The information presented is collated from multiple preclinical studies, offering insights into its mechanisms of action, efficacy in various animal models, and detailed experimental methodologies.
Core Findings: this compound's Anti-Atherosclerotic Properties
This compound has demonstrated significant anti-atherosclerotic effects in various mouse models of dyslipidemia and insulin resistance.[1][2] Its therapeutic benefits appear to extend beyond simple lipid-lowering, encompassing direct anti-inflammatory actions within the vascular wall.[1][3] Studies consistently show that this compound treatment leads to a reduction in atherosclerotic lesion size and severity.[4] Furthermore, it promotes a more stable plaque phenotype, characterized by increased smooth muscle cell and collagen content, which is crucial for preventing plaque rupture.
The dual activation of PPARα and PPARγ addresses both the dyslipidemia and the inflammatory components that drive atherosclerosis. PPARα activation primarily improves the lipid profile by regulating genes involved in fatty acid oxidation and lipid metabolism, while PPARγ activation enhances insulin sensitivity and exerts anti-inflammatory effects.
Quantitative Data Summary
The following tables summarize the key quantitative findings from various in vivo studies on this compound, providing a comparative look at its effects on lipid profiles, inflammatory markers, and atherosclerotic plaque development.
Table 1: Effects of this compound on Plasma Lipids and Glucose
| Animal Model | This compound Dose | Duration | Total Cholesterol (TC) | Triglycerides (TG) | HDL-Cholesterol (HDL-C) | VLDL-Cholesterol (VLDL-C) | Glucose | Reference |
| Diabetic LDLr-/- Mice | 20 µg/kg/day | 6 weeks | ↓ (P<0.001) | ↓ (P<0.001) | ↑ (P<0.001) | Not Reported | ↓ (P<0.001) | |
| APOE3Leiden.CETP Mice | 10 µg/kg/day | 8 weeks | ↓ (~50%, P<0.001) | ↓ (P<0.001) | ↑ (~45%) | ↓ (~80%) | Not Reported | |
| ApoE3Leiden Mice | 0.5 µmol/kg diet | 28 weeks | ↓ (20%) | Not Reported | Not Reported | Not Reported | Not Reported | |
| LDLr-/- Mice (Female) | 0.5 µmol/kg diet | 12 weeks | No significant change | No significant change | Not Reported | Not Reported | Not Reported |
Table 2: Effects of this compound on Atherosclerotic Lesions
| Animal Model | This compound Dose | Duration | Lesion Area Reduction | Macrophage Infiltration | Other Plaque Composition Changes | Reference |
| Diabetic LDLr-/- Mice | 20 µg/kg/day | 6 weeks | Significant reduction (P<0.01) | ↓ (P<0.01) | Not Reported | |
| APOE3Leiden.CETP Mice | 10 µg/kg/day | 8 weeks | Inhibited progression (no significance vs. baseline) | ↓ | ↑ Smooth muscle cell content, ↑ Collagen content | |
| ApoE3Leiden Mice | 0.5 µmol/kg diet | 28 weeks | 92% reduction vs. high cholesterol diet; 83% reduction vs. cholesterol-matched diet (P<0.05) | ↓ | ↓ Collagen area | |
| LDLr-/- Mice (Female) | 0.5 µmol/kg diet | 12 weeks | Significant reduction | Not Reported | Not Reported |
Table 3: Effects of this compound on Inflammatory Markers
| Animal Model | This compound Dose | Duration | Serum MCP-1 | Serum TNF-α | Serum IL-6 | Serum CRP | Serum Amyloid A (SAA) | Monocyte Adhesion | NF-κB Activity | Reference |
| Diabetic LDLr-/- Mice | 20 µg/kg/day | 6 weeks | ↓ | ↓ | ↓ | ↓ | Not Reported | Not Reported | Not Reported | |
| APOE3Leiden.CETP Mice | 10 µg/kg/day | 8 weeks | No significant change | Not Reported | Not Reported | Not Reported | No significant change | ↓ | Not Reported | |
| ApoE3Leiden Mice | 0.5 µmol/kg diet | 28 weeks | Not Reported | Not Reported | Not Reported | Not Reported | ↓ | ↓ | ↓ in vessel wall | |
| LDLr-/- Mice (Female) | 0.5 µmol/kg diet | 12 weeks | Not Reported | Not Reported | Not Reported | Not Reported | No significant change | Not Reported | Not Reported |
Experimental Protocols
The following methodologies are synthesized from the cited preclinical studies to provide a detailed understanding of the experimental designs used to evaluate this compound's in vivo effects.
Animal Models
-
Low-Density Lipoprotein Receptor-Deficient (LDLr-/-) Mice: These mice lack the LDL receptor, leading to elevated plasma LDL cholesterol levels and a predisposition to atherosclerosis, especially when fed a high-fat, Western-type diet. Some studies induced diabetes in these mice using streptozotocin (STZ) injections to create a model with co-existing dyslipidemia and hyperglycemia.
-
ApoE*3Leiden Transgenic Mice: These mice express a human variant of apolipoprotein E, leading to a human-like lipoprotein profile and susceptibility to diet-induced hypercholesterolemia and atherosclerosis.
-
APOE3Leiden.CETP Transgenic Mice: This model is an advancement of the ApoE3Leiden model, additionally expressing the human cholesteryl ester transfer protein (CETP). This results in a more human-like HDL metabolism and a more robust response to drugs affecting HDL-C levels.
Diets and this compound Administration
-
Diets: To induce atherosclerosis, mice were typically fed a high-fat or Western-type diet, often supplemented with cholesterol. The composition varied between studies, for example, a diet with 21% butterfat and 0.15% cholesterol or a high-fat diet with 1% (wt/wt) cholesterol.
-
This compound Dosing and Administration: this compound was administered orally, either mixed into the diet or via oral gavage. Dosages ranged from 0.5 µmol/kg of diet to 10 or 20 µg/kg/day. Treatment durations typically ranged from 6 to 28 weeks.
Atherosclerosis Assessment
-
Quantification of Lesion Area: Atherosclerotic lesions were quantified in the aortic root or the entire aorta. The aortic root was serially sectioned and stained with Oil Red O to visualize lipid-rich plaques. The lesion area was then measured using image analysis software. For the whole aorta, en face analysis was performed after staining with Oil Red O.
-
Plaque Composition Analysis: Immunohistochemistry was used to characterize the cellular and extracellular components of the atherosclerotic plaques. Antibodies against specific markers were used to identify macrophages (e.g., Mac-3), smooth muscle cells (e.g., α-actin), and collagen.
-
Vascular Inflammation Assessment: The infiltration of inflammatory cells, such as macrophages, into the vessel wall was quantified. Additionally, the adhesion of monocytes to the endothelium was assessed. The activity of pro-inflammatory signaling pathways, such as NF-κB, was also measured in the vessel wall.
Biochemical Analyses
-
Lipid and Glucose Measurements: Plasma levels of total cholesterol, triglycerides, and glucose were measured using standard enzymatic assays. Lipoprotein profiles were often analyzed by fast-performance liquid chromatography (FPLC) to determine the cholesterol content in different lipoprotein fractions (VLDL, LDL, HDL).
-
Inflammatory Marker Analysis: Serum concentrations of various inflammatory cytokines and acute-phase proteins, such as MCP-1, TNF-α, IL-6, CRP, and SAA, were quantified using enzyme-linked immunosorbent assays (ELISA).
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways influenced by this compound and a typical experimental workflow for evaluating its anti-atherosclerotic effects in vivo.
Caption: this compound's dual PPARα/γ activation pathway.
References
- 1. ahajournals.org [ahajournals.org]
- 2. Dual PPARα/γ agonist this compound reduces atherosclerosis in insulin-resistant and hypercholesterolemic ApoE*3Leiden mice [repository.tno.nl]
- 3. Dual PPARalpha/gamma agonist this compound reduces atherosclerosis in insulin-resistant and hypercholesterolemic ApoE*3Leiden mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
Tesaglitazar: A Dual PPARα/γ Agonist's Impact on Apolipoprotein Levels - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tesaglitazar is a dual peroxisome proliferator-activated receptor (PPAR) alpha and gamma agonist that was developed for the management of type 2 diabetes and associated metabolic abnormalities. As a dual agonist, this compound was designed to concurrently address both the lipid and glucose dysregulation characteristic of insulin resistance. By activating both PPARα and PPARγ, it influences the transcription of a wide array of genes involved in lipid and glucose metabolism, including those that regulate the synthesis and metabolism of apolipoproteins. This technical guide provides an in-depth analysis of the effects of this compound on various apolipoprotein levels, supported by quantitative data from clinical and preclinical studies, detailed experimental methodologies, and visualizations of the underlying biological pathways and experimental workflows. Although the clinical development of this compound was discontinued, the data generated from its investigation provide valuable insights into the therapeutic potential of dual PPARα/γ agonism for managing atherogenic dyslipidemia.[1][2][3]
Core Mechanism of Action: Dual PPARα/γ Agonism
This compound exerts its effects by binding to and activating PPARα and PPARγ, which are nuclear receptors that function as ligand-activated transcription factors.[4] Upon activation, these receptors form a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.
-
PPARα activation is primarily associated with the regulation of fatty acid catabolism and lipoprotein metabolism. Its activation generally leads to a decrease in triglycerides and an increase in high-density lipoprotein (HDL) cholesterol.[5]
-
PPARγ activation is most prominently linked to the regulation of adipogenesis, glucose homeostasis, and insulin sensitization.
The dual agonism of this compound allows for a multi-faceted approach to improving the metabolic profile in individuals with insulin resistance.
Impact on Apolipoprotein Levels: Quantitative Data Summary
Clinical and preclinical studies have demonstrated that this compound significantly modulates the levels of several key apolipoproteins involved in lipid transport and metabolism. The following table summarizes the quantitative findings from notable studies.
| Apolipoprotein | Study Population | Treatment Group(s) | Change from Baseline/Placebo | Reference(s) |
| ApoA-I | Non-diabetic, insulin-resistant subjects | This compound (0.1, 0.25, 0.5, 1 mg/day) | Dose-dependent increase (p<0.009 for trend) | |
| ApoB | Non-diabetic, insulin-resistant subjects | This compound (0.1, 0.25, 0.5, 1 mg/day) | Dose-dependent decrease (p<0.0001 for trend) | |
| Type 2 diabetic patients | This compound (0.5, 1.0, 2.0, 3.0 mg/day) | -15.0%, -15.7%, -21.0%, -22.3% (all p<0.0001 vs. placebo) | ||
| ApoC-III | Non-diabetic, insulin-resistant subjects | This compound (0.1, 0.25, 0.5, 1 mg/day) | Dose-dependent decrease (p<0.0001 for trend) | |
| Obese Zucker rats | This compound | 86% reduction in VLDL ApoC-III content | ||
| ApoE | APOE*3Leiden.CETP transgenic mice | This compound | No significant difference in plasma concentrations |
Note: Data for Apolipoprotein A-II (ApoA-II), Apolipoprotein C-I (ApoC-I), and Apolipoprotein C-II (ApoC-II) in response to this compound were not prominently available in the reviewed literature.
Signaling Pathways of this compound's Action on Apolipoprotein Regulation
The following diagram illustrates the signaling cascade initiated by this compound, leading to the modulation of key apolipoprotein gene expression.
Caption: this compound signaling pathway for apolipoprotein regulation.
Experimental Protocols
The following sections detail the generalized methodologies employed in the clinical and preclinical studies to assess the impact of this compound on apolipoprotein levels.
Clinical Trial Methodology: A Representative Protocol
The clinical trials investigating this compound's effect on apolipoproteins were typically randomized, double-blind, placebo-controlled, multicenter studies.
1. Study Design and Population:
-
Inclusion Criteria: Adult male and female subjects with type 2 diabetes or insulin resistance, often characterized by hypertriglyceridemia and abdominal obesity.
-
Exclusion Criteria: Significant renal or hepatic impairment, recent cardiovascular events, and use of other lipid-lowering therapies that could interfere with the study outcomes.
-
Randomization: Subjects were randomly assigned to receive a placebo or one of several doses of this compound (e.g., 0.1, 0.25, 0.5, 1.0 mg) once daily for a specified period (e.g., 12 weeks).
2. Blood Sample Collection and Processing:
-
Fasting blood samples were collected at baseline and at specified intervals throughout the study.
-
Serum or plasma was separated by centrifugation and stored at -80°C until analysis.
3. Apolipoprotein Measurement:
-
Immunoturbidimetric Assay: This is a common, automated method for quantifying apolipoproteins.
-
Principle: The assay measures the turbidity of a sample caused by the formation of an antigen-antibody complex. The apolipoprotein (antigen) in the sample reacts with a specific antibody to form a complex. The degree of turbidity is proportional to the concentration of the apolipoprotein.
-
Procedure:
-
Patient serum/plasma is diluted with a buffer solution.
-
The diluted sample is mixed with a specific anti-apolipoprotein antibody reagent.
-
The mixture is incubated to allow for the formation of the antigen-antibody complex.
-
The turbidity of the solution is measured using a spectrophotometer at a specific wavelength (e.g., 340 nm).
-
The concentration of the apolipoprotein is determined by comparing the measured turbidity to a standard curve generated from calibrators with known apolipoprotein concentrations.
-
-
-
Enzyme-Linked Immunosorbent Assay (ELISA):
-
Principle: A sandwich ELISA is typically used. A capture antibody specific to the apolipoprotein is coated onto the wells of a microplate. The sample is added, and the apolipoprotein binds to the capture antibody. A second, enzyme-linked detection antibody is then added, which binds to a different epitope on the apolipoprotein. The addition of a substrate for the enzyme results in a color change, the intensity of which is proportional to the apolipoprotein concentration.
-
Procedure:
-
Microplate wells are coated with a capture antibody specific for the target apolipoprotein.
-
Wells are washed and blocked to prevent non-specific binding.
-
Standards and diluted patient samples are added to the wells and incubated.
-
Wells are washed to remove unbound substances.
-
A biotinylated detection antibody is added and incubated.
-
After another wash, a streptavidin-horseradish peroxidase (HRP) conjugate is added and incubated.
-
Wells are washed, and a substrate solution (e.g., TMB) is added.
-
The reaction is stopped with an acid solution, and the absorbance is read at 450 nm.
-
Concentrations are calculated from a standard curve.
-
-
4. Data Analysis:
-
Statistical analyses, such as ANCOVA, were used to compare the changes in apolipoprotein levels from baseline between the this compound and placebo groups.
Preclinical Study in Animal Models: A Representative Workflow
Preclinical studies in animal models, such as the APOE*3Leiden.CETP transgenic mouse, were crucial for elucidating the mechanisms of this compound's action.
Caption: General workflow for preclinical assessment of this compound.
1. Animal Model:
-
APOE*3Leiden.CETP transgenic mice are often used as they have a human-like lipoprotein profile and response to lipid-lowering drugs.
2. Diet and Treatment:
-
Mice are fed a high-fat, high-cholesterol diet to induce a dyslipidemic phenotype.
-
Animals are then randomized to a control group (receiving vehicle) or a treatment group (receiving this compound mixed in the diet or administered by oral gavage) for a defined period.
3. Sample Collection:
-
Blood is collected via methods such as retro-orbital bleeding at baseline and at the end of the study.
-
Tissues, particularly the liver, are harvested for gene expression analysis.
4. Laboratory Analyses:
-
Apolipoprotein Quantification: Plasma apolipoprotein levels are measured using species-specific ELISA kits.
-
Gene Expression Analysis:
-
Total RNA is extracted from liver tissue.
-
RNA is reverse-transcribed into cDNA.
-
Quantitative real-time PCR (qRT-PCR) is performed using primers specific for the genes encoding various apolipoproteins to determine changes in their mRNA expression levels.
-
Conclusion
This compound, as a dual PPARα/γ agonist, has demonstrated a significant and generally beneficial impact on the profile of key apolipoproteins implicated in cardiovascular disease. Clinical trials have consistently shown its ability to increase ApoA-I and decrease ApoB and ApoC-III in a dose-dependent manner. These effects are underpinned by its ability to modulate the transcription of the respective apolipoprotein genes through the activation of PPARα and PPARγ. While the development of this compound was halted, the extensive research conducted provides a strong rationale for the continued exploration of dual PPAR agonism as a therapeutic strategy for managing atherogenic dyslipidemia. The detailed methodologies and pathways outlined in this guide offer a comprehensive resource for researchers in this field.
References
- 1. The dual PPARα/γ agonist this compound blocks progression of pre-existing atherosclerosis in APOE*3Leiden.CETP transgenic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. The PPARα/γ Agonist, this compound, Improves Insulin Mediated Switching of Tissue Glucose and Free Fatty Acid Utilization In Vivo in the Obese Zucker Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regulation of Peroxisome Proliferator-Activated Receptor γ Expression by Adipocyte Differentiation and Determination Factor 1/Sterol Regulatory Element Binding Protein 1: Implications for Adipocyte Differentiation and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Tesaglitazar Dosage in Obese Zucker Rat Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of tesaglitazar, a dual peroxisome proliferator-activated receptor (PPAR) α/γ agonist, in obese Zucker rat models of metabolic syndrome. The protocols and data presented are compiled from peer-reviewed studies to guide the design and execution of similar preclinical research.
Introduction
The obese Zucker rat (fa/fa) is a widely utilized model for studying obesity, insulin resistance, and dyslipidemia, exhibiting a phenotype that closely mimics human metabolic syndrome.[1] this compound activates both PPARα and PPARγ, which are key nuclear receptors regulating lipid and glucose homeostasis.[2] This dual agonism makes it an effective compound for ameliorating the metabolic abnormalities present in this animal model.[3] Studies have consistently shown that this compound treatment in obese Zucker rats leads to improved glucose tolerance, enhanced insulin sensitivity, and correction of dyslipidemia.[4][5]
Recommended Dosage and Administration
Based on published literature, the recommended dosage of this compound for obese Zucker rat studies is 3 μmol·kg⁻¹·day⁻¹ .
-
Administration Route: Oral gavage is the standard method of administration.
-
Vehicle: A 0.5% solution of carboxymethyl cellulose in water is a commonly used vehicle for this compound suspension.
-
Treatment Duration: A treatment period of 3 to 4 weeks is typical to observe significant metabolic improvements.
-
Dosing Schedule: Daily administration, often at a consistent time each day, is recommended.
Summary of Quantitative Data
The following tables summarize the reported effects of this compound treatment (3 μmol·kg⁻¹·day⁻¹) in obese Zucker rats compared to untreated obese controls.
Table 1: Effects on Basal Metabolic Parameters
| Parameter | Obese Control (Mean ± SEM) | This compound-Treated (Mean ± SEM) | Percentage Change | Reference |
| Body Weight Gain ( g/day ) | 4.5 ± 0.3 | 8.3 ± 0.8 | +84% | |
| Food Intake ( g/day ) | Not Reported | 47.0 ± 1.5 | - | |
| Fasting Plasma Glucose (mmol/L) | ~8.5 | ~7.0 | ~-18% | |
| Fasting Plasma Insulin (pmol/L) | ~1200 | ~400 | ~-67% | |
| Fasting Plasma Triglycerides (mmol/L) | ~5.0 | ~1.5 | ~-70% | |
| Fasting Plasma FFA (mmol/L) | ~0.9 | ~0.9 | No Change | |
| Hepatic Triglyceride Content ( g/rat ) | 1.9 ± 0.3 | 1.1 | -42% |
Table 2: Effects on Glucose and Lipid Tolerance
| Parameter | Obese Control | This compound-Treated | Percentage Change | Reference |
| 2-h Postload Glucose AUC | +19% vs. Lean | Improved Tolerance | - | |
| 2-h Postload Insulin AUC | +849% vs. Lean | Substantially Reduced | - | |
| 2-h Postload Triglyceride AUC | +413% vs. Lean | Markedly Improved Tolerance | - | |
| 2-h Postload FFA AUC | +53% vs. Lean | Restored Suppression | - |
Table 3: Effects on Triglyceride Kinetics
| Parameter | Obese Control | This compound-Treated | Percentage Change | Reference |
| Hepatic Triglyceride Secretion | - | Reduced by 47% | -47% | |
| Plasma Triglyceride Clearance | - | Increased by 490% | +490% | |
| VLDL Apolipoprotein CIII Content | - | Reduced by 86% | -86% |
Signaling Pathways and Experimental Workflows
This compound Signaling Pathway
This compound's mechanism of action involves the dual activation of PPARα and PPARγ, leading to a cascade of downstream effects on gene expression that collectively improve glucose and lipid metabolism.
Caption: this compound's dual activation of PPARα and PPARγ.
Experimental Workflow
The following diagram outlines a typical experimental workflow for evaluating the effects of this compound in obese Zucker rats.
Caption: Typical experimental workflow for this compound studies.
Detailed Experimental Protocols
Oral Glucose and Lipid Tolerance Test (OGLTT)
This protocol is adapted from studies evaluating postprandial glucose and lipid metabolism.
Materials:
-
This compound (3 μmol·kg⁻¹) suspended in 0.5% carboxymethyl cellulose.
-
Vehicle control (0.5% carboxymethyl cellulose).
-
Glucose solution (e.g., 68% w/v in normal saline).
-
Lipid emulsion (e.g., 20% w/v Intralipid).
-
Oral gavage needles.
-
Blood collection supplies (e.g., heparinized capillary tubes, microcentrifuge tubes).
Procedure:
-
Administer this compound or vehicle daily via oral gavage for 3-4 weeks.
-
On the day of the experiment, fast the rats for 7 hours.
-
Collect a basal blood sample (time 0).
-
Prepare a combined glucose and lipid load. A typical load is 1.7 g/kg glucose and 2.0 g/kg triglyceride.
-
Administer the glucose/lipid load via oral gavage.
-
Collect blood samples at various time points post-load (e.g., 15, 30, 60, 90, 120, 180, and 240 minutes).
-
Centrifuge blood samples to separate plasma and store at -80°C for later analysis of glucose, insulin, triglycerides, and free fatty acids.
-
Calculate the Area Under the Curve (AUC) for each parameter to assess tolerance.
Determination of Triglyceride Kinetics using Triton WR1339
This method is used to assess hepatic triglyceride secretion and plasma clearance.
Materials:
-
Triton WR1339 (Tyloxapol) solution (e.g., 20% w/v in normal saline).
-
Anesthetic (e.g., Na-thiobutabarbitol).
-
Catheters for intravenous injection and blood sampling.
-
Saline solution.
Procedure:
-
Fast this compound-treated and control obese Zucker rats for 5-7 hours.
-
Anesthetize the rats.
-
Insert catheters into a vein (for Triton WR1339 injection) and an artery (for blood sampling).
-
Collect a basal blood sample (time 0).
-
Administer a single intravenous dose of Triton WR1339 (e.g., 200 mg/kg). Triton WR1339 blocks the clearance of triglyceride-rich lipoproteins from the plasma.
-
Collect arterial blood samples at regular intervals after injection (e.g., 30, 60, 90, and 120 minutes).
-
Measure plasma triglyceride concentrations in all samples.
-
Calculate the hepatic triglyceride secretion rate from the rate of triglyceride accumulation in the plasma over time. Plasma triglyceride clearance can be calculated based on the basal triglyceride concentration and the secretion rate.
Conclusion
The administration of this compound at a dosage of 3 μmol·kg⁻¹·day⁻¹ for 3-4 weeks is an effective experimental approach to ameliorate the metabolic derangements in the obese Zucker rat model. The provided protocols and expected outcomes serve as a valuable resource for researchers investigating the therapeutic potential of dual PPARα/γ agonists for metabolic diseases. Careful adherence to these established methodologies will ensure the generation of robust and reproducible data.
References
- 1. The PPAR α / γ Agonist, this compound, Improves Insulin Mediated Switching of Tissue Glucose and Free Fatty Acid Utilization In Vivo in the Obese Zucker Rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. This compound, a dual PPAR{alpha}/{gamma} agonist, ameliorates glucose and lipid intolerance in obese Zucker rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. The PPARα/γ Agonist, this compound, Improves Insulin Mediated Switching of Tissue Glucose and Free Fatty Acid Utilization In Vivo in the Obese Zucker Rat - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for Tesaglitazar Administration in the db/db Mouse Model of Type 2 Diabetes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive protocol for the administration of Tesaglitazar, a dual peroxisome proliferator-activated receptor (PPAR) α/γ agonist, to db/db mice, a widely used model for type 2 diabetes and its complications, particularly diabetic nephropathy.
Introduction
This compound is a dual PPARα and PPARγ agonist that has been investigated for its potential to treat type 2 diabetes and related metabolic disorders.[1] By activating both PPARα and PPARγ, this compound can modulate lipid and glucose metabolism, improve insulin sensitivity, and exert anti-inflammatory effects.[1][2] The db/db mouse, which has a mutation in the leptin receptor gene, develops obesity, hyperglycemia, and insulin resistance, making it a relevant model to study the efficacy of anti-diabetic compounds like this compound.[3] This document outlines the administration protocol, key experimental procedures, and expected outcomes based on preclinical studies.
Data Presentation
The following tables summarize the quantitative effects of this compound treatment in db/db mice as reported in the literature.
| Parameter | Control Group (db/db) | This compound-Treated Group (db/db) | Treatment Duration | Reference |
| Fasting Plasma Glucose (mg/dL) | 506 ± 45 | 144 ± 18*** | 3 months | [3] |
| Plasma Insulin (μg/mL) | 6.37 ± 4.4 | 1.98 ± 0.33 | 3 months | |
| Total Plasma Triglycerides (mg/dL) | 189 ± 23 | 89 ± 12 | 3 months | |
| Urinary Albumin Excretion (μ g/day ) | 659 ± 247 | 98 ± 47 | 3 months | |
| Glomerulosclerosis Index | 2.8 ± 0.3 | 1.2 ± 0.2** | 3 months | |
| P < 0.05, **P < 0.01, ***P < 0.001 vs. control group. |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
This compound Administration via Oral Gavage
Objective: To administer a precise dose of this compound orally to db/db mice.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Gavage needles (18-20 gauge, with a rounded tip)
-
Syringes (1 mL)
-
Animal scale
Procedure:
-
Preparation of Dosing Solution: Prepare a homogenous suspension of this compound in the chosen vehicle at the desired concentration. A typical dose used in studies with db/db mice is 3 μmol·kg⁻¹·day⁻¹.
-
Animal Handling and Restraint:
-
Weigh the mouse to calculate the exact volume of the dosing solution to be administered.
-
Gently but firmly restrain the mouse, ensuring the head and body are in a straight line to facilitate the passage of the gavage needle.
-
-
Gavage Procedure:
-
Measure the appropriate length for gavage needle insertion (from the corner of the mouth to the last rib).
-
Insert the gavage needle into the mouth, passing it over the tongue and into the esophagus. The mouse should swallow the needle as it is gently advanced. Do not force the needle.
-
Slowly administer the this compound suspension.
-
Gently remove the gavage needle.
-
-
Monitoring: Observe the mouse for a few minutes post-administration to ensure there are no signs of distress or regurgitation.
Blood Glucose Measurement
Objective: To monitor blood glucose levels in db/db mice.
Materials:
-
Glucometer and compatible test strips
-
Lancets or tail-snip method
-
Gauze pads
-
Restraining device (optional)
Procedure:
-
Animal Restraint: Gently restrain the mouse. Warming the tail with a heat lamp or warm water can facilitate blood collection.
-
Blood Collection:
-
Clean the tip of the tail with an alcohol wipe and allow it to dry.
-
Make a small nick at the very tip of the tail using a sterile lancet or scalpel blade.
-
Gently "milk" the tail from the base to the tip to obtain a small drop of blood.
-
-
Measurement:
-
Apply the drop of blood to the glucometer test strip.
-
Record the blood glucose reading.
-
-
Post-Procedure Care: Apply gentle pressure to the tail tip with a clean gauze pad to stop the bleeding.
Insulin Tolerance Test (ITT)
Objective: To assess insulin sensitivity in db/db mice.
Materials:
-
Human regular insulin
-
Sterile saline (0.9% NaCl)
-
Syringes (insulin or 1 mL) with 27-30 gauge needles
-
Glucometer and test strips
-
Timer
Procedure:
-
Fasting: Fast the mice for 4-6 hours with free access to water.
-
Baseline Blood Glucose: Measure and record the baseline blood glucose level (t=0) as described in the blood glucose measurement protocol.
-
Insulin Injection:
-
Prepare an insulin solution in sterile saline (a common dose is 0.75-1.0 U/kg body weight).
-
Administer the insulin via intraperitoneal (IP) injection.
-
-
Blood Glucose Monitoring: Measure blood glucose at regular intervals after the insulin injection (e.g., 15, 30, 60, 90, and 120 minutes).
-
Data Analysis: Plot the blood glucose levels over time. The rate of glucose clearance is an indicator of insulin sensitivity.
Plasma Lipid Profiling
Objective: To measure plasma triglyceride and cholesterol levels.
Materials:
-
Blood collection tubes (e.g., EDTA-coated)
-
Centrifuge
-
Commercial assay kits for triglycerides and cholesterol
Procedure:
-
Blood Collection: Collect blood from the mice (e.g., via cardiac puncture or retro-orbital sinus) into EDTA-coated tubes.
-
Plasma Separation: Centrifuge the blood at 1,500-2,000 x g for 15 minutes at 4°C to separate the plasma.
-
Lipid Measurement:
-
Carefully collect the plasma supernatant.
-
Use commercial colorimetric or enzymatic assay kits to measure the concentrations of total cholesterol and triglycerides according to the manufacturer's instructions.
-
Kidney Histology for Diabetic Nephropathy Assessment
Objective: To evaluate the extent of kidney damage, specifically glomerulosclerosis and fibrosis.
Materials:
-
Formalin (10%) or other appropriate fixative
-
Paraffin
-
Microtome
-
Periodic acid-Schiff (PAS) stain
-
Masson's trichrome stain
-
Microscope
Procedure:
-
Tissue Collection and Fixation:
-
Euthanize the mouse and perfuse with phosphate-buffered saline (PBS) followed by 10% formalin.
-
Dissect the kidneys and fix them in 10% formalin overnight.
-
-
Tissue Processing and Sectioning:
-
Dehydrate the fixed kidneys through a series of graded ethanol solutions.
-
Clear the tissue with xylene and embed in paraffin.
-
Cut thin sections (e.g., 4 μm) using a microtome.
-
-
Staining:
-
PAS Staining: To visualize the basement membranes and mesangial matrix expansion.
-
Masson's Trichrome Staining: To assess the degree of collagen deposition and fibrosis (collagen stains blue).
-
-
Microscopic Examination and Quantification:
-
Examine the stained sections under a light microscope.
-
Quantify the degree of glomerulosclerosis and interstitial fibrosis using a semi-quantitative scoring system or image analysis software.
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for this compound administration in db/db mice.
This compound Signaling Pathway
Caption: this compound activates PPARα and PPARγ, leading to changes in gene expression and metabolic improvements.
References
Application Notes and Protocols: Utilizing Tesaglitazar for the Induction of In Vivo Fibrosarcoma Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tesaglitazar is a dual peroxisome proliferator-activated receptor (PPAR) alpha and gamma agonist that was initially developed for the treatment of type 2 diabetes and dyslipidemia.[1][2][3] As a dual agonist, it modulates the transcription of genes involved in glucose and lipid metabolism.[1][4] However, long-term carcinogenicity studies in rodents have revealed its potential to induce specific types of tumors, providing a potential, albeit specialized, tool for cancer researchers.
These application notes provide a detailed overview and protocol for using this compound to induce fibrosarcomas in a rat model, based on findings from a comprehensive 2-year carcinogenicity study. This model can be valuable for studying the mechanisms of mesenchymal tumorigenesis, evaluating novel anti-sarcoma therapies, and investigating the long-term effects of PPAR agonism.
Mechanism of Action in Tumorigenesis
This compound activates both PPARα and PPARγ. While PPAR activation has shown both anti-tumor and pro-tumor effects depending on the context, the induction of fibrosarcomas by this compound in rats is thought to be a non-genotoxic effect. The proposed mechanism involves the sustained stimulation of DNA synthesis and proliferation of undifferentiated mesenchymal cells in subcutaneous tissues. Interestingly, this effect may not be directly mediated by PPARγ activation within the proliferating cells themselves, suggesting an indirect mechanism of action.
Signaling Pathway Overview
References
Tesaglitazar Treatment Protocol for Hypertriglyceridemia Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tesaglitazar is a potent dual peroxisome proliferator-activated receptor alpha and gamma (PPARα/γ) agonist that has been investigated for the treatment of metabolic disorders, including hypertriglyceridemia and type 2 diabetes. By activating both PPARα and PPARγ, this compound modulates the transcription of a wide array of genes involved in lipid and glucose metabolism. This document provides detailed application notes and experimental protocols for the research of this compound in the context of hypertriglyceridemia. It includes summaries of clinical trial data, methodologies for preclinical animal studies, and protocols for in vitro cellular assays to facilitate further investigation into its therapeutic potential and mechanisms of action.
Introduction
Hypertriglyceridemia is a prevalent lipid abnormality characterized by elevated levels of triglycerides in the bloodstream and is an independent risk factor for cardiovascular disease. This compound, as a dual PPARα/γ agonist, offers a comprehensive approach to managing dyslipidemia. PPARα activation primarily stimulates fatty acid oxidation and clearance of triglyceride-rich lipoproteins, while PPARγ activation enhances insulin sensitivity and promotes fatty acid uptake and storage in adipose tissue. Although its clinical development was discontinued, this compound remains a valuable research tool for understanding the integrated roles of PPARα and PPARγ in metabolic regulation.[1][2]
Data Presentation: Efficacy of this compound in Clinical Trials
The following tables summarize the quantitative data from key clinical studies on the effects of this compound on plasma lipids and other metabolic parameters.
Table 1: Dose-Dependent Effects of this compound on Lipid Profile in Non-Diabetic Patients with Hypertriglyceridemia (12-Week Treatment) [3][4]
| Parameter | Placebo | This compound 0.1 mg/day | This compound 0.25 mg/day | This compound 0.5 mg/day | This compound 1.0 mg/day |
| Triglycerides (%) | - | - | - | - | ↓ 37% |
| Non-HDL-Cholesterol (%) | - | - | - | - | ↓ 15% |
| HDL-Cholesterol (%) | - | - | - | - | ↑ 16% |
| Nonesterified Fatty Acids (NEFA) (%) | - | - | - | - | ↓ 40% |
| Fasting Insulin (%) | - | - | - | - | ↓ 35% |
| Fasting Plasma Glucose (mmol/L) | - | - | - | - | ↓ 0.47 |
Table 2: Effects of this compound on Lipid and Glycemic Parameters in Patients with Type 2 Diabetes (12-Week Treatment) [5]
| Parameter | Placebo | This compound 0.5 mg/day | This compound 1.0 mg/day | This compound 2.0 mg/day | This compound 3.0 mg/day |
| Triglycerides (%) | - | ↓ 17.2% | ↓ 32.9% | ↓ 41.0% | ↓ 40.9% |
| HDL-Cholesterol (%) | - | - | ↑ 15.0% | ↑ 13.0% | ↑ 12.9% |
| Non-HDL-Cholesterol (%) | - | - | ↓ 13.2% | ↓ 22.2% | ↓ 25.0% |
| VLDL-Cholesterol (%) | - | - | ↓ 36.9% | ↓ 49.8% | ↓ 52.5% |
| Total Cholesterol (%) | - | - | ↓ 6.8% | ↓ 14.1% | ↓ 15.5% |
| Apolipoprotein B (%) | - | ↓ 15.0% | ↓ 15.7% | ↓ 21.0% | ↓ 22.3% |
| Fasting Plasma Glucose (mg/dL) | - | ↓ 30.3 | ↓ 41.1 | ↓ 55.0 | ↓ 60.9 |
Signaling Pathway and Experimental Workflow
Experimental Protocols
Preclinical In Vivo Protocol: Obese Zucker Rat Model
This protocol is adapted from studies investigating the effects of this compound on glucose and lipid intolerance in obese Zucker rats.
1. Animal Model and Acclimation:
-
Model: Male obese (fa/fa) Zucker rats, a well-established model of insulin resistance and dyslipidemia.
-
Acclimation: House animals for at least one week prior to the experiment under standard conditions (12:12 h light-dark cycle, controlled temperature and humidity) with ad libitum access to standard chow and water.
2. This compound Formulation and Administration:
-
Dose: 3 µmol/kg/day.
-
Vehicle: 0.5% carboxymethyl cellulose (CMC) in sterile water.
-
Preparation: Prepare a homogenous suspension of this compound in the vehicle. The concentration should be calculated based on the average weight of the rats to ensure a consistent administration volume (e.g., 2.5 ml/kg).
-
Administration: Administer daily via oral gavage for 3-4 weeks. Control animals should receive an equal volume of the vehicle.
3. Blood Sample Collection for Lipid Profiling:
-
Frequency: Collect baseline samples before initiating treatment and at the end of the treatment period.
-
Procedure:
-
Gently warm the rat's tail using a heat lamp to dilate the lateral tail vein.
-
Clean the tail with an appropriate antiseptic.
-
Using a sterile needle (e.g., 25-gauge), puncture the lateral tail vein.
-
Collect 0.1-0.3 ml of blood into an appropriate collection tube (e.g., EDTA-coated for plasma).
-
Apply gentle pressure to the puncture site to ensure hemostasis.
-
-
Sample Processing: Centrifuge the blood samples to separate plasma. Store plasma at -80°C until analysis.
4. Hepatic Triglyceride Secretion and Plasma Clearance Assay (Triton WR1339 Method):
-
Principle: Triton WR1339 is a non-ionic detergent that inhibits lipoprotein lipase, preventing the clearance of triglyceride-rich lipoproteins from the circulation. The rate of triglyceride accumulation in the plasma after Triton WR1339 injection reflects the hepatic secretion rate.
-
Procedure:
-
Fast the rats for 5 hours.
-
Anesthetize the rats (e.g., with sodium thiobutabarbitol).
-
Collect a baseline blood sample (t=0).
-
Administer Triton WR1339 intravenously (e.g., 500 mg/kg).
-
Collect serial blood samples at regular intervals (e.g., 30, 60, 90, and 120 minutes) after injection.
-
Measure plasma triglyceride concentrations in all samples.
-
-
Data Analysis:
-
Hepatic Triglyceride Secretion Rate: Plot plasma triglyceride concentration against time. The slope of the linear portion of the curve represents the hepatic triglyceride secretion rate.
-
Plasma Triglyceride Clearance: Can be estimated by comparing the triglyceride levels in treated versus control animals.
-
5. Lipid Analysis:
-
Analyze plasma samples for total cholesterol, triglycerides, HDL-cholesterol, and non-HDL-cholesterol using commercially available enzymatic colorimetric assay kits according to the manufacturer's instructions.
In Vitro Protocol: Human Hepatocyte (HepG2) Model
This protocol outlines the use of the human hepatoma cell line HepG2 to study the direct effects of this compound on hepatic lipid metabolism and PPAR-mediated gene expression.
1. HepG2 Cell Culture:
-
Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO2.
-
Subculture: Passage cells at 80-90% confluency using 0.05% Trypsin-EDTA. Split cells at a ratio of 1:4 to 1:8.
2. This compound Treatment:
-
Preparation: Dissolve this compound in a suitable solvent (e.g., DMSO) to prepare a stock solution. Further dilute in culture medium to achieve the desired final concentrations. Ensure the final solvent concentration is non-toxic to the cells (typically ≤ 0.1%).
-
Procedure:
-
Seed HepG2 cells in appropriate culture plates (e.g., 24-well or 96-well plates).
-
Allow cells to adhere and reach a desired confluency (e.g., 70-80%).
-
Replace the culture medium with fresh medium containing various concentrations of this compound or vehicle control.
-
Incubate for a specified duration (e.g., 24 hours).
-
3. PPRE Activity Assay (Luciferase Reporter Assay):
-
Principle: This assay measures the activation of PPARs by quantifying the expression of a luciferase reporter gene under the control of a PPRE promoter.
-
Procedure:
-
Co-transfect HepG2 cells with a PPRE-driven luciferase reporter plasmid and a control plasmid (e.g., expressing Renilla luciferase for normalization).
-
After transfection, treat the cells with this compound as described above.
-
Lyse the cells and measure the luciferase activity using a dual-luciferase reporter assay system according to the manufacturer's protocol.
-
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency.
4. Gene Expression Analysis (Quantitative Real-Time PCR - qPCR):
-
Principle: qPCR is used to quantify the mRNA levels of PPAR target genes involved in lipid metabolism.
-
Procedure:
-
After treatment with this compound, wash the cells with PBS and lyse them to extract total RNA using a suitable kit.
-
Synthesize complementary DNA (cDNA) from the extracted RNA using reverse transcriptase.
-
Perform qPCR using the cDNA, gene-specific primers for PPAR target genes (e.g., CPT1A, ACOX1, FABP1), and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method.
Conclusion
The protocols and data presented in this document provide a comprehensive resource for researchers investigating the effects of this compound on hypertriglyceridemia. The detailed methodologies for both in vivo and in vitro studies, along with the summarized clinical data, offer a solid foundation for further exploration of dual PPARα/γ agonism as a therapeutic strategy for metabolic diseases. While this compound's development was halted, its utility as a research compound for dissecting the complex interplay of lipid and glucose metabolism remains significant.
References
- 1. Culture and Functional Characterization of Human Hepatoma HepG2 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Gene expression profiling of potential peroxisome proliferator-activated receptor (PPAR) target genes in human hepatoblastoma cell lines inducibly expressing different PPAR isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HepG2 Cell Culture - HepG2 Transfection [hepg2.com]
- 4. This compound, a novel dual peroxisome proliferator-activated receptor alpha/gamma agonist, dose-dependently improves the metabolic abnormalities associated with insulin resistance in a non-diabetic population - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Differential Lipid Accumulation on HepG2 Cells Triggered by Palmitic and Linoleic Fatty Acids Exposure - PMC [pmc.ncbi.nlm.nih.gov]
Measuring Tesaglitazar Efficacy on Glucose Tolerance: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tesaglitazar is a dual peroxisome proliferator-activated receptor (PPAR) agonist with activity at both PPARα and PPARγ subtypes.[1] This dual agonism allows this compound to modulate a wide range of biological processes, including lipid metabolism and glucose homeostasis, making it a compound of interest for the treatment of type 2 diabetes and associated metabolic disorders.[2][3] Activation of PPARα primarily influences fatty acid oxidation, while PPARγ activation is a key regulator of adipogenesis and insulin sensitivity.[4] The combined action of this compound on both receptors is expected to improve glucose tolerance through various mechanisms, including enhanced insulin sensitivity in peripheral tissues and regulation of hepatic glucose output.
These application notes provide detailed protocols for assessing the efficacy of this compound on glucose tolerance in both preclinical and clinical research settings. The primary methods covered are the Oral Glucose Tolerance Test (OGTT) and the Hyperinsulinemic-Euglycemic Clamp, which are standard procedures for evaluating glucose metabolism.
Mechanism of Action: this compound Signaling Pathway
This compound exerts its effects by binding to and activating PPARα and PPARγ. These receptors form heterodimers with the retinoid X receptor (RXR) and subsequently bind to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This binding modulates the transcription of genes involved in glucose and lipid metabolism.
The activation of PPARγ by this compound in adipose tissue is crucial for improving insulin sensitivity. Key downstream target genes that are upregulated include:
-
Glucose Transporter Type 4 (GLUT4): This transporter is responsible for insulin-stimulated glucose uptake into muscle and adipose tissue.[5] Increased expression of GLUT4 enhances the disposal of glucose from the bloodstream.
-
c-Cbl-associated protein (CAP): This protein is involved in the insulin signaling cascade that leads to GLUT4 translocation to the cell membrane.
The activation of PPARα by this compound primarily in the liver, but also in other tissues, contributes to improved glucose homeostasis through:
-
Regulation of Gluconeogenesis: PPARα can influence the expression of genes encoding key enzymes in the gluconeogenic pathway, such as Phosphoenolpyruvate carboxykinase (PCK1), thereby helping to control hepatic glucose production.
-
Indirect effects on GLUT4: Some evidence suggests that PPARα activation may indirectly influence GLUT-4 protein levels.
The following diagram illustrates the signaling pathway of this compound in improving glucose tolerance.
Experimental Protocols
Oral Glucose Tolerance Test (OGTT)
The OGTT is a widely used test to assess the ability of an organism to clear a glucose load from the bloodstream. It provides insights into insulin secretion and insulin sensitivity.
Experimental Workflow: Oral Glucose Tolerance Test (OGTT)
a. Preclinical Protocol (Rodents)
| Parameter | Protocol |
| Animal Model | Male Zucker rats or db/db mice are commonly used models of obesity and insulin resistance. |
| Acclimation | Animals should be acclimated to the housing facility for at least one week prior to the experiment. |
| This compound Administration | Administer this compound or vehicle daily via oral gavage for a specified period (e.g., 2-4 weeks). The dosage will depend on the specific study design. |
| Fasting | Fast animals overnight (approximately 12-16 hours) before the OGTT, with free access to water. |
| Baseline Blood Sample | At time 0, collect a baseline blood sample (approximately 50-100 µL) from the tail vein. |
| Glucose Administration | Administer a 20% glucose solution orally via gavage at a dose of 2 g/kg body weight. |
| Blood Sampling | Collect blood samples at 15, 30, 60, and 120 minutes post-glucose administration. |
| Glucose Measurement | Measure blood glucose concentrations using a calibrated glucometer. |
| Data Analysis | Calculate the area under the curve (AUC) for the glucose excursion from 0 to 120 minutes. Compare the AUC between the this compound-treated and vehicle-treated groups. |
b. Clinical Protocol (Humans)
| Parameter | Protocol |
| Subject Preparation | Subjects should consume a diet containing at least 150g of carbohydrates per day for 3 days prior to the test. They should fast for 8-12 hours overnight before the test. Water is permitted. |
| This compound Administration | Administer this compound or placebo orally at the specified dose and duration as per the clinical trial protocol. |
| Baseline Blood Sample | At time 0, collect a fasting venous blood sample. |
| Glucose Administration | Administer a 75g oral glucose solution to be consumed within 5 minutes. |
| Blood Sampling | Collect venous blood samples at 30, 60, 90, and 120 minutes post-glucose ingestion. |
| Analyte Measurement | Measure plasma glucose and insulin concentrations at each time point. |
| Data Analysis | Calculate the AUC for both glucose and insulin. Assess indices of insulin sensitivity and secretion (e.g., HOMA-IR, Matsuda index). Compare these parameters between the this compound and placebo groups. |
Hyperinsulinemic-Euglycemic Clamp
The hyperinsulinemic-euglycemic clamp is the gold standard for assessing insulin sensitivity in vivo. It quantifies the amount of glucose required to maintain a normal blood glucose level in the presence of high insulin levels.
Experimental Workflow: Hyperinsulinemic-Euglycemic Clamp
a. Preclinical Protocol (Rodents)
| Parameter | Protocol |
| Surgical Preparation | 5-7 days prior to the clamp, surgically implant catheters into the jugular vein (for infusions) and the carotid artery (for blood sampling). |
| This compound Administration | Administer this compound or vehicle as described in the OGTT protocol. |
| Fasting | Fast animals for 5-6 hours before the clamp. |
| Basal Period | Infuse a tracer (e.g., [3-³H]glucose) for 90-120 minutes to measure basal glucose turnover. |
| Clamp Procedure | - Start a primed-continuous infusion of human insulin (e.g., 2.5 mU/kg/min).- Simultaneously, begin a variable infusion of 20% glucose. - Monitor blood glucose every 5-10 minutes from the arterial catheter.- Adjust the glucose infusion rate (GIR) to maintain euglycemia (e.g., ~120 mg/dL). |
| Steady State | The clamp is typically maintained for 120 minutes, with steady state considered to be achieved during the final 30-60 minutes. |
| Data Analysis | The primary endpoint is the GIR during steady state, which reflects whole-body insulin sensitivity. If tracers are used, rates of glucose appearance (hepatic glucose production) and disappearance (tissue glucose uptake) can be calculated. |
b. Clinical Protocol (Humans)
| Parameter | Protocol |
| Subject Preparation | Subjects should follow a standardized diet for 3 days and fast overnight for at least 8 hours. |
| Catheter Placement | Place an intravenous catheter in an antecubital vein for insulin and glucose infusions. Place a second catheter retrogradely in a hand vein of the contralateral arm, which is heated to "arterialize" the venous blood for sampling. |
| Clamp Procedure | - Begin a continuous infusion of insulin (e.g., 40-80 mU/m²/min). - Start a variable infusion of 20% dextrose. - Monitor blood glucose every 5-10 minutes. - Adjust the glucose infusion rate to maintain a constant blood glucose level (e.g., 90-100 mg/dL). |
| Steady State | The clamp is typically run for 2-3 hours. Steady state is the period during which the glucose infusion rate is stable. |
| Data Analysis | The glucose infusion rate (M-value), typically expressed as mg/kg/min, during the last 30-60 minutes of the clamp is the primary measure of insulin sensitivity. |
Data Presentation
Quantitative data from these experiments should be summarized in tables for clear comparison between treatment groups.
Table 1: Example Data Summary for Oral Glucose Tolerance Test (OGTT)
| Parameter | Vehicle Control | This compound (Dose 1) | This compound (Dose 2) |
| Fasting Blood Glucose (mg/dL) | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Blood Glucose at 30 min (mg/dL) | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Blood Glucose at 120 min (mg/dL) | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Glucose AUC (mg/dLmin) | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Fasting Insulin (µU/mL) | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Insulin AUC (µU/mLmin) | Mean ± SEM | Mean ± SEM | Mean ± SEM |
Table 2: Example Data Summary for Hyperinsulinemic-Euglycemic Clamp
| Parameter | Vehicle Control | This compound Treatment |
| Steady-State Plasma Glucose (mg/dL) | Mean ± SEM | Mean ± SEM |
| Steady-State Plasma Insulin (µU/mL) | Mean ± SEM | Mean ± SEM |
| Glucose Infusion Rate (mg/kg/min) | Mean ± SEM | Mean ± SEM |
| Basal Hepatic Glucose Production (mg/kg/min) | Mean ± SEM | Mean ± SEM |
| Clamp Hepatic Glucose Production (mg/kg/min) | Mean ± SEM | Mean ± SEM |
| Glucose Disposal Rate (mg/kg/min) | Mean ± SEM | Mean ± SEM |
Conclusion
The protocols outlined in these application notes provide a robust framework for evaluating the efficacy of this compound on glucose tolerance. The OGTT offers a valuable assessment of overall glucose handling, while the hyperinsulinemic-euglycemic clamp provides a precise measure of insulin sensitivity. By employing these standardized methods, researchers can obtain reliable and comparable data to thoroughly characterize the metabolic effects of this compound and other PPAR agonists. Careful adherence to these protocols will ensure high-quality data generation for both preclinical and clinical drug development programs.
References
- 1. The PPARα/γ Agonist, this compound, Improves Insulin Mediated Switching of Tissue Glucose and Free Fatty Acid Utilization In Vivo in the Obese Zucker Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Cross-Talk between PPARγ and Insulin Signaling and Modulation of Insulin Sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Tesaglitazar in vitro PPAR Activation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tesaglitazar is a potent dual agonist of Peroxisome Proliferator-Activated Receptor alpha (PPARα) and gamma (PPARγ).[1][2] These nuclear receptors are critical regulators of lipid and glucose metabolism, making dual agonists like this compound a subject of interest for therapeutic applications in metabolic disorders such as type 2 diabetes and dyslipidemia.[1][3][4] PPARs function as ligand-activated transcription factors that, upon activation, heterodimerize with the retinoid X receptor (RXR) and bind to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their expression.
These application notes provide an overview of in vitro assays to characterize the activity of this compound on PPARα and PPARγ, including detailed protocols for key methodologies and a summary of its activation profile.
Data Presentation: this compound Activity on PPAR Isoforms
The following tables summarize the in vitro potency of this compound on different PPAR isoforms and species, as determined by various assays.
Table 1: EC50 Values for this compound in PPAR Transactivation Assays
| PPAR Isoform | Species | Cell Line | Assay Type | EC50 (µM) | Reference |
| PPARα | Human | CV-1 | Gal4-LBD Transactivation | 3.124 - 3.6 | |
| PPARα | Rat | - | Transactivation | 13.4 | |
| PPARα | Mouse | - | Reporter Gene | 32 | |
| PPARγ | Human | CV-1 | Gal4-LBD Transactivation | 0.2 - 0.704 | |
| PPARγ | Rat | - | Transactivation | ~0.2 | |
| PPARγ | Mouse | - | Reporter Gene | 0.25 |
Table 2: IC50 Values for this compound in PPAR Competitive Binding Assays
| PPAR Isoform | Species | IC50 (µM) | Reference |
| PPARα | - | 3.8 | |
| PPARγ | - | 0.35 |
Signaling Pathway and Experimental Workflow
Experimental Protocols
PPAR Ligand Binding Domain (LBD) Transactivation Assay
This assay measures the ability of a compound to activate a chimeric receptor consisting of the yeast GAL4 DNA-binding domain (DBD) fused to the ligand-binding domain (LBD) of a PPAR isoform.
Materials:
-
Cell Line: HEK293 or CV-1 cells.
-
Plasmids:
-
Expression vector for GAL4-DBD-PPARα-LBD or GAL4-DBD-PPARγ-LBD fusion protein.
-
Reporter vector containing a luciferase gene downstream of a GAL4 upstream activating sequence (UAS).
-
Internal control vector expressing Renilla luciferase for normalization of transfection efficiency.
-
-
Reagents:
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics.
-
Transfection reagent (e.g., Lipofectamine®).
-
This compound stock solution (in DMSO).
-
Luciferase assay system (e.g., Dual-Luciferase® Reporter Assay System).
-
Phosphate-buffered saline (PBS).
-
96-well cell culture plates.
-
Protocol:
-
Cell Seeding: Seed HEK293 or CV-1 cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection:
-
Prepare a transfection mix containing the GAL4-DBD-PPAR-LBD expression plasmid, the UAS-luciferase reporter plasmid, and the Renilla luciferase control plasmid.
-
Add the transfection reagent according to the manufacturer's instructions.
-
Incubate the mixture at room temperature.
-
Add the transfection complex to the cells and incubate for 4-6 hours.
-
Replace the transfection medium with fresh culture medium.
-
-
Compound Treatment:
-
After 24 hours of transfection, prepare serial dilutions of this compound in culture medium.
-
Remove the medium from the cells and add the this compound dilutions. Include a vehicle control (DMSO).
-
-
Incubation: Incubate the cells for 18-24 hours.
-
Luciferase Assay:
-
Wash the cells with PBS.
-
Lyse the cells using the lysis buffer provided with the luciferase assay kit.
-
Measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Plot the normalized luciferase activity against the logarithm of the this compound concentration.
-
Determine the EC50 value by fitting the data to a sigmoidal dose-response curve.
-
Competitive Ligand Binding Assay
This assay determines the affinity of a compound for a PPAR by measuring its ability to compete with a radiolabeled or fluorescently labeled known ligand.
Materials:
-
Recombinant Protein: Purified human or rat PPARα or PPARγ ligand-binding domain (LBD).
-
Labeled Ligand: A high-affinity radiolabeled ([³H]) or fluorescently labeled ligand for the specific PPAR isoform.
-
Test Compound: this compound.
-
Assay Buffer: Buffer optimized for the binding reaction.
-
Detection System:
-
For radiolabeled ligands: Scintillation counter and scintillation fluid or Scintillation Proximity Assay (SPA) beads.
-
For fluorescently labeled ligands: Fluorescence polarization plate reader.
-
-
Assay Plates: 96- or 384-well plates suitable for the detection method.
Protocol (using a radiolabeled ligand and filter binding):
-
Reaction Setup:
-
In each well of a multi-well plate, add the assay buffer, a fixed concentration of the radiolabeled ligand, and the purified PPAR-LBD protein.
-
Add serial dilutions of this compound or a vehicle control.
-
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 2-4 hours).
-
Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each well through a glass fiber filter plate using a vacuum manifold. The protein-bound radioligand will be retained on the filter, while the unbound ligand will pass through.
-
Wash the filters with ice-cold assay buffer to remove non-specifically bound ligand.
-
-
Detection:
-
Dry the filter plate.
-
Add scintillation cocktail to each well.
-
Measure the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Plot the measured radioactivity against the logarithm of the this compound concentration.
-
Determine the IC50 value, which is the concentration of this compound that inhibits 50% of the specific binding of the radiolabeled ligand.
-
The Ki (inhibition constant) can be calculated from the IC50 using the Cheng-Prusoff equation.
-
These protocols provide a framework for the in vitro characterization of this compound's interaction with PPARα and PPARγ. Researchers should optimize specific conditions, such as cell density, plasmid concentrations, and incubation times, for their particular experimental setup.
References
Application Note: Investigating Triglyceride Kinetics with Tesaglitazar using the Triton WR-1339 Method
Introduction
Hypertriglyceridemia, an excess of triglycerides in the blood, is a key component of the metabolic syndrome and a significant risk factor for cardiovascular disease. Very low-density lipoproteins (VLDL) are the primary carriers of endogenous triglycerides secreted by the liver. Understanding the kinetics of VLDL-triglyceride (VLDL-TG) secretion and clearance is crucial for developing effective therapeutic strategies. Tesaglitazar is a potent dual agonist of Peroxisome Proliferator-Activated Receptors alpha (PPARα) and gamma (PPARγ), transcription factors that play a pivotal role in regulating lipid and glucose metabolism.[1][2] Activation of PPARα in the liver enhances fatty acid oxidation and promotes triglyceride clearance, while PPARγ activation improves insulin sensitivity and fatty acid storage in adipose tissue.[2][3][4]
The Triton WR-1339 method is a widely used in vivo technique to assess the rate of hepatic VLDL-TG secretion. Triton WR-1339, a non-ionic detergent, acutely inhibits the activity of lipoprotein lipase (LPL), the primary enzyme responsible for clearing triglycerides from the circulation. This inhibition leads to the accumulation of newly secreted VLDL particles in the plasma. By measuring the linear increase in plasma triglyceride concentration over a short period, the VLDL-TG secretion rate can be accurately calculated.
This document provides a detailed protocol for utilizing the Triton WR-1339 method to evaluate the effect of the dual PPARα/γ agonist, this compound, on VLDL-TG kinetics in a rodent model of metabolic dysregulation, such as the obese Zucker rat.
Mechanism of Action
This compound exerts its effects on triglyceride metabolism by activating two key nuclear receptors: PPARα and PPARγ. These receptors form heterodimers with the Retinoid X Receptor (RXR) and bind to specific DNA sequences called Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes, thereby modulating their transcription.
-
PPARα Activation: Primarily in the liver and muscle, PPARα activation upregulates genes involved in fatty acid uptake and mitochondrial β-oxidation (e.g., CPT1). This reduces the availability of fatty acids for triglyceride synthesis. Simultaneously, it increases the expression of Lipoprotein Lipase (LPL) and decreases the expression of Apolipoprotein CIII (ApoC-III), a potent inhibitor of LPL. This dual effect significantly enhances the clearance of triglyceride-rich lipoproteins from the plasma.
-
PPARγ Activation: Highly expressed in adipose tissue, PPARγ activation promotes adipocyte differentiation and increases the expression of genes involved in fatty acid uptake and storage. This enhances the capacity of adipose tissue to sequester circulating fatty acids, thereby reducing their flux to the liver and lowering the substrate for VLDL production.
The combined action of this compound on both PPARα and PPARγ results in a powerful reduction in plasma triglycerides, achieved by both decreasing hepatic VLDL-TG secretion and accelerating plasma VLDL-TG clearance.
This compound Signaling Pathway
Caption: this compound activates PPARα/γ, leading to changes in gene expression that decrease VLDL-TG secretion and increase its clearance.
Experimental Protocol
This protocol is designed for obese Zucker rats, a model of insulin resistance and dyslipidemia. Modifications may be necessary for other rodent models.
Materials and Reagents
-
This compound
-
Vehicle for this compound (e.g., 0.5% Carboxymethyl cellulose)
-
Triton WR-1339 (Tyloxapol)
-
Sterile 0.9% Saline
-
Anesthetic (e.g., Sodium thiobutabarbitol)
-
Blood collection tubes (e.g., EDTA-coated microcentrifuge tubes)
-
Triglyceride quantification kit (GPO-Trinder method)
-
Standard laboratory equipment (pipettes, centrifuge, etc.)
Animal Model and Treatment
-
House male obese Zucker rats (fa/fa) and their lean littermates (Fa/?) under standard conditions (12-h light/dark cycle, controlled temperature) with ad libitum access to standard chow and water.
-
Acclimatize animals for at least one week before the start of the experiment.
-
Divide obese rats into two groups: Vehicle control and this compound-treated.
-
Administer this compound (e.g., 3 µmol/kg/day) or an equivalent volume of vehicle via oral gavage daily for the duration of the study (e.g., 3-4 weeks).
VLDL-TG Secretion Rate Measurement
-
On the day of the experiment, fast the rats for 4-5 hours to standardize the metabolic state.
-
Anesthetize the rats (e.g., Sodium thiobutabarbitol, 180 mg/kg i.p. for obese rats). Ensure a surgical plane of anesthesia is reached before proceeding.
-
Place the rat on a heating pad to maintain body temperature.
-
Take a baseline blood sample (t=0 min) from the tail vein or other appropriate site. Collect approximately 100 µL of blood into an EDTA-coated tube.
-
Prepare the Triton WR-1339 solution by dissolving it in sterile 0.9% saline to a concentration of 10-20% (w/v).
-
Inject the Triton WR-1339 solution (e.g., 500 mg/kg body weight) via the tail vein.
-
Collect subsequent blood samples at regular intervals (e.g., 30, 60, and 90 minutes) post-Triton injection.
-
After the final blood sample, euthanize the animal according to approved institutional guidelines.
Sample Processing and Analysis
-
Immediately place blood samples on ice.
-
Centrifuge the blood samples at 2000 x g for 15 minutes at 4°C to separate the plasma.
-
Store plasma samples at -80°C until analysis.
-
Measure the triglyceride concentration in each plasma sample using a commercial colorimetric assay kit.
Data Analysis and Calculation
-
For each animal, plot the plasma triglyceride concentration (in mg/dL or mmol/L) against time (in minutes).
-
Perform a linear regression analysis on the data points from t=0 to t=90 minutes. The accumulation of triglycerides should be linear during this period.
-
The slope of the regression line represents the rate of triglyceride accumulation in the plasma (mg/dL/min).
-
Calculate the VLDL-TG secretion rate using the following formula:
VLDL-TG Secretion Rate (mg/kg/hr) = [Slope (mg/dL/min) x Plasma Volume (dL/kg) x 60 min/hr]
-
Plasma Volume (dL/kg) can be estimated. For rats, a typical value is approximately 0.4 dL/kg (or 40 mL/kg).
-
-
Compare the calculated VLDL-TG secretion rates between the vehicle-treated and this compound-treated groups using an appropriate statistical test (e.g., Student's t-test).
Experimental Workflow Diagram
Caption: Workflow for assessing VLDL-TG secretion rate using this compound and Triton WR-1339.
Data Presentation
The following tables present representative data from studies investigating the effects of this compound on lipid metabolism in obese Zucker rats.
Table 1: Effect of this compound on Basal Metabolic Parameters
| Parameter | Obese Control | Obese + this compound | % Change |
| Body Weight (g) | 578 ± 15 | 627 ± 19 | +8.5% |
| Basal Plasma TG (mM) | 7.0 ± 1.0 | 0.6 ± 0.1 | -91.4% |
| Hepatic TG Content ( g/rat ) | 1.9 ± 0.3 | 1.1 ± 0.1 | -42.1% |
| Data are presented as mean ± SE. Data derived from a study in obese Zucker rats treated for 3-4 weeks. |
Table 2: VLDL-Triglyceride Kinetics using the Triton WR-1339 Method
| Parameter | Obese Control | Obese + this compound | % Change |
| TG Accumulation Rate (Slope, µmol·ml⁻¹·min⁻¹) | 0.200 ± 0.009 | 0.106 ± 0.008 | -47.0% |
| Calculated VLDL-TG Secretion Rate (mg/kg/hr) * | ~245 | ~130 | -47% |
| Plasma TG Clearance (KTG, ml/min) | 0.45 ± 0.06 | 2.65 ± 0.34 | +490% |
| VLDL-TG Secretion Rate calculated based on the reported slope and estimated plasma volume. Data are presented as mean ± SE. Data derived from a study in anesthetized, 5-hour fasted obese Zucker rats. |
Summary of Findings
As demonstrated in the tables, chronic treatment with this compound leads to a dramatic improvement in dyslipidemia. The data from the Triton WR-1339 experiment specifically reveals that a primary mechanism for this triglyceride-lowering effect is a significant reduction in the rate of hepatic VLDL-TG secretion, which was decreased by 47% in the this compound-treated group. This is complemented by a nearly five-fold increase in the plasma triglyceride clearance rate, highlighting the dual action of this compound. These findings underscore the utility of combining this compound treatment with the Triton WR-1339 method to dissect the specific contributions of secretion and clearance to overall triglyceride homeostasis.
References
- 1. This compound, a dual PPAR{alpha}/{gamma} agonist, ameliorates glucose and lipid intolerance in obese Zucker rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Peroxisome Proliferator Activated Receptors and Lipoprotein Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a dual peroxisome proliferator-activated receptor alpha/gamma agonist, reduces atherosclerosis in female low density lipoprotein receptor deficient mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exploring PPAR Gamma and PPAR Alpha’s Regulation Role in Metabolism via Epigenetics Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Tesaglitazar in LDLr Deficient Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for designing and conducting preclinical studies to evaluate the efficacy of Tesaglitazar in Low-Density Lipoprotein Receptor (LDLr) deficient mice, a well-established model for studying hyperlipidemia and atherosclerosis.
Introduction
This compound is a dual peroxisome proliferator-activated receptor (PPAR) agonist with affinity for both PPARα and PPARγ[1]. This dual agonism allows it to modulate lipid and glucose metabolism, making it a compound of interest for treating type 2 diabetes, dyslipidemia, and related cardiovascular complications[2][3]. PPARα activation is primarily associated with regulating fatty acid oxidation and lipid metabolism, while PPARγ activation improves insulin sensitivity[4]. The LDLr deficient mouse model, when fed a high-fat or Western-type diet, develops hypercholesterolemia and atherosclerotic lesions that mimic aspects of human cardiovascular disease, providing a relevant in vivo system to test the therapeutic potential of agents like this compound[5].
Rationale for Using LDLr Deficient Mice
LDLr deficient mice are a cornerstone model in atherosclerosis research for several reasons:
-
Human-like Hypercholesterolemia: These mice exhibit elevated levels of LDL cholesterol, mirroring a common human dyslipidemic phenotype, especially when challenged with a high-fat diet.
-
Diet-Induced Atherosclerosis: The development of atherosclerotic plaques is dependent on dietary fat and cholesterol, allowing for controlled induction and progression of the disease.
-
Well-Characterized Model: The pathophysiology of atherosclerosis in LDLr deficient mice has been extensively studied and characterized, providing a robust baseline for evaluating therapeutic interventions.
Experimental Design Considerations
A well-controlled experimental design is critical for obtaining reliable and reproducible data. Key considerations include:
-
Animal Strain and Gender: C57BL/6J is a common background strain for LDLr deficient mice. Studies have shown gender-specific differences in the response to this compound, with females sometimes showing a more pronounced reduction in atherosclerosis, highlighting the importance of including both sexes in the experimental design.
-
Diet: A Western-type diet, typically high in fat (e.g., 21% butterfat) and cholesterol (e.g., 0.15-0.25%), is commonly used to induce hyperlipidemia and atherosclerosis.
-
This compound Formulation and Dosing: this compound can be administered via oral gavage or incorporated into the diet. Doses in mouse studies have ranged from 0.5 µmol/kg of diet to 20 µg/kg/day via oral gavage. The vehicle for oral gavage is often water.
-
Study Duration: The duration of the study will depend on the endpoints being measured. Significant atherosclerotic lesions can develop after 12 weeks on a Western-type diet.
-
Control Groups: Appropriate control groups are essential and should include:
-
A wild-type group on a standard chow diet.
-
An LDLr deficient group on a standard chow diet.
-
An LDLr deficient group on a Western-type diet (vehicle control).
-
An LDLr deficient group on a Western-type diet treated with this compound.
-
Key Experimental Protocols
Protocol 1: Induction of Hyperlipidemia and Atherosclerosis
Objective: To induce a hyperlipidemic and atherosclerotic phenotype in LDLr deficient mice.
Materials:
-
LDLr deficient mice (C57BL/6J background), 6-8 weeks old.
-
Standard chow diet.
-
Western-type diet (e.g., 21% fat, 0.15% cholesterol).
Procedure:
-
Acclimate mice for one week on a standard chow diet.
-
Randomly assign mice to the different experimental groups.
-
For the atherosclerosis induction groups, switch the diet from standard chow to the Western-type diet.
-
Maintain mice on their respective diets for the duration of the study (e.g., 12 weeks).
-
Monitor animal health and body weight regularly.
Protocol 2: this compound Administration (Oral Gavage)
Objective: To administer this compound to the treatment group.
Materials:
-
This compound powder.
-
Sterile water for vehicle.
-
Oral gavage needles.
Procedure:
-
Prepare the this compound solution fresh daily by dissolving it in sterile water to the desired concentration (e.g., for a 20 µg/kg/day dose).
-
Administer the this compound solution or vehicle (water) to the respective groups via oral gavage once daily.
-
Ensure proper gavage technique to minimize stress and injury to the animals.
Protocol 3: Glucose Tolerance Test (GTT)
Objective: To assess the effect of this compound on glucose metabolism.
Materials:
-
Glucometer and glucose test strips.
-
Sterile glucose solution (e.g., 50% dextrose).
-
Restraining device.
Procedure:
-
Fast mice for 4-6 hours with free access to water.
-
Record the baseline blood glucose level (t=0) from a small tail vein blood sample.
-
Administer a bolus of glucose (1-2 g/kg body weight) via oral gavage or intraperitoneal injection.
-
Measure blood glucose levels at specific time points after glucose administration (e.g., 15, 30, 60, and 120 minutes).
Protocol 4: Quantification of Atherosclerotic Lesions
Objective: To measure the extent of atherosclerosis in the aorta.
Materials:
-
Dissection tools.
-
Perfusion buffer (e.g., PBS).
-
Fixative (e.g., 4% paraformaldehyde).
-
Oil Red O stain.
-
Image analysis software.
Procedure:
-
At the end of the study, euthanize the mice and perfuse the vascular system with PBS followed by a fixative.
-
Carefully dissect the entire aorta from the heart to the iliac bifurcation.
-
Clean the aorta of surrounding adipose and connective tissue.
-
The aorta can be analyzed en face or by cross-sections of the aortic root.
-
En face analysis:
-
Open the aorta longitudinally and pin it flat on a surface.
-
Stain with Oil Red O to visualize lipid-rich plaques.
-
Capture digital images and quantify the lesion area as a percentage of the total aortic surface area using image analysis software.
-
-
Aortic root analysis:
-
Embed the heart and proximal aorta in a cryo-embedding medium.
-
Collect serial cryosections of the aortic root.
-
Stain sections with Oil Red O for lipid accumulation and other stains like Masson's trichrome for collagen or specific antibodies for macrophages.
-
Quantify the lesion area in the aortic root sections.
-
Protocol 5: Histological Analysis of Liver
Objective: To assess the effect of this compound on hepatic steatosis.
Materials:
-
Liver tissue samples.
-
Fixative (e.g., 10% neutral buffered formalin).
-
Paraffin embedding reagents.
-
Microtome.
-
Hematoxylin and Eosin (H&E) stain.
-
Oil Red O stain (for frozen sections).
Procedure:
-
Collect liver tissue at necropsy and fix in 10% neutral buffered formalin or snap-freeze for frozen sections.
-
For paraffin-embedded tissue, process and embed the fixed liver samples.
-
Section the paraffin blocks and stain with H&E to observe general liver morphology, inflammation, and hepatocyte ballooning.
-
For frozen sections, stain with Oil Red O to visualize neutral lipid accumulation (steatosis).
-
Quantify the degree of steatosis and inflammation using a scoring system or image analysis software.
Data Presentation
Quantitative data should be summarized in tables for clear comparison between experimental groups.
Table 1: Effect of this compound on Metabolic Parameters
| Parameter | Control (Chow) | Control (Western Diet) | This compound (Western Diet) |
| Body Weight (g) | |||
| Total Cholesterol (mg/dL) | |||
| LDL Cholesterol (mg/dL) | |||
| HDL Cholesterol (mg/dL) | |||
| Triglycerides (mg/dL) | |||
| Fasting Glucose (mg/dL) | |||
| Glucose AUC (GTT) |
Table 2: Effect of this compound on Atherosclerosis and Hepatic Steatosis
| Parameter | Control (Western Diet) | This compound (Western Diet) |
| Aortic Lesion Area (%) | ||
| Aortic Root Lesion Area (µm²) | ||
| Liver Weight (g) | ||
| Hepatic Triglyceride Content (mg/g) | ||
| Hepatic Steatosis Score |
Mandatory Visualizations
Caption: this compound signaling pathway.
References
Application Notes and Protocols for Tesaglitazar in Cell Culture Experiments
For: Researchers, scientists, and drug development professionals.
Introduction
Tesaglitazar is a potent dual-specificity peroxisome proliferator-activated receptor (PPAR) agonist, targeting both PPARα and PPARγ subtypes.[1] It plays a significant role in the regulation of lipid and glucose metabolism, making it a valuable tool for in vitro studies related to metabolic diseases, such as type 2 diabetes and dyslipidemia.[2][3][4] These application notes provide detailed protocols for the preparation and use of this compound in cell culture experiments, ensuring reproducible and accurate results.
Physicochemical and Biological Properties
This compound, also known as AZ 242, has the chemical formula C₂₀H₂₄O₇S and a molecular weight of approximately 408.47 g/mol . It acts as an agonist for both PPARα and PPARγ, with IC₅₀ values of 3.8 µM for PPARα and 0.35 µM for PPARγ, respectively. In cell-based assays, this compound has been shown to activate PPARα and PPARγ with EC₅₀ values of approximately 3.6 µM and 0.2 µM for the human receptors, respectively.
Quantitative Data Summary
For ease of reference, the following table summarizes the key quantitative data for this compound solution preparation.
| Parameter | Value | Solvent(s) | Notes | Reference(s) |
| Molecular Weight | 408.47 g/mol | - | Batch-specific molecular weights may vary. | |
| Max Solubility | 100 mM (40.85 mg/mL) | DMSO | For maximum solubility, use freshly opened DMSO and consider warming and sonication. | |
| 100 mM (40.85 mg/mL) | Ethanol | - | ||
| Recommended Stock Solution Concentration | 10 mM - 100 mM | DMSO | Aliquot to avoid repeated freeze-thaw cycles. | |
| Typical Working Concentrations in Cell Culture | 0.5 µM - 30 µM | Cell Culture Medium | The final concentration of DMSO in the medium should be kept low (typically <0.1%). | |
| Storage of Stock Solution | -80°C for up to 6 months | DMSO | Store in sealed, airtight vials to prevent moisture absorption by DMSO. | |
| -20°C for up to 1 month | DMSO | - |
Experimental Protocols
Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).
Materials:
-
This compound powder (purity ≥98%)
-
Anhydrous/hygroscopic Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile, filtered pipette tips
Procedure:
-
Pre-weighing Preparation: Allow the this compound powder vial to equilibrate to room temperature before opening to prevent condensation.
-
Weighing this compound: Accurately weigh out 1 mg of this compound powder using a calibrated analytical balance.
-
Calculating Solvent Volume: To prepare a 10 mM stock solution from 1 mg of this compound (MW: 408.47), the required volume of DMSO is calculated as follows:
-
Volume (L) = Mass (g) / (Concentration (mol/L) * Molecular Weight ( g/mol ))
-
Volume (L) = 0.001 g / (0.010 mol/L * 408.47 g/mol ) = 0.0002448 L
-
Volume (µL) = 244.8 µL
-
-
Dissolution: Add 244.8 µL of anhydrous DMSO to the vial containing 1 mg of this compound.
-
Mixing: Cap the vial tightly and vortex thoroughly until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) and sonication can aid in dissolution. Visually inspect the solution to ensure there are no visible particles.
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes in sterile, amber microcentrifuge tubes or cryovials to minimize freeze-thaw cycles. Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).
Preparation of Working Solutions for Cell Culture
This protocol describes the dilution of the 10 mM this compound stock solution to a final working concentration for treating cells in culture. The example below is for a final concentration of 10 µM.
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile cell culture medium appropriate for your cell line
-
Sterile microcentrifuge tubes
-
Pipettes and sterile, filtered pipette tips
Procedure:
-
Thawing the Stock Solution: Thaw one aliquot of the 10 mM this compound stock solution at room temperature.
-
Serial Dilution (Optional but Recommended): To ensure accuracy, it is recommended to perform an intermediate dilution. For example, dilute the 10 mM stock 1:100 in sterile cell culture medium to create a 100 µM intermediate solution.
-
Add 5 µL of the 10 mM stock solution to 495 µL of cell culture medium. Mix well by gentle pipetting.
-
-
Final Dilution: Add the appropriate volume of the stock or intermediate solution to the cell culture medium to achieve the desired final concentration. To obtain a final concentration of 10 µM from a 10 mM stock solution (a 1:1000 dilution):
-
For 1 mL of final medium: Add 1 µL of the 10 mM stock solution.
-
For 10 mL of final medium: Add 10 µL of the 10 mM stock solution.
-
-
Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO to the cell culture medium as used for the this compound treatment. This is crucial to account for any effects of the solvent on the cells. The final concentration of DMSO should ideally be below 0.1%.
-
Treatment of Cells: Mix the medium containing this compound or the vehicle control gently and then apply to your cells.
-
Incubation: Incubate the cells for the desired experimental duration.
Visualization of Workflow and Signaling Pathway
The following diagrams illustrate the experimental workflow for this compound solution preparation and its molecular signaling pathway.
Caption: Experimental workflow for preparing this compound solutions.
Caption: this compound signaling pathway via PPARα/γ activation.
References
Application of Tesaglitazar in the Study of Non-alcoholic Fatty Liver Disease (NAFLD)
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Non-alcoholic fatty liver disease (NAFLD) is a prevalent chronic liver condition, characterized by excessive fat accumulation in the liver (hepatic steatosis) in the absence of significant alcohol consumption. It represents a spectrum of diseases ranging from simple steatosis to non-alcoholic steatohepatitis (NASH), which can progress to cirrhosis and hepatocellular carcinoma. The pathogenesis of NAFLD is complex and involves insulin resistance, dyslipidemia, and inflammation.
Tesaglitazar is a dual peroxisome proliferator-activated receptor (PPAR) agonist with high affinity for both PPARα and PPARγ isoforms.[1][2] These receptors are nuclear transcription factors that play a crucial role in the regulation of glucose and lipid metabolism, as well as inflammatory responses.[1] The dual agonism of this compound makes it a compelling compound for the study and potential treatment of NAFLD, as it can simultaneously address multiple pathological features of the disease.
Mechanism of Action in NAFLD:
This compound's therapeutic potential in NAFLD stems from its ability to activate both PPARα and PPARγ, leading to a cascade of beneficial downstream effects in the liver and peripheral tissues.
-
PPARα Activation: Primarily expressed in the liver, PPARα activation by this compound stimulates the transcription of genes involved in fatty acid uptake, transport, and β-oxidation.[1] This leads to a reduction in the accumulation of triglycerides and other lipid species in hepatocytes, a hallmark of NAFLD.
-
PPARγ Activation: While more highly expressed in adipose tissue, PPARγ is also present in the liver. Its activation by this compound improves insulin sensitivity, a key factor in NAFLD pathogenesis.[1] Enhanced insulin signaling reduces hepatic glucose production and promotes glucose uptake in peripheral tissues, thereby alleviating the metabolic dysregulation that contributes to hepatic fat accumulation.
-
Anti-inflammatory Effects: Both PPARα and PPARγ have well-established anti-inflammatory properties. This compound has been shown to reduce the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), monocyte chemoattractant protein-1 (MCP-1), and interleukin-6 (IL-6) in the liver. This anti-inflammatory action is crucial in mitigating the progression from simple steatosis to the more severe NASH.
Preclinical studies in animal models of NAFLD, such as diabetic LDLr-/- mice and obese Zucker rats, have demonstrated the efficacy of this compound in improving key markers of the disease. These studies have shown significant reductions in hepatic steatosis, inflammation, and serum levels of triglycerides and inflammatory cytokines.
Quantitative Data from Preclinical Studies
The following tables summarize the quantitative effects of this compound in animal models of NAFLD.
Table 1: Effects of this compound in Diabetic LDLr-/- Mice with NAFLD
| Parameter | Control (Diabetic LDLr-/-) | This compound-treated (20 µg/kg/day) | % Change | p-value |
| Serum Parameters | ||||
| Glucose (mmol/L) | 25.8 ± 1.5 | 15.2 ± 1.1 | ↓ 41.1% | < 0.01 |
| Total Cholesterol (mmol/L) | 18.9 ± 1.2 | 12.3 ± 0.9 | ↓ 34.9% | < 0.01 |
| Triglycerides (mmol/L) | 2.1 ± 0.2 | 1.3 ± 0.1 | ↓ 38.1% | < 0.01 |
| HDL-C (mmol/L) | 1.1 ± 0.1 | 1.7 ± 0.1 | ↑ 54.5% | < 0.01 |
| Hepatic Parameters | ||||
| Triglyceride Content (mg/g liver) | 125.4 ± 10.2 | 75.8 ± 8.5 | ↓ 39.6% | < 0.01 |
| Cholesterol Content (mg/g liver) | 35.6 ± 3.1 | 22.1 ± 2.5 | ↓ 37.9% | < 0.01 |
| Inflammatory Markers (Relative mRNA Expression) | ||||
| TNF-α | 3.2 ± 0.4 | 1.8 ± 0.3 | ↓ 43.8% | < 0.01 |
| MCP-1 | 4.5 ± 0.5 | 2.5 ± 0.4 | ↓ 44.4% | < 0.05 |
| IL-6 | 3.8 ± 0.4 | 2.1 ± 0.3 | ↓ 44.7% | < 0.01 |
Table 2: Effects of this compound in Obese Zucker Rats
| Parameter | Control (Obese Zucker) | This compound-treated (3 µmol/kg/day) | % Change | p-value |
| Fasting Plasma Levels | ||||
| Glucose (mmol/L) | 8.1 ± 0.3 | 6.9 ± 0.2 | ↓ 14.8% | < 0.05 |
| Insulin (pmol/L) | 1250 ± 150 | 450 ± 80 | ↓ 64.0% | < 0.01 |
| Triglycerides (mmol/L) | 3.5 ± 0.4 | 1.5 ± 0.2 | ↓ 57.1% | < 0.01 |
| Hepatic Triglyceride Metabolism | ||||
| Hepatic TG Secretion | Baseline | Reduced by 47% | ↓ 47% | < 0.05 |
| Plasma TG Clearance | Baseline | Increased by 490% | ↑ 490% | < 0.05 |
| Hepatic Triglyceride Content | ||||
| TG Concentration (mg/g liver) | ~20 | ~10 | ↓ 50% | < 0.01 |
| Total Hepatic TG ( g/rat ) | 1.9 ± 0.3 | 1.1 ± 0.2 | ↓ 42.1% | < 0.05 |
Experimental Protocols
Induction of NAFLD in a Mouse Model
This protocol describes the induction of NAFLD in mice using a high-fat diet (HFD), a commonly used and clinically relevant model.
Materials:
-
Male C57BL/6J mice (6-8 weeks old)
-
High-Fat Diet (HFD): Typically 60% kcal from fat (e.g., D12492, Research Diets Inc.)
-
Standard chow diet (Control)
-
Cages with bedding, food hoppers, and water bottles
-
Animal scale
Procedure:
-
Acclimate mice to the animal facility for at least one week with free access to standard chow and water.
-
Randomly assign mice to two groups: Control (standard chow) and HFD.
-
House mice individually or in small groups (2-3 per cage) to monitor food intake accurately.
-
Provide the respective diets and water ad libitum for 12-16 weeks.
-
Monitor body weight and food intake weekly.
-
At the end of the dietary intervention, mice will have developed key features of NAFLD, including hepatic steatosis and insulin resistance.
-
Proceed with this compound treatment or sacrifice for tissue collection.
Quantification of Liver Triglyceride Content
This protocol outlines a colorimetric method for quantifying triglyceride levels in liver tissue.
Materials:
-
Liver tissue (~50-100 mg)
-
Phosphate-buffered saline (PBS)
-
Lipid extraction solution (e.g., Chloroform:Methanol, 2:1)
-
Triglyceride quantification kit (e.g., from Sigma-Aldrich, Abcam, or Wako)
-
Homogenizer (e.g., Dounce or mechanical)
-
Centrifuge
-
Spectrophotometer
Procedure:
-
Excise a pre-weighed piece of liver tissue (~50-100 mg) and wash with ice-cold PBS.
-
Homogenize the tissue in 1 mL of lipid extraction solution.
-
Incubate the homogenate at room temperature for 20 minutes with occasional vortexing.
-
Add 200 µL of water and vortex thoroughly.
-
Centrifuge at 3,000 x g for 10 minutes to separate the phases.
-
Carefully collect the lower organic phase containing the lipids into a new tube.
-
Evaporate the solvent under a stream of nitrogen or in a vacuum concentrator.
-
Resuspend the lipid extract in the buffer provided with the triglyceride quantification kit.
-
Follow the manufacturer's instructions for the colorimetric assay, which typically involves enzymatic hydrolysis of triglycerides to glycerol and subsequent colorimetric detection.
-
Measure the absorbance at the recommended wavelength using a spectrophotometer.
-
Calculate the triglyceride concentration based on a standard curve and normalize to the initial liver tissue weight (mg of triglyceride per g of liver).
Liver Histology and Staining
This protocol describes the preparation of liver sections and staining to visualize lipid accumulation and fibrosis.
Materials:
-
Liver tissue
-
4% Paraformaldehyde (PFA) or 10% Neutral Buffered Formalin (NBF) for fixation
-
Optimal Cutting Temperature (OCT) compound for frozen sections
-
Sucrose solutions (15% and 30% in PBS)
-
Ethanol series (70%, 95%, 100%)
-
Xylene
-
Paraffin wax
-
Microtome or Cryostat
-
Hematoxylin and Eosin (H&E) staining solutions
-
Oil Red O staining solution
-
Masson's Trichrome staining kit
-
Microscope
Procedure:
Paraffin Embedding (for H&E and Masson's Trichrome):
-
Fix liver tissue in 4% PFA or 10% NBF overnight at 4°C.
-
Dehydrate the tissue through a graded series of ethanol (70%, 95%, 100%).
-
Clear the tissue in xylene.
-
Infiltrate and embed the tissue in paraffin wax.
-
Cut 5 µm sections using a microtome and mount on glass slides.
Frozen Sections (for Oil Red O):
-
Fix liver tissue in 4% PFA for 2-4 hours at 4°C.
-
Cryoprotect the tissue by incubating in 15% sucrose overnight, followed by 30% sucrose overnight at 4°C.
-
Embed the tissue in OCT compound and freeze rapidly.
-
Cut 10 µm sections using a cryostat and mount on glass slides.
Staining:
-
H&E Staining: Deparaffinize and rehydrate paraffin sections. Stain with hematoxylin to visualize nuclei (blue/purple) and eosin for cytoplasm and extracellular matrix (pink). This allows for general morphological assessment.
-
Oil Red O Staining: Air-dry frozen sections. Stain with Oil Red O solution to visualize neutral lipids (red droplets). This is a specific stain for steatosis.
-
Masson's Trichrome Staining: Deparaffinize and rehydrate paraffin sections. Use a Masson's Trichrome kit to stain collagen fibers blue, nuclei black, and cytoplasm red. This is used to assess the degree of fibrosis.
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
This protocol details the measurement of mRNA levels of target genes in liver tissue.
Materials:
-
Liver tissue (~20-30 mg)
-
RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)
-
RNase-free water, tubes, and tips
-
cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)
-
qPCR master mix (e.g., SYBR Green or TaqMan)
-
Primers for target genes (e.g., TNF-α, MCP-1, IL-6) and a housekeeping gene (e.g., GAPDH, β-actin)
-
qPCR instrument
Procedure:
-
RNA Extraction: Homogenize liver tissue in the lysis buffer provided with the RNA extraction kit. Follow the manufacturer's protocol to isolate total RNA.
-
RNA Quantification and Quality Control: Measure the RNA concentration and purity (A260/A280 ratio) using a spectrophotometer (e.g., NanoDrop).
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a cDNA synthesis kit according to the manufacturer's instructions.
-
qPCR:
-
Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers, qPCR master mix, and nuclease-free water.
-
Run the qPCR reaction in a thermal cycler using a standard cycling program (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Normalize the Ct values of the target genes to the Ct value of the housekeeping gene (ΔCt = Ct_target - Ct_housekeeping).
-
Calculate the relative gene expression using the 2^-ΔΔCt method, comparing the this compound-treated group to the control group.
-
Visualizations
Caption: this compound Signaling Pathway in Hepatocytes.
Caption: Experimental Workflow for Studying this compound in a NAFLD Mouse Model.
References
- 1. This compound ameliorates non-alcoholic fatty liver disease and atherosclerosis development in diabetic low-density lipoprotein receptor-deficient mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The PPARα/γ Agonist, this compound, Improves Insulin Mediated Switching of Tissue Glucose and Free Fatty Acid Utilization In Vivo in the Obese Zucker Rat - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Tesaglitazar Solubility in Aqueous Solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with tesaglitazar in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of this compound?
A1: this compound is a poorly soluble drug. Its predicted aqueous solubility is approximately 0.00351 mg/mL.[1] However, its solubility is highly dependent on the pH of the solution.
Q2: How does pH affect the solubility of this compound?
A2: this compound is a weak acid with a pKa of approximately 3.73.[1] This means its solubility significantly increases in alkaline conditions (pH > pKa) where the molecule can deprotonate to form a more soluble salt. In acidic and neutral aqueous media, its solubility is very low. For in vivo studies, this compound has been successfully dissolved in a 5mM sodium hydrogen carbonate buffer solution at pH 8.5.
Q3: What are the recommended organic solvents for dissolving this compound?
A3: this compound is soluble in organic solvents like dimethyl sulfoxide (DMSO) and ethanol.[2][3] It has been reported to be soluble up to 100 mM in both DMSO and ethanol.[2] A mixture of DMSO and phosphate-buffered saline (PBS) at pH 7.2 (1:1 ratio) has also been used, achieving a solubility of 0.5 mg/mL.
Q4: Can I heat the solution to improve the solubility of this compound?
A4: Gentle heating can be employed to aid in the dissolution of this compound, particularly in organic solvents like DMSO. However, the thermal stability of this compound in aqueous solutions at various pH values should be considered to avoid degradation. It is recommended to conduct stability studies if prolonged heating is required.
Troubleshooting Guide
Issue 1: this compound precipitates out of solution after initial dissolution in an organic solvent and subsequent dilution in an aqueous buffer.
-
Possible Cause: The final concentration of this compound in the aqueous buffer exceeds its solubility at the final pH and co-solvent concentration. This is a common issue when diluting a concentrated stock solution from an organic solvent into an aqueous medium.
-
Troubleshooting Steps:
-
Increase the pH of the aqueous buffer: Ensure the final pH of the solution is in the alkaline range (pH 8.0 or higher) to maintain the ionized, more soluble form of this compound.
-
Increase the proportion of organic co-solvent: While maintaining a concentration that is compatible with your experimental system, increasing the percentage of DMSO or ethanol in the final solution can help maintain solubility.
-
Use a surfactant: Incorporating a biocompatible surfactant can help to form micelles that encapsulate the drug, increasing its apparent solubility.
-
Perform a solvent-exchange dialysis: For sensitive applications where organic solvents are not desired, a dialysis method can be used to gradually exchange the organic solvent with the aqueous buffer.
-
Issue 2: Inconsistent solubility results between experiments.
-
Possible Cause: Variations in experimental conditions such as temperature, pH, and buffer capacity. The purity of the this compound and the source of reagents can also contribute to variability.
-
Troubleshooting Steps:
-
Strictly control pH: Use a calibrated pH meter to verify the pH of your buffers before and after adding this compound. Ensure your buffers have sufficient buffering capacity to resist pH changes upon the addition of the acidic compound.
-
Maintain constant temperature: Perform all solubility experiments in a temperature-controlled environment, as solubility is temperature-dependent.
-
Ensure purity of materials: Use high-purity this compound and analytical grade reagents to minimize the impact of impurities on solubility.
-
Standardize equilibration time: Allow sufficient time for the solution to reach equilibrium. This can be determined by measuring the concentration at different time points until it becomes constant.
-
Quantitative Data Summary
The following tables summarize the physicochemical properties and solubility data for this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Weight | 408.47 g/mol | |
| Predicted Water Solubility | 0.00351 mg/mL | |
| pKa (Strongest Acidic) | 3.73 | |
| LogP | 3.18 |
Table 2: Solubility of this compound in Various Solvents
| Solvent | Concentration | pH |
| DMSO | Up to 100 mM (approx. 40.85 mg/mL) | N/A |
| Ethanol | Up to 100 mM (approx. 40.85 mg/mL) | N/A |
| DMSO:PBS (1:1) | 0.5 mg/mL | 7.2 |
| 5mM Sodium Hydrogen Carbonate | Not specified, used for in vivo dosing | 8.5 |
Experimental Protocols
Protocol 1: Determination of pH-Dependent Aqueous Solubility of this compound
This protocol is based on the shake-flask method, a standard approach for determining the equilibrium solubility of a compound.
Materials:
-
This compound powder
-
Buffers of various pH values (e.g., pH 4.0, 5.0, 6.0, 7.0, 7.4, 8.0, 8.5, 9.0)
-
Calibrated pH meter
-
Shaker or rotator in a temperature-controlled incubator (37 °C)
-
Centrifuge
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV) for quantification
-
Syringe filters (e.g., 0.22 µm PVDF)
Procedure:
-
Prepare a series of buffers at the desired pH values.
-
Add an excess amount of this compound powder to a known volume of each buffer in separate vials. Ensure there is undissolved solid material at the bottom of each vial.
-
Seal the vials and place them on a shaker in an incubator set at 37 °C.
-
Agitate the samples for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, visually inspect the vials to confirm the presence of undissolved solid.
-
Centrifuge the samples at high speed to pellet the undissolved solid.
-
Carefully withdraw a sample from the supernatant and filter it using a syringe filter.
-
Dilute the filtered sample with a suitable solvent (e.g., mobile phase for HPLC) to a concentration within the linear range of the analytical method.
-
Quantify the concentration of this compound in the diluted samples using a validated HPLC method.
-
Measure the pH of the remaining supernatant to ensure it has not changed significantly.
Protocol 2: Preparation of a this compound Stock Solution using pH Adjustment
Materials:
-
This compound powder
-
0.1 M Sodium Hydroxide (NaOH) solution
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Sterile, pyrogen-free water
-
Calibrated pH meter
-
Magnetic stirrer and stir bar
Procedure:
-
Weigh the desired amount of this compound powder.
-
In a sterile container, add a small volume of sterile water.
-
While stirring, slowly add 0.1 M NaOH dropwise to the this compound suspension until the powder dissolves and the solution becomes clear. This indicates the formation of the soluble sodium salt of this compound.
-
Once dissolved, add the desired volume of PBS or other aqueous buffer.
-
Adjust the final pH of the solution to the desired level (e.g., pH 8.0-8.5) using 0.1 M NaOH or 0.1 M HCl as needed.
-
Bring the solution to the final desired volume with the aqueous buffer.
-
Sterile filter the solution if required for the intended application.
Visualizations
Caption: Troubleshooting workflow for this compound precipitation.
Caption: Experimental workflow for determining pH-dependent solubility.
References
Technical Support Center: Tesaglitazar Preclinical Research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding unexpected side effects observed with the dual PPARα/γ agonist, Tesaglitazar, in animal models. The information is intended for researchers, scientists, and drug development professionals.
Section 1: Hepatotoxicity in Hamster Models
Frequently Asked Questions (FAQs)
Q1: We are observing an increased incidence of liver abnormalities in our long-term hamster study with this compound. What could be the cause?
A1: Long-term carcinogenicity studies in hamsters have reported several treatment-related neoplastic and non-neoplastic findings in the liver. These include low incidences of hemangioma and hemangiosarcoma, particularly in male animals[1]. Additionally, at higher doses, findings typical of exaggerated PPARα pharmacology in rodents, such as hepatocellular hypertrophy and hepatocellular carcinoma, have been observed[1]. An increased incidence of sinusoidal dilatation and hemangiomas at the highest dose levels has also been noted[1].
Q2: What is the proposed mechanism for the vascular changes observed in the hamster liver?
A2: The vascular changes, such as sinusoidal dilatation and hemangiomas, may be linked to increased cellular stress and subsequent upregulation of Vascular Endothelial Growth Factor (VEGF) expression in the liver[1]. Studies have shown a two-fold increase in circulating VEGF levels in hamsters treated with this compound at all dose levels[1]. This is thought to contribute to the observed vascular morphology changes. However, it is important to note that increased endothelial cell proliferation was not detected in vivo.
Q3: We are planning a hamster study with this compound. What key liver-related parameters should we monitor?
A3: Based on reported findings, it is crucial to conduct comprehensive histopathological examinations of the liver, with a focus on identifying hepatocellular hypertrophy, carcinoma, sinusoidal dilatation, hemangiomas, and hemangiosarcomas. Additionally, monitoring circulating VEGF levels and conducting immunohistochemistry for VEGF expression in liver tissue would be valuable. Standard liver function tests (e.g., ALT, AST) should also be part of the monitoring plan.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Unexpectedly high incidence of hepatocellular carcinoma. | Exaggerated PPARα pharmacological response, common in rodent models. | 1. Verify the dose and formulation of this compound. 2. Ensure the animal strain and housing conditions are appropriate. 3. Perform interim necropsies to understand the timeline of tumor development. 4. Conduct gene expression analysis on liver tissue to confirm upregulation of PPARα target genes. |
| Presence of sinusoidal dilatation and/or hemangiomas. | Increased VEGF expression and cellular stress in the liver. | 1. Measure circulating VEGF levels via ELISA. 2. Perform immunohistochemistry (IHC) for VEGF on liver sections. 3. Assess markers of cellular stress (e.g., heat shock proteins) in liver tissue. 4. Evaluate endothelial cell proliferation using markers like Ki-67 or BrdU to confirm if it's non-proliferative, as previously reported. |
| Low incidence of hemangiosarcomas observed. | Possible treatment-related effect, although studies suggest this compound does not directly cause a high frequency of this tumor type. | 1. Carefully review the histopathology with a board-certified veterinary pathologist to confirm the diagnosis. 2. Increase the number of animals per group if statistically borderline to improve statistical power. 3. Investigate potential confounding factors in the study design. |
Data Presentation: Liver Findings in Hamsters
Table 1: Summary of Neoplastic and Non-Neoplastic Liver Findings in a 2-Year Hamster Carcinogenicity Study.
| Finding | Observation | Animal Model | Key Reference |
| Hemangioma & Hemangiosarcoma | Low incidences, possibly treatment-related, observed in the liver of male animals. | Hamster | |
| Hepatocellular Hypertrophy | Typical for exaggerated PPARα pharmacology in rodents. | Hamster | |
| Hepatocellular Carcinoma | Typical for exaggerated PPARα pharmacology in rodents. | Hamster | |
| Sinusoidal Dilatation | Increased incidence at the highest dose level. | Hamster | |
| Hemangiomas | Increased incidence at the highest dose level. | Hamster | |
| Circulating VEGF | Two-fold increase detected at all dose levels. | Hamster |
Experimental Protocols
1. Hamster Carcinogenicity Study
-
Objective: To assess the long-term carcinogenic potential of this compound in a rodent model.
-
Animal Model: Hamsters.
-
Administration: this compound administered in the diet for a two-year period.
-
Key Procedures:
-
Dose Formulation: this compound is mixed into the standard rodent chow at specified concentrations. Homogeneity and stability of the compound in the diet should be confirmed.
-
Animal Husbandry: Animals are housed under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to feed and water.
-
Monitoring: Regular monitoring of clinical signs, body weight, and food consumption.
-
Necropsy: Interim and terminal necropsies are performed. All organs are examined macroscopically.
-
Histopathology: Liver tissue is collected, fixed in 10% neutral buffered formalin, processed, embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E). A thorough microscopic examination is performed by a qualified pathologist.
-
-
Reference: Based on the study design described in Lindblom et al., 2011.
2. Immunohistochemistry (IHC) for VEGF in Liver Tissue
-
Objective: To evaluate the expression of VEGF in hamster liver tissue.
-
Procedure:
-
Tissue Preparation: Use formalin-fixed, paraffin-embedded (FFPE) liver sections.
-
Antigen Retrieval: Perform heat-induced epitope retrieval using a citrate buffer (pH 6.0).
-
Blocking: Block endogenous peroxidase activity with a hydrogen peroxide solution and non-specific binding with a suitable blocking serum.
-
Primary Antibody: Incubate sections with a primary antibody against VEGF.
-
Detection: Use a biotinylated secondary antibody followed by a streptavidin-horseradish peroxidase (HRP) conjugate and a suitable chromogen (e.g., DAB).
-
Counterstain: Counterstain with hematoxylin.
-
Analysis: Semiquantitatively score the staining intensity and distribution within the liver lobules.
-
Visualization
Caption: Proposed pathway for this compound-induced hepatotoxicity in hamsters.
Section 2: Cardiotoxicity in Mouse Models
Frequently Asked Questions (FAQs)
Q1: Our mice treated with this compound are showing signs of cardiac dysfunction on echocardiography. Is this an expected finding?
A1: Yes, this is an unexpected but documented side effect. Treatment with this compound in both wild-type and diabetic (db/db) mice has been shown to cause cardiac dysfunction, even while improving plasma triglyceride and glucose levels.
Q2: What is the underlying mechanism for this compound-induced cardiotoxicity?
A2: The cardiotoxicity is associated with a significant reduction in the expression of cardiac PPARγ coactivator 1-α (PGC1α), a key regulator of mitochondrial biogenesis. This is thought to be due to a competitive interaction between PPARα and PPARγ activation. The process involves decreased expression of sirtuin 1 (SIRT1) and subsequent increased acetylation (inhibition) of PGC1α, leading to lower mitochondrial abundance and impaired cardiac function.
Q3: Can the cardiotoxic effects of this compound be mitigated?
A3: Co-administration of resveratrol, a SIRT1 activator, has been shown to attenuate this compound-induced cardiac dysfunction and restore myocardial mitochondrial respiration in mice. This suggests that targeting the SIRT1-PGC1α axis could be a potential rescue strategy.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Reduced ejection fraction and fractional shortening in treated mice. | This compound-induced cardiac dysfunction via suppression of the SIRT1-PGC1α axis. | 1. Confirm echocardiography findings with a blinded analyst. 2. Assess cardiac mitochondrial abundance via transmission electron microscopy or by measuring the ratio of mitochondrial to nuclear DNA. 3. Perform Western blot or qPCR on heart tissue to measure protein/mRNA levels of PGC1α and SIRT1. 4. Measure acetylation of PGC1α via immunoprecipitation followed by Western blot. |
| Difficulty in reproducing the cardiac dysfunction phenotype. | Experimental variables such as diet, mouse strain, or duration of treatment. | 1. The effect has been demonstrated in C57BL/6 and db/db mice. Ensure the correct strain is being used. 2. The effect was observed in mice on both standard chow and high-fat diets. Confirm diet composition. 3. Ensure treatment duration is sufficient (e.g., 6 weeks as reported in key studies). |
Data Presentation: Cardiotoxicity Findings in Mice
Table 2: Summary of Cardiac Findings in Mice Treated with this compound.
| Finding | Observation | Animal Model | Key Reference |
| Cardiac Dysfunction | Development of cardiac dysfunction despite improved metabolic parameters. | C57BL/6 and db/db mice | |
| PGC1α Expression | Profound reduction in cardiac PGC1α expression. | C57BL/6 and db/db mice | |
| PGC1α Acetylation | Increased acetylation of PGC1α, indicating its inhibition. | C57BL/6 and db/db mice | |
| SIRT1 Expression | Lowered cardiac SIRT1 expression. | C57BL/6 and db/db mice | |
| Mitochondrial Abundance | Lowered mitochondrial abundance in cardiomyocytes. | C57BL/6 and db/db mice |
Experimental Protocols
1. Assessment of Cardiac Function via Echocardiography
-
Objective: To non-invasively assess cardiac function and morphology in mice.
-
Animal Preparation:
-
Anesthetize the mouse (e.g., with 1-1.5% isoflurane).
-
Place the mouse in a supine position on a heated platform to maintain body temperature.
-
Monitor heart rate and ECG.
-
Remove chest fur using a depilatory cream.
-
-
Imaging Protocol:
-
Use a high-frequency ultrasound system designed for small animals.
-
Acquire M-mode images from the parasternal short-axis view at the level of the papillary muscles.
-
Measure left ventricular internal dimensions at end-diastole (LVID;d) and end-systole (LVID;s).
-
Calculate ejection fraction (EF) and fractional shortening (FS) to assess systolic function.
-
-
Reference: Based on standard protocols for murine echocardiography.
2. Western Blot for PGC1α and SIRT1
-
Objective: To quantify the protein levels of PGC1α and SIRT1 in cardiac tissue.
-
Procedure:
-
Protein Extraction: Homogenize frozen heart tissue in RIPA buffer with protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Separate protein lysates on a polyacrylamide gel.
-
Transfer: Transfer separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST.
-
Antibody Incubation: Incubate with primary antibodies for PGC1α, SIRT1, and a loading control (e.g., GAPDH) overnight at 4°C.
-
Secondary Antibody: Incubate with HRP-conjugated secondary antibodies.
-
Detection: Use an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Densitometry: Quantify band intensity and normalize to the loading control.
-
-
Reference: Based on methods described in Kalliora et al., 2019.
Visualization
References
Technical Support Center: Optimizing Tesaglitazar Dosage to Avoid Toxicity
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing tesaglitazar dosage for efficacy while minimizing toxicity in preclinical experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a dual agonist of Peroxisome Proliferator-Activated Receptors alpha (PPARα) and gamma (PPARγ).[1][2] Activation of these nuclear receptors plays a key role in regulating glucose and lipid metabolism.[3] PPARα activation is primarily associated with improvements in dyslipidemia, while PPARγ activation enhances insulin sensitivity.[3][4]
Q2: What are the major toxicity concerns associated with this compound?
The clinical development of this compound was discontinued due to several safety concerns, including:
-
Cardiotoxicity: Congestive heart failure has been observed in clinical trials. The underlying mechanism is believed to be mitochondrial toxicity in cardiomyocytes.
-
Renal Toxicity: An increase in serum creatinine levels has been reported in patients, suggesting a potential for kidney damage.
-
Carcinogenicity: Long-term studies in rodents have shown an increased incidence of certain tumors, such as fibrosarcomas.
Q3: What is the molecular mechanism behind this compound-induced cardiotoxicity?
This compound-induced cardiotoxicity is linked to the suppression of the SIRT1-PGC-1α signaling pathway in cardiomyocytes. This compound treatment has been shown to decrease the expression of Sirtuin 1 (SIRT1), a deacetylase, leading to increased acetylation and subsequent inhibition of Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α). PGC-1α is a critical regulator of mitochondrial biogenesis and function. Its inhibition results in reduced mitochondrial abundance and cardiac dysfunction.
Q4: Are there specific dosages of this compound that have been associated with toxicity in preclinical models?
Yes, several preclinical studies have identified dosages associated with adverse effects:
-
Cardiac Dysfunction: In C57BL/6 mice, a diet containing 0.5 μmol/kg body weight of this compound for 6 weeks resulted in cardiac dysfunction, characterized by reduced mitochondrial abundance.
-
Carcinogenicity: In Wistar Hannover Galas rats, oral administration of 10 μmol/kg of this compound once daily for 104 weeks induced subcutaneous stromal sarcomas (fibrosarcomas).
Q5: What were the dose-dependent adverse events observed in human clinical trials?
In clinical trials, an increasing frequency of adverse events was observed at higher doses of this compound. Specifically, doses of 1.0 mg and greater were associated with:
-
Increased serum creatinine levels.
-
Discontinuations due to pre-specified hematologic and clinical-chemistry criteria.
-
Higher frequencies of peripheral edema and weight gain were noted in the 1 mg/day group when added to metformin.
Troubleshooting Guide
Issue: Observing signs of cardiotoxicity (e.g., reduced cardiac function in animal models).
Possible Cause: The administered dose of this compound may be too high, leading to the suppression of the PGC-1α/SIRT1 pathway and mitochondrial dysfunction in the heart.
Troubleshooting Steps:
-
Dose Reduction: Consider reducing the dose of this compound. Based on available data, doses around and above 0.5 μmol/kg in mice have been shown to cause cardiac dysfunction.
-
Monitor Cardiac Function: Implement regular monitoring of cardiac function using techniques like echocardiography throughout the experiment.
-
Biomarker Analysis: Assess biomarkers of cardiac stress and mitochondrial function in heart tissue, such as the acetylation status of PGC-1α and the expression levels of SIRT1.
-
Consider Co-treatment: One study has suggested that co-administration of resveratrol, a SIRT1 activator, may mitigate the cardiotoxic effects of this compound while preserving its metabolic benefits.
Issue: Elevated markers of renal toxicity (e.g., increased serum creatinine or BUN).
Possible Cause: this compound may be inducing renal toxicity, a known adverse effect observed in clinical trials.
Troubleshooting Steps:
-
Dose Adjustment: Lower the dose of this compound. Clinical data suggests that doses of 1.0 mg and above are more likely to cause increases in serum creatinine.
-
Monitor Renal Function: Regularly monitor serum creatinine and Blood Urea Nitrogen (BUN) levels.
-
Histopathological Analysis: At the end of the study, perform a histopathological examination of the kidneys to look for any signs of tissue damage.
-
Hydration Status: Ensure adequate hydration of the animals, as dehydration can exacerbate renal injury.
Quantitative Data Summary
Table 1: Dose-Dependent Adverse Events of this compound in Preclinical and Clinical Studies
| Species | Dosage | Route of Administration | Duration | Observed Adverse Effect(s) | Reference(s) |
| Mouse (C57BL/6) | 0.5 μmol/kg bw | Oral (in chow) | 6 weeks | Cardiac dysfunction, reduced mitochondrial abundance | |
| Rat (Wistar Hannover Galas) | 10 μmol/kg | Oral gavage | 104 weeks | Subcutaneous fibrosarcomas | |
| Human | ≥ 1.0 mg/day | Oral | 12 weeks | Increased frequency of discontinuations due to hematologic and clinical-chemistry criteria | |
| Human | 1.0 mg/day | Oral | 24 weeks | Higher frequencies of peripheral edema and weight gain |
Experimental Protocols
Protocol 1: Assessment of this compound-Induced Cardiotoxicity in a Rodent Model
1. Animal Model: Male C57BL/6 mice, 8-10 weeks old.
2. Dosing Regimen:
-
Control Group: Vehicle control (e.g., 0.5% carboxymethyl cellulose) administered by oral gavage daily.
-
This compound Group: this compound suspended in vehicle at a proposed starting dose below 0.5 μmol/kg, administered by oral gavage daily. A dose-escalation study is recommended.
-
Duration: 6-12 weeks.
3. Cardiac Function Assessment (Echocardiography):
-
Perform echocardiography at baseline and at regular intervals (e.g., every 4 weeks).
-
Anesthetize mice with isoflurane (1-2% in oxygen).
-
Use a high-frequency ultrasound system with a linear transducer (e.g., 30 MHz).
-
Obtain M-mode images from the parasternal short-axis view to measure left ventricular internal dimensions at end-diastole (LVIDd) and end-systole (LVIDs).
-
Calculate fractional shortening (FS%) and ejection fraction (EF%) to assess systolic function.
4. Biomarker and Histopathological Analysis (at study termination):
-
Collect heart tissue.
-
Western Blot: Analyze protein levels of SIRT1, total PGC-1α, and acetylated PGC-1α.
-
Histopathology: Fix heart tissue in 10% neutral buffered formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to assess for cardiomyocyte hypertrophy, fibrosis, and other morphological changes. Masson's trichrome stain can be used to specifically assess fibrosis.
Protocol 2: Evaluation of this compound-Induced Renal Toxicity in a Rodent Model
1. Animal Model: Male Sprague-Dawley rats, 8-10 weeks old.
2. Dosing Regimen:
-
Control Group: Vehicle control administered by oral gavage daily.
-
This compound Groups: At least two dose levels of this compound suspended in vehicle, administered by oral gavage daily. Doses should be selected based on existing literature, with consideration of both therapeutic and potentially toxic ranges.
-
Duration: 4-12 weeks.
3. Renal Function Monitoring:
-
Collect blood samples via tail vein or saphenous vein at baseline and at regular intervals (e.g., every 4 weeks).
-
Measure serum creatinine and Blood Urea Nitrogen (BUN) levels using commercially available assay kits.
-
Collect 24-hour urine samples using metabolic cages to measure urinary albumin and creatinine levels to determine the albumin-to-creatinine ratio (ACR), a marker of glomerular injury.
4. Histopathological Analysis (at study termination):
-
Collect kidney tissue.
-
Fix in 10% neutral buffered formalin, embed in paraffin, section, and stain with H&E and Periodic acid-Schiff (PAS) to evaluate for glomerular, tubular, and interstitial changes.
Visualizations
Caption: this compound-induced cardiotoxicity signaling pathway.
Caption: Workflow for assessing this compound cardiotoxicity.
Caption: Workflow for assessing this compound renal toxicity.
References
- 1. The Glitazars Paradox: Cardiotoxicity of the Metabolically Beneficial Dual PPARα and PPARγ Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cardiac specific knock-down of peroxisome proliferator activated receptor α prevents fasting-induced cardiac lipid accumulation and reduces perilipin 2 | PLOS One [journals.plos.org]
- 4. Kidney Toxicity - Creative Biolabs [creative-biolabs.com]
Tesaglitazar Technical Support Center: Stability, Storage, and Experimental Guidance
Welcome to the technical support center for Tesaglitazar. This resource is designed to assist researchers, scientists, and drug development professionals with comprehensive information on the stability, storage, and effective use of this compound in a research setting.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a dual agonist of Peroxisome Proliferator-Activated Receptors alpha (PPARα) and gamma (PPARγ). As a dual agonist, it modulates the transcription of a suite of genes involved in lipid metabolism and glucose homeostasis, making it a subject of interest in metabolic disease research.
Q2: What are the recommended storage conditions for solid this compound?
For long-term storage, solid this compound should be desiccated and stored at room temperature.
Q3: How should I prepare and store this compound stock solutions?
This compound is soluble in dimethyl sulfoxide (DMSO) and ethanol. For stock solutions, it is recommended to dissolve the compound in a suitable solvent and store it in aliquots to avoid repeated freeze-thaw cycles, which can lead to degradation. Store stock solutions at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).
Q4: What are the known solubilities of this compound?
The solubility of this compound has been reported in the following solvents:
| Solvent | Maximum Concentration (mM) |
| DMSO | 100 |
| Ethanol | 100 |
This data is for guidance only. Please refer to the Certificate of Analysis for batch-specific information.
Troubleshooting Guide
This guide addresses common issues that may arise during experiments involving this compound.
Issue 1: Compound Precipitation in Cell Culture Media
-
Observation: A precipitate is observed in the cell culture medium after the addition of this compound.
-
Potential Causes:
-
High Final Concentration: The final concentration of this compound in the media may exceed its solubility limit in an aqueous environment.
-
Solvent Shock: Adding a highly concentrated DMSO stock solution directly to the aqueous media can cause the compound to precipitate out of solution.
-
Media Components: Components in the cell culture media, such as salts and proteins, can interact with this compound and reduce its solubility.[1][2]
-
Temperature Changes: Fluctuations in temperature can affect the solubility of the compound.[1]
-
-
Solutions:
-
Optimize Final Concentration: Determine the optimal working concentration of this compound through a dose-response experiment to avoid using excessively high concentrations.
-
Serial Dilutions: Prepare intermediate dilutions of the this compound stock solution in a serum-free medium before adding it to the final culture medium. This gradual dilution can help prevent solvent shock.
-
Pre-warm Media: Ensure that the cell culture media is warmed to the experimental temperature (e.g., 37°C) before adding the this compound solution.
-
Gentle Mixing: Mix the final solution gently but thoroughly after adding this compound.
-
Issue 2: Inconsistent or No Biological Effect Observed
-
Observation: The expected biological effects of this compound (e.g., changes in gene expression, glucose uptake) are not observed or are highly variable.
-
Potential Causes:
-
Compound Degradation: Improper storage or handling of this compound or its stock solutions may have led to degradation.
-
Low Potency: The EC50 of this compound can vary between different cell types and assay conditions. The concentration used may be too low to elicit a response.
-
Cell Health: The health and passage number of the cells can significantly impact their responsiveness to treatment.
-
Assay Variability: Inconsistent cell seeding density, incubation times, or reagent preparation can lead to variable results.
-
-
Solutions:
-
Verify Compound Integrity: Use a fresh aliquot of this compound stock solution. If degradation is suspected, the compound's purity can be assessed using a stability-indicating HPLC method (see Experimental Protocols).
-
Dose-Response Curve: Perform a dose-response experiment to determine the optimal concentration range for your specific cell line and assay.
-
Monitor Cell Health: Regularly check the morphology and viability of your cells. Use cells within a consistent and low passage number range for experiments.
-
Standardize Assay Protocol: Ensure all experimental parameters, including cell seeding, treatment duration, and reagent preparation, are consistent across all experiments.
-
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol is a representative method for assessing the stability of this compound under various stress conditions. Note: As no specific forced degradation data for this compound is publicly available, this protocol is based on established methods for other PPAR agonists, such as Saroglitazar.
Objective: To identify potential degradation products and pathways of this compound under stress conditions.
Methodology:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Treat the this compound solution with 0.1 N HCl at room temperature for 48 hours. Neutralize the solution with 0.1 N NaOH before analysis.
-
Base Hydrolysis: Treat the this compound solution with 0.1 N NaOH at room temperature for 48 hours. Neutralize the solution with 0.1 N HCl before analysis.
-
Oxidative Degradation: Treat the this compound solution with 3% hydrogen peroxide at room temperature for 48 hours.
-
Thermal Degradation: Heat the solid this compound at 60°C for 48 hours. Dissolve the stressed sample in the mobile phase for analysis.
-
Photolytic Degradation: Expose the solid this compound to UV light (e.g., 254 nm) for 48 hours. Dissolve the stressed sample in the mobile phase for analysis.
-
-
Analysis:
-
Analyze the stressed samples using a stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method.
-
Characterize any degradation products using Liquid Chromatography-Mass Spectrometry (LC-MS/MS) to determine their mass-to-charge ratio and fragmentation patterns.
-
Protocol 2: Stability-Indicating RP-HPLC Method
This protocol provides a general framework for developing an HPLC method to separate this compound from its potential degradation products. This is a hypothetical method and will require optimization.
Instrumentation: HPLC with a UV detector.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile and phosphate buffer (pH adjusted) in a suitable ratio (e.g., 50:50 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | To be determined by UV-Vis scan of this compound (likely in the range of 230-300 nm) |
| Injection Volume | 10-20 µL |
| Column Temperature | Ambient or controlled (e.g., 25°C) |
Method Validation: The method should be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.
Visualizations
Signaling Pathway of this compound
This compound, as a dual PPARα/γ agonist, activates these nuclear receptors, leading to the formation of a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby regulating their transcription.
Experimental Workflow for a Forced Degradation Study
The following diagram outlines the logical flow of a forced degradation study to assess the stability of this compound.
References
Troubleshooting Tesaglitazar-induced changes in serum creatinine
Welcome to the technical support center for researchers investigating tesaglitazar. This resource provides troubleshooting guidance and frequently asked questions (FAQs) regarding this compound-induced changes in serum creatinine observed during pre-clinical and clinical research.
Frequently Asked Questions (FAQs)
Q1: We observed an increase in serum creatinine in our animal models treated with this compound. Is this a known effect?
A1: Yes, an increase in serum creatinine has been reported in both preclinical and clinical studies with this compound.[1][2][3] While this compound has shown beneficial effects on metabolic parameters and even some renoprotective effects like reducing albuminuria and glomerulosclerosis in diabetic models, the elevation in serum creatinine is a noted side effect.[1][4] The clinical development of this compound was discontinued partly because its benefit-risk profile, which included these renal effects, did not show a significant advantage over existing therapies.
Q2: What are the potential mechanisms behind this compound-induced increases in serum creatinine?
A2: Several mechanisms have been proposed for the observed increase in serum creatinine. It's important to note that this increase may not necessarily indicate direct kidney damage, but could be due to functional or hemodynamic changes. The leading hypotheses include:
-
Hemodynamic Effects: this compound, through its action on Peroxisome Proliferator-Activated Receptors (PPARs), may alter renal hemodynamics. Specifically, PPARγ activation might decrease glomerular perfusion, leading to an elevation in serum creatinine. It has also been suggested that PPARγ could directly affect efferent arteriolar tone by downregulating the AT1 receptor.
-
Altered Tubular Creatinine Secretion: Some drugs can inhibit the tubular secretion of creatinine, leading to an increase in serum levels without a true change in glomerular filtration rate (GFR). A clinical trial, although terminated, was designed to specifically investigate the effects of this compound on the tubular secretion of creatinine.
-
Increased Creatinine Production: PPARα activation has been linked to effects on skeletal muscle. While less likely to be the primary cause, any impact on muscle metabolism could theoretically alter creatinine production. However, in some studies, a concurrent slight elevation in Blood Urea Nitrogen (BUN) was observed, which might argue against skeletal myopathy being the sole factor.
Q3: How can we differentiate between a true decrease in Glomerular Filtration Rate (GFR) and other causes for the elevated creatinine in our experiments?
A3: This is a critical step in interpreting your findings. Serum creatinine alone can be an unreliable indicator of GFR. To get a clearer picture, consider the following:
-
Measure GFR directly: The gold standard is to measure GFR using exogenous filtration markers like inulin or iothalamate clearance. This will provide a direct assessment of kidney filtration function, independent of creatinine secretion or production.
-
Measure Cystatin C: Cystatin C is another endogenous marker of GFR that is less influenced by muscle mass than creatinine. Comparing changes in both creatinine and cystatin C can provide additional insights.
-
Assess other kidney injury biomarkers: Utilize a panel of biomarkers to assess for tubular injury, such as Kidney Injury Molecule-1 (KIM-1) and Neutrophil Gelatinase-Associated Lipocalin (NGAL). An increase in these markers alongside elevated creatinine would be more indicative of kidney damage.
-
Urine Analysis: Monitor for proteinuria (albuminuria) and analyze urine sediment for casts, which can be signs of glomerular or tubular damage.
Q4: What are the expected quantitative changes in serum creatinine based on existing data?
A4: Quantitative data from various studies are summarized below. It is important to note that the magnitude of change can depend on the model system, dose, and duration of treatment.
| Study Type | Model | This compound Dose | Duration | Observation on Serum Creatinine | Reference |
| Preclinical | db/db mice | Not specified | Not specified | Tended to be slightly higher, but not statistically different from control. | |
| Preclinical | Obese Zucker rats | 1 µmol/kg/day | 8 weeks | GFR was higher in the this compound group compared to obese controls. | |
| Clinical | Non-diabetic, insulin-resistant subjects | 0.1, 0.25, 0.5, and 1mg daily | 12 weeks | Not specified in the abstract, but development was halted due to creatinine increases in other trials. | |
| Clinical Trial (Terminated) | Type 2 Diabetes | Not specified | 24 weeks | The trial was designed to assess the effects on tubular secretion of creatinine. |
Troubleshooting Guide
If you encounter an unexpected or significant increase in serum creatinine in your experiments with this compound, follow this troubleshooting workflow:
Step 1: Verify the Finding
-
Repeat the serum creatinine measurement to rule out analytical error.
-
Ensure proper sample collection and handling procedures were followed.
Step 2: Characterize the Renal Effect
-
As detailed in FAQ 3, measure GFR directly using inulin or iothalamate clearance.
-
Measure serum Cystatin C.
-
Analyze a panel of kidney injury biomarkers (KIM-1, NGAL).
-
Perform a complete urinalysis, including measurement of albumin-to-creatinine ratio.
Step 3: Investigate Potential Mechanisms
-
Based on the results from Step 2, you can start to pinpoint the likely cause.
-
Elevated Creatinine with Normal GFR and no injury markers: Suggests altered tubular secretion or increased production.
-
Elevated Creatinine with Decreased GFR and positive injury markers: Suggests a degree of drug-induced kidney injury.
-
Elevated Creatinine with Decreased GFR but no injury markers: May indicate a hemodynamic effect.
-
Step 4: Histopathological Analysis
-
If feasible, perform a histopathological examination of the kidneys from your animal models to look for any structural changes, such as glomerular or tubulointerstitial damage.
Experimental Protocols
1. Measurement of Serum Creatinine (Jaffé Method)
This is a common colorimetric method. However, be aware of potential interferences.
-
Principle: Creatinine reacts with picric acid in an alkaline solution to form a reddish-orange complex. The rate of color formation is proportional to the creatinine concentration.
-
Procedure:
-
Prepare a protein-free filtrate of the serum sample.
-
Add alkaline picrate solution to the filtrate.
-
Incubate for a specified time at a controlled temperature.
-
Measure the absorbance at a specific wavelength (typically around 510 nm) using a spectrophotometer.
-
Calculate the creatinine concentration by comparing the absorbance to that of a known creatinine standard.
-
-
Note: Enzymatic methods for creatinine measurement are also available and may have fewer interferences.
2. Inulin Clearance for Glomerular Filtration Rate (GFR) Measurement in Rodents
-
Principle: Inulin is a substance that is freely filtered by the glomerulus and is not secreted or reabsorbed by the tubules. Therefore, its clearance rate is equal to the GFR.
-
Procedure:
-
Anesthetize the animal and catheterize the jugular vein (for inulin infusion) and carotid artery (for blood sampling). A bladder catheter is also inserted for urine collection.
-
Administer a bolus injection of inulin, followed by a constant intravenous infusion to maintain a stable plasma concentration.
-
Allow for an equilibration period.
-
Collect timed urine samples and blood samples at the midpoint of each urine collection period.
-
Measure the inulin concentration in plasma and urine samples using a suitable assay (e.g., colorimetric or HPLC).
-
Calculate GFR using the formula: GFR = (Urine Inulin Concentration x Urine Flow Rate) / Plasma Inulin Concentration.
-
3. Enzyme-Linked Immunosorbent Assay (ELISA) for Kidney Injury Molecule-1 (KIM-1)
-
Principle: This is a quantitative immunoassay to measure the concentration of KIM-1 in urine or kidney tissue homogenates.
-
Procedure (General Outline):
-
A microplate is pre-coated with a monoclonal antibody specific for KIM-1.
-
Standards and samples are added to the wells, and any KIM-1 present will bind to the antibody.
-
After washing, a biotinylated antibody specific for KIM-1 is added.
-
Following another wash, streptavidin-HRP (Horseradish Peroxidase) is added, which binds to the biotinylated antibody.
-
A substrate solution is then added, and the HRP enzyme catalyzes a color change.
-
The intensity of the color is proportional to the amount of KIM-1 in the sample and is measured using a microplate reader.
-
A standard curve is generated to determine the KIM-1 concentration in the samples.
-
Visualizations
References
- 1. diabetesjournals.org [diabetesjournals.org]
- 2. GLP-1-mediated delivery of this compound improves obesity and glucose metabolism in male mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound, a dual peroxisome proliferator-activated receptor agonist (PPAR alpha/gamma), improves metabolic abnormalities and reduces renal injury in obese Zucker rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Tesaglitazar Technical Support Center: Controlling for Off-Target Effects
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on identifying and controlling for the known off-target effects of Tesaglitazar, a dual PPARα/γ agonist. The following information is intended for research use only.
Frequently Asked Questions (FAQs)
Q1: What are the primary on-target effects of this compound?
This compound is a potent dual agonist for Peroxisome Proliferator-Activated Receptor alpha (PPARα) and gamma (PPARγ). Its on-target effects are primarily related to the activation of these nuclear receptors, leading to the regulation of genes involved in glucose and lipid metabolism.[1][2]
Q2: What are the major known or suspected off-target effects of this compound?
The clinical development of this compound was discontinued due to safety concerns.[3] Key off-target effects observed in preclinical and clinical studies include:
-
Cardiotoxicity: Concerns have been raised about potential cardiovascular adverse effects.[1]
-
Renal Toxicity: this compound has been associated with increases in serum creatinine and a decrease in glomerular filtration rate, suggesting potential kidney damage.[1]
-
Carcinogenicity: Long-term studies in rodents have indicated a potential for the development of certain types of tumors.
Q3: At what concentrations are on-target versus off-target effects typically observed?
| Effect Category | Target/Assay | Species | Effective Concentration (On-Target) / Toxic Concentration (Off-Target) |
| On-Target | PPARα Activation (EC50) | Human | 3.6 µM |
| PPARγ Activation (IC50) | Human | 0.35 µM | |
| Off-Target | hERG Channel Inhibition (IC50) | Human | Data not available |
| In Vitro Nephrotoxicity (↑ KIM-1/NGAL) | Human | Concentration-dependent increases observed with other nephrotoxic compounds; specific data for this compound is lacking. | |
| In Vivo Carcinogenicity | Rat | Mesenchymal sarcomas observed at 10 µmol/kg/day in a 2-year study. |
Troubleshooting Guides
Issue 1: Unexpected Cardiovascular Effects in In Vitro or In Vivo Models
Possible Cause: Potential off-target effects on cardiac ion channels or direct cardiomyocyte toxicity.
Troubleshooting Workflow:
References
- 1. Minireview: Challenges and Opportunities in Development of PPAR Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PPARγ signaling and metabolism: the good, the bad and the future - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GLP-1-mediated delivery of this compound improves obesity and glucose metabolism in male mice - PMC [pmc.ncbi.nlm.nih.gov]
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing tesaglitazar in rodent models. The information is designed to address specific issues that may be encountered during experimentation, with a focus on managing and understanding this compound-related weight gain.
Troubleshooting Guide: Unexpected Body Weight Changes
One of the common challenges in preclinical studies with dual PPARα/γ agonists like this compound is variability in body weight outcomes across different rodent models. This guide addresses the frequent observation of weight gain and provides potential explanations and experimental considerations.
Problem: Significant body weight gain observed in this compound-treated rodents, contrary to expectations or published data showing neutral or negative effects on body weight.
Possible Causes and Solutions:
| Potential Cause | Explanation | Troubleshooting Steps |
| Rodent Model Selection | Different rodent strains and models exhibit varied responses to PPARγ activation. For instance, obese Zucker rats, a model of metabolic syndrome, have shown significant weight gain with this compound treatment.[1][2] In contrast, studies using db/db mice, a model of type 2 diabetes, have reported little to no effect on body weight.[3][4] | - Review Model-Specific Literature: Before initiating a study, thoroughly review existing literature on the effects of this compound and other PPARα/γ agonists in your chosen rodent model. - Consider Alternative Models: If weight gain is a confounding factor for your research question, consider using a model known to be less susceptible, such as the db/db mouse. |
| PPARγ-mediated Adipogenesis and Fluid Retention | This compound's agonism at PPARγ can promote adipocyte differentiation and fluid retention, both of which contribute to increased body weight. This effect is a known class effect of PPARγ agonists.[5] | - Assess Body Composition: Utilize techniques like DEXA or MRI to differentiate between fat mass accrual and fluid retention. - Monitor Fluid Intake and Urine Output: Measure daily water consumption and urine output to assess potential edema. - Histological Analysis: At the end of the study, perform histological analysis of adipose tissue to evaluate changes in adipocyte size and number. |
| Increased Food Intake (Hyperphagia) | In some models, such as the obese Zucker rat, this compound treatment has been associated with increased food intake, which directly contributes to weight gain. | - Measure Daily Food Consumption: Accurately measure and record daily food intake for both control and treatment groups. - Pair-Feeding Study: To isolate the direct metabolic effects of this compound from those caused by hyperphagia, consider a pair-feeding study where the control group is fed the same amount of food as the this compound-treated group. |
| Dosage and Treatment Duration | The dose and duration of this compound administration can influence its effects on body weight. | - Dose-Response Study: Conduct a pilot dose-response study to identify a dose that provides the desired therapeutic effect with minimal impact on body weight. - Optimize Treatment Duration: The duration of the study should be sufficient to observe therapeutic effects without excessive weight gain confounding the results. |
Frequently Asked Questions (FAQs)
Q1: Why do some studies report weight gain with this compound while others do not?
A1: The discrepancy in weight gain outcomes with this compound in rodent studies is primarily attributed to the different animal models used. For example, obese Zucker rats tend to gain weight due to a combination of increased food intake and the adipogenic effects of PPARγ activation. In contrast, db/db mice have shown neutral or even reduced body weight, suggesting that the metabolic benefits of PPARα activation may counteract the weight-promoting effects of PPARγ in this specific model.
Q2: What is the underlying mechanism of this compound-induced weight gain?
A2: this compound is a dual agonist of Peroxisome Proliferator-Activated Receptor alpha (PPARα) and gamma (PPARγ). The weight gain is primarily mediated through the activation of PPARγ, which is a key regulator of adipogenesis (the formation of fat cells) and can also lead to fluid retention. While PPARα activation is generally associated with increased fatty acid oxidation and can have a neutral or weight-reducing effect, the potent PPARγ agonism of this compound can lead to an overall increase in body weight in susceptible models.
Q3: How can I differentiate between an increase in fat mass and fluid retention?
A3: To distinguish between increased adiposity and edema, it is recommended to assess body composition using methods such as Dual-Energy X-ray Absorptiometry (DEXA) or Magnetic Resonance Imaging (MRI). Additionally, monitoring for signs of edema, measuring fluid intake and urine output, and conducting post-mortem histological analysis of adipose and other tissues can provide valuable insights.
Q4: Are there any strategies to mitigate this compound-induced weight gain in my study?
A4: Yes, several strategies can be employed. A pair-feeding study design, where control animals are fed the same amount of food as the treated group, can help to isolate the pharmacological effects of the drug from those of increased food intake. Conducting a dose-response study may also help identify a therapeutic window with minimal weight gain. Furthermore, considering a rodent model that is less prone to PPARγ-agonist-induced weight gain, such as the db/db mouse, may be beneficial for certain research questions.
Q5: What are the expected effects of this compound on metabolic parameters besides body weight?
A5: this compound has been shown to improve several metabolic parameters in rodent models. These improvements include reduced plasma glucose and insulin levels, improved glucose tolerance, and a reduction in circulating triglycerides. These therapeutic effects are a result of the combined activation of PPARα and PPARγ, which play crucial roles in glucose and lipid metabolism.
Quantitative Data Summary
The following tables summarize quantitative data from key rodent studies investigating the effects of this compound.
Table 1: Body Weight and Food Intake in Obese Zucker Rats
| Study | Treatment Group | Duration | Daily Body Weight Gain ( g/day ) | Daily Food Intake ( g/day ) |
| Oakes et al. (2005) | Obese Control | 4 weeks | 6.8 ± 0.3 | 38.2 ± 1.1 |
| This compound (3 µmol/kg/day) | 4 weeks | 8.9 ± 0.3 | 47.0 ± 1.5 | |
| Hegarty et al. (2004) | Obese Control | 3 weeks | 4.5 ± 0.3 | Not Reported |
| This compound (3 µmol/kg/day) | 3 weeks | 8.3 ± 0.8 | Not Reported |
Table 2: Body Weight in db/db Mice
| Study | Treatment Group | Duration | Change in Body Weight |
| Cha et al. (2007) | db/db Control | 3 months | No significant change reported |
| This compound (1 µmol/kg/day) | 3 months | "little effect on body weight" |
Experimental Protocols
1. Study of this compound in Obese Zucker Rats (Adapted from Oakes et al., 2005)
-
Animal Model: Male obese (fa/fa) Zucker rats.
-
Acclimation: Animals are individually housed in a temperature- and humidity-controlled environment with a 12-hour light-dark cycle and provided with free access to standard rodent chow and water.
-
Treatment Groups:
-
Obese Control: Vehicle (0.5% carboxymethyl cellulose) administered daily by gastric gavage.
-
This compound-Treated: this compound (3 µmol/kg/day) suspended in vehicle, administered daily by gastric gavage.
-
-
Treatment Duration: 4 weeks.
-
Data Collection:
-
Body weight and food consumption are recorded daily.
-
At the end of the treatment period, animals are fasted, and blood samples are collected for analysis of plasma glucose, insulin, and triglycerides.
-
-
Statistical Analysis: Data are analyzed using appropriate statistical tests (e.g., t-test or ANOVA) to compare the treatment group with the control group.
2. Study of this compound in db/db Mice (Adapted from Cha et al., 2007)
-
Animal Model: Male C57BKS/J db/db mice.
-
Acclimation: Mice are housed under standard laboratory conditions with free access to food and water.
-
Treatment Groups:
-
db/db Control: Vehicle (0.5% methylcellulose) administered daily by oral gavage.
-
This compound-Treated: this compound (1 µmol/kg/day) suspended in vehicle, administered daily by oral gavage.
-
-
Treatment Duration: 3 months.
-
Data Collection:
-
Body weight and food intake are monitored regularly.
-
Fasting plasma glucose and insulin levels are measured at baseline and at specified intervals throughout the study.
-
At the end of the study, tissues can be collected for histological and molecular analysis.
-
-
Statistical Analysis: Appropriate statistical methods are used to determine the significance of differences between the treated and control groups.
Visualizations
Caption: this compound Signaling Pathway.
Caption: General Experimental Workflow.
References
- 1. The PPARα/γ Agonist, this compound, Improves Insulin Mediated Switching of Tissue Glucose and Free Fatty Acid Utilization In Vivo in the Obese Zucker Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. diabetesjournals.org [diabetesjournals.org]
- 4. Peroxisome proliferator activated receptor alpha/gamma dual agonist this compound attenuates diabetic nephropathy in db/db mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Increase in weight induced by muraglitazar, a dual PPARα/γ agonist, in db/db mice: adipogenesis/or oedema? - PMC [pmc.ncbi.nlm.nih.gov]
Adjusting Tesaglitazar treatment duration for optimal effect
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Tesaglitazar in their experiments. The focus is on optimizing treatment duration to achieve the desired biological effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a dual peroxisome proliferator-activated receptor (PPAR) agonist, with activity towards both PPARα and PPARγ subtypes.[1][2] Upon binding, this compound activates these receptors, which then form a heterodimer with the retinoid X receptor (RXR).[1][3] This complex binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes, thereby modulating their transcription.[3] This regulation primarily impacts genes involved in lipid and glucose metabolism, and inflammation.
Q2: I am not observing the expected effect of this compound on my cells. What is a good starting point for treatment duration?
A2: The optimal treatment duration for this compound is highly dependent on the cell type and the specific endpoint being measured. For changes in gene expression (mRNA levels), initial effects can often be detected within 6 to 24 hours of treatment. For downstream functional effects, such as changes in lipid accumulation or glucose uptake, longer incubation times of 24 to 72 hours or even several days may be necessary. It is recommended to perform a time-course experiment to determine the optimal incubation period for your specific experimental model.
Q3: How do I design a time-course experiment to find the optimal this compound treatment duration?
A3: To design an effective time-course experiment, select a range of time points based on the expected kinetics of your biological endpoint. For gene expression analysis, consider early time points (e.g., 4, 8, 12, 24 hours) to capture the primary transcriptional response. For functional assays like glucose uptake or lipid accumulation, a broader range including later time points (e.g., 24, 48, 72 hours) is advisable. Maintain a consistent concentration of this compound across all time points and include a vehicle control (e.g., DMSO) for each time point. Analyze your endpoint at each selected time to identify when the maximal effect is achieved.
Q4: Can the effect of this compound decrease with very long incubation times?
A4: Yes, it is possible to observe a diminished effect or even cytotoxicity with prolonged exposure to any compound, including this compound. This could be due to compound degradation in the culture medium, cellular desensitization, or off-target effects leading to cellular stress. If you observe a bell-shaped dose-response curve or a decrease in effect at later time points, consider refreshing the media with new this compound during the experiment or shortening the overall treatment duration.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or minimal response to this compound treatment at any duration. | 1. Suboptimal Drug Concentration: The concentration used may be too low to elicit a response. 2. Cell Line Insensitivity: The cell line may have low expression of PPARα and/or PPARγ. 3. Compound Instability: this compound may be degrading in the culture medium over time. | 1. Perform a Dose-Response Experiment: Test a range of concentrations (e.g., from 0.1 µM to 10 µM) at a fixed, intermediate time point (e.g., 24 or 48 hours) to identify the optimal concentration. 2. Verify Receptor Expression: Confirm the mRNA or protein expression of PPARα and PPARγ in your cell line using qPCR or Western blot. 3. Replenish Media: For long-term experiments (>48 hours), consider replacing the culture media with freshly prepared this compound-containing media every 24-48 hours. |
| High variability between replicate experiments. | 1. Inconsistent Cell Seeding: Uneven cell numbers at the start of the experiment. 2. Edge Effects: Wells on the outer edges of the plate are prone to evaporation, affecting cell growth and compound concentration. 3. Inconsistent Incubation Times: Minor variations in the timing of treatment initiation or termination. | 1. Ensure Homogenous Cell Suspension: Thoroughly mix the cell suspension before plating to ensure an equal number of cells in each well. 2. Minimize Edge Effects: Avoid using the outermost wells of the plate for experimental conditions. Instead, fill them with sterile PBS or media to create a humidity barrier. 3. Standardize Workflow: Precisely time all steps of the experiment, from cell plating to reagent addition and final analysis. |
| Observed effect is transient and disappears at later time points. | 1. Cellular Adaptation/Homeostasis: Cells may adapt to the stimulus over time, leading to a feedback mechanism that dampens the initial response. 2. Compound Depletion: The compound may be metabolized by the cells or depleted from the media. | 1. Focus on Earlier Time Points: The optimal window for your measurement may be earlier than initially tested. Analyze earlier time points in your next experiment. 2. Consider Media Refreshment: As mentioned previously, replenishing the media with fresh this compound can help maintain a consistent stimulus. |
| Cytotoxicity observed, especially at longer durations. | 1. High Compound Concentration: The concentration of this compound may be toxic to the cells with prolonged exposure. 2. Solvent Toxicity: The concentration of the vehicle (e.g., DMSO) may be too high. | 1. Re-evaluate Dose-Response: Perform a cell viability assay (e.g., MTT or CellTiter-Glo) in parallel with your primary assay to identify a non-toxic concentration range. 2. Check Solvent Concentration: Ensure the final concentration of the vehicle is well below the toxic threshold for your cell line (typically ≤ 0.1% for DMSO). |
Data Presentation
Table 1: Example Time-Course Data for PPAR Target Gene Expression
This table illustrates hypothetical data from a time-course experiment measuring the fold change in the expression of a PPAR target gene, Fatty Acid Binding Protein 4 (FABP4), in response to a fixed concentration of this compound.
| Treatment Duration (Hours) | Mean Fold Change in FABP4 mRNA (vs. Vehicle Control) | Standard Deviation |
| 0 | 1.0 | 0.1 |
| 4 | 2.5 | 0.3 |
| 8 | 5.8 | 0.6 |
| 12 | 8.2 | 0.9 |
| 24 | 7.5 | 0.8 |
| 48 | 6.1 | 0.7 |
Based on this hypothetical data, the optimal treatment duration for maximizing FABP4 gene expression would be approximately 12 hours.
Mandatory Visualizations
References
Overcoming resistance to Tesaglitazar effects in cell lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tesaglitazar. The information is designed to help overcome potential resistance to this compound's effects in cell lines and to provide guidance on experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a dual agonist of Peroxisome Proliferator-Activated Receptors alpha (PPARα) and gamma (PPARγ).[1] As a dual agonist, it is designed to combine the therapeutic benefits of both PPARα and PPARγ activation, which includes improved insulin sensitivity and regulation of lipid metabolism.[2] Upon binding to PPARα and PPARγ, this compound induces a conformational change in the receptors, leading to their heterodimerization with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences called Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.[3]
Q2: In which cell lines has this compound activity been reported?
This compound has been shown to be active in several cell lines, including CV-1 (African green monkey kidney), HEK293 (human embryonic kidney), and HepG2 (human liver cancer) cells.[4] Its effects are often studied in the context of metabolic diseases and cancer.
Q3: What are the typical effective concentrations of this compound in cell culture?
The effective concentration (EC50) of this compound can vary depending on the cell line and the specific PPAR isoform being targeted. The reported EC50 values for this compound are approximately 0.2 µM for both rat and human PPARγ. For PPARα, the EC50 is around 13.4 µM for the rat isoform and 3.6 µM for the human isoform.
Q4: Why was the clinical development of this compound discontinued?
The development of this compound for the treatment of type 2 diabetes was discontinued. This decision was based on findings from clinical trials that raised concerns about its overall risk-benefit profile, including observations of cardiovascular side effects.
Troubleshooting Guide: Overcoming Resistance to this compound Effects
This guide addresses common issues researchers may encounter when observing a lack of response or resistance to this compound in cell lines.
Issue 1: No or weak response to this compound treatment.
Possible Cause 1: Suboptimal Cell Culture Conditions
-
Solution: Ensure that the cell line used expresses sufficient levels of both PPARα and PPARγ. The choice of cell line is critical, as the expression levels of PPAR isoforms can vary significantly between cell types. It is also important to regularly check for and treat any potential mycoplasma contamination, which can alter cellular responses.
Possible Cause 2: this compound Degradation or Insolubility
-
Solution: this compound is typically dissolved in DMSO. It is crucial to prepare fresh stock solutions and avoid repeated freeze-thaw cycles that can lead to degradation of the compound. Ensure complete dissolution of this compound in the culture medium and consider using a carrier protein like BSA if solubility issues are suspected.
Possible Cause 3: Altered PPAR Receptor Function
-
Solution: The activity of PPARs can be modulated by post-translational modifications, particularly phosphorylation. Increased phosphorylation of PPARγ, for instance, can decrease its transcriptional activity. Consider investigating the phosphorylation status of PPARα and PPARγ in your cell line. If altered phosphorylation is suspected, you may explore the use of kinase inhibitors to see if this restores sensitivity to this compound.
Issue 2: Inconsistent or non-reproducible results.
Possible Cause 1: Variability in Experimental Protocol
-
Solution: Adhere strictly to a standardized experimental protocol. This includes consistent cell seeding densities, treatment durations, and reagent concentrations. Small variations in these parameters can lead to significant differences in results.
Possible Cause 2: Cell Line Instability
-
Solution: Cell lines can undergo genetic drift over time, leading to changes in their characteristics, including receptor expression and signaling pathways. It is recommended to use low-passage number cells and to periodically verify the expression of PPARα and PPARγ in your cell line.
Issue 3: Off-target effects observed.
Possible Cause 1: High Concentrations of this compound
-
Solution: High concentrations of any compound can lead to off-target effects. It is important to perform a dose-response experiment to determine the optimal concentration range for this compound in your specific cell line. This will help to minimize the risk of observing effects that are not mediated by PPAR activation.
Possible Cause 2: PPAR-independent Mechanisms
-
Solution: Some cellular effects of PPAR agonists can be independent of direct PPAR activation. To confirm that the observed effects are indeed mediated by PPARα and/or PPARγ, consider using a PPAR antagonist, such as GW6471 for PPARα or GW9662 for PPARγ, to see if the effects of this compound can be blocked.
Data Presentation
Table 1: Reported EC50 Values for this compound in Different Cell Lines
| Cell Line | PPAR Isoform | EC50 (µM) | Description of Assay |
| CV-1 | Human PPARγ | ~0.704 | Transactivation assay with fused Gal4-DBD |
| CV-1 | Human PPARα | ~3.124 | Transactivation assay with fused Gal4-DBD |
| HEK293 | Human PPARγ | ~0.36 | Luciferase reporter gene assay |
| - | Rat PPARα | 13.4 | In vitro transactivation assay |
| - | Human PPARα | 3.6 | In vitro transactivation assay |
| - | Rat & Human PPARγ | ~0.2 | In vitro transactivation assay |
Experimental Protocols
PPAR Activation Luciferase Reporter Assay
This assay is used to quantify the activation of PPARα and PPARγ by this compound.
Materials:
-
HEK293 or other suitable cell line
-
Expression plasmids for human PPARα and PPARγ
-
A luciferase reporter plasmid containing PPREs
-
A control plasmid for transfection efficiency (e.g., Renilla luciferase)
-
Transfection reagent
-
This compound
-
Luciferase assay reagent
-
Luminometer
Protocol:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Co-transfect the cells with the PPAR expression plasmid, the PPRE-luciferase reporter plasmid, and the control plasmid using a suitable transfection reagent.
-
After 24 hours, replace the medium with fresh medium containing various concentrations of this compound or a vehicle control (e.g., DMSO).
-
Incubate the cells for another 24-48 hours.
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to correct for transfection efficiency.
-
Plot the normalized luciferase activity against the this compound concentration to generate a dose-response curve and determine the EC50 value.
Western Blot for PPAR Target Gene Expression
This protocol is used to detect changes in the protein expression of PPAR target genes after this compound treatment.
Materials:
-
Cell line of interest
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and membrane (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies against PPAR target proteins (e.g., CD36, CPT1) and a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Seed cells and treat with this compound or vehicle control for the desired time.
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates.
-
Denature the protein samples by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the target protein expression to the loading control.
Quantitative PCR (qPCR) for PPAR Target Gene Expression
This protocol is used to measure changes in the mRNA levels of PPAR target genes in response to this compound treatment.
Materials:
-
Cell line of interest
-
This compound
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for PPAR target genes and a housekeeping gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Protocol:
-
Seed cells and treat with this compound or vehicle control for the desired time.
-
Extract total RNA from the cells using an RNA extraction kit.
-
Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.
-
Perform qPCR using the synthesized cDNA, qPCR master mix, and specific primers for the target genes and a housekeeping gene.
-
Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression.
Visualizations
Caption: this compound Signaling Pathway.
Caption: Luciferase Reporter Assay Workflow.
References
Validation & Comparative
A Head-to-Head Comparison of Tesaglitazar and Pioglitazone in Enhancing Insulin Sensitivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Tesaglitazar and Pioglitazone, focusing on their efficacy in improving insulin resistance. The information presented is collated from peer-reviewed clinical and preclinical studies to support research and development in metabolic therapeutics.
Introduction
Insulin resistance is a cornerstone of type 2 diabetes and a key therapeutic target. Peroxisome proliferator-activated receptors (PPARs) are critical regulators of glucose and lipid metabolism, making them attractive targets for insulin-sensitizing drugs. Pioglitazone, a member of the thiazolidinedione (TZD) class, is a selective agonist for PPARγ and has been a staple in the management of type 2 diabetes for years. This compound, a dual PPARα/γ agonist, was developed with the aim of concurrently improving both glycemic control and dyslipidemia, common comorbidities in insulin-resistant states.[1] Although the clinical development of this compound was discontinued due to safety concerns, a comparative analysis of its effects on insulin resistance alongside Pioglitazone provides valuable insights for ongoing drug discovery efforts.[2][3]
Mechanism of Action: A Tale of Two Receptors
Both this compound and Pioglitazone exert their effects by activating PPARs, which are nuclear receptors that, upon activation, form a heterodimer with the retinoid X receptor (RXR). This complex then binds to peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, modulating their transcription.
Pioglitazone is a potent and selective agonist for PPARγ .[4] Its primary action is in adipose tissue, where it promotes adipocyte differentiation and lipid storage.[5] This leads to a redistribution of lipids from visceral to subcutaneous fat and a reduction in circulating free fatty acids (FFAs), which in turn alleviates insulin resistance in muscle and liver. Pioglitazone also has weaker activity on PPARα .
This compound is a dual agonist, potently activating both PPARα and PPARγ . The dual agonism is intended to combine the insulin-sensitizing effects of PPARγ activation with the lipid-lowering benefits of PPARα activation. PPARα is highly expressed in the liver, heart, and skeletal muscle and its activation leads to increased fatty acid oxidation and a reduction in circulating triglycerides.
Caption: Comparative mechanism of action of this compound and Pioglitazone.
Head-to-Head Clinical Data: The GALLANT 6 Trial
The GALLANT 6 trial was a 24-week, randomized, double-blind, multi-center study comparing the efficacy and safety of this compound (0.5 mg and 1 mg) with Pioglitazone (15 mg, 30 mg, and 45 mg) in 1,707 patients with type 2 diabetes.
Glycemic Control
This compound at a 1 mg dose was found to be non-inferior to the 45 mg dose of Pioglitazone in reducing HbA1c levels at 24 weeks.
Table 1: Change in Fasting Plasma Glucose (FPG) at 24 Weeks in the GALLANT 6 Trial
| Treatment Group | N | Baseline FPG (mmol/L) (SD) | 24 Weeks FPG (mmol/L) (SD) |
| This compound 0.5 mg | 337 | 8.65 (2.31) | 7.46 (2.00) |
| This compound 1 mg | 333 | 8.61 (2.21) | 6.59 (1.47) |
| Pioglitazone 15 mg | 335 | 8.64 (2.40) | 7.93 (2.42) |
| Pioglitazone 30 mg | 329 | 8.70 (2.36) | 7.52 (2.26) |
| Pioglitazone 45 mg | 332 | 8.85 (2.39) | 7.24 (1.75) |
Lipid Profile
This compound demonstrated a more favorable impact on lipid parameters compared to Pioglitazone. At the 1 mg dose, this compound led to significant improvements in triglycerides (TG), high-density lipoprotein cholesterol (HDL-C), and non-HDL-C levels compared to all doses of Pioglitazone.
Table 2: Comparative Change in Lipid Profile at 24 Weeks in the GALLANT 6 Trial
| Parameter | This compound 1 mg vs. Pioglitazone 45 mg (Comparative Change, %) (95% CI) |
| Triglycerides | -20.66 (-26.43, -14.46) |
| HDL-C | 9.00 (4.81, 13.36) |
| Non-HDL-C | -11.97 (-15.11, -8.72) |
| LDL-C | -10.13 (-13.91, -6.20) |
Impact on Insulin Resistance: HOMA-IR
While the GALLANT 6 trial abstract does not provide specific data on the Homeostasis Model Assessment of Insulin Resistance (HOMA-IR), other studies have evaluated the effects of both drugs on this key marker of insulin resistance.
A meta-analysis of three randomized, double-blind, placebo-controlled trials showed that Pioglitazone at doses of 15, 30, and 45 mg significantly enhanced insulin sensitivity as measured by HOMA-S (a derivative of HOMA-IR). In another study, Pioglitazone treatment for 16 weeks in drug-naïve patients with type 2 diabetes significantly increased insulin sensitivity by HOMA compared to placebo. For instance, in one study, after one year of treatment, the mean HOMA-IR in the Pioglitazone group decreased from 5.4 to 4.1.
In a 12-week study with non-diabetic, insulin-resistant individuals, this compound at a 1.0 mg dose produced significant reductions in fasting insulin concentration (-35%) and improved the HOMA index.
Table 3: Representative Data on HOMA-IR Changes from Separate Clinical Trials
| Drug | Study Population | Duration | Baseline HOMA-IR (Mean ± SD) | End of Study HOMA-IR (Mean ± SD) | Percent Change | Reference |
| Pioglitazone | Patients with insulin resistance and cerebrovascular disease | 1 year | 5.4 ± 2.6 | 4.1 ± 2.8 | -24% | |
| This compound | Non-diabetic, insulin-resistant subjects | 12 weeks | Not Reported | Not Reported | -35% (fasting insulin) |
Note: Data for this compound on HOMA-IR from a direct comparative trial with Pioglitazone is not available in the provided search results. The data presented are from separate studies and should be interpreted with caution due to differences in study design and patient populations.
Experimental Protocols
GALLANT 6 Trial Methodology
-
Study Design: A 24-week, randomized, double-blind, multi-center, active-controlled, parallel-group study.
-
Participants: 1,707 patients with type 2 diabetes mellitus. Inclusion criteria included being 18 years or older, diagnosed with type 2 diabetes, and having inadequate glycemic control with diet and exercise alone or with a single oral antidiabetic agent. Exclusion criteria included type 1 diabetes, New York Heart Association Class III or IV heart failure, and treatment with chronic insulin.
-
Intervention: Patients were randomized to receive this compound (0.5 mg or 1 mg once daily) or Pioglitazone (15 mg, 30 mg, or 45 mg once daily).
-
Primary Outcome: Absolute change from baseline in HbA1c after 24 weeks of treatment.
-
Secondary Outcomes: Changes in fasting plasma glucose, insulin, proinsulin, C-peptide, lipid parameters, and insulin sensitivity assessed by HOMA.
-
Laboratory Methods: Standard laboratory procedures were used for biochemical analyses.
Caption: Experimental workflow of the GALLANT 6 trial.
Signaling Pathways and Gene Regulation
The activation of PPARα and PPARγ by this compound and Pioglitazone leads to the regulation of a complex network of genes involved in glucose and lipid homeostasis.
PPARγ-mediated effects (predominantly Pioglitazone, also this compound):
-
Adipose Tissue: Upregulates genes involved in adipocyte differentiation (e.g., aP2, LPL), fatty acid uptake and storage (e.g., CD36, FATP), and insulin signaling (e.g., GLUT4). This leads to increased lipid storage in subcutaneous adipose tissue and reduced circulating FFAs.
-
Muscle: While PPARγ expression is lower in muscle than in adipose tissue, Pioglitazone has been shown to increase the expression of genes involved in fat oxidation and mitochondrial function.
PPARα-mediated effects (predominantly this compound):
-
Liver: Upregulates genes involved in fatty acid uptake and β-oxidation (e.g., CPT1, ACO), leading to a reduction in triglyceride synthesis and secretion.
-
Muscle: Increases the expression of genes involved in fatty acid oxidation.
Caption: PPARα and PPARγ signaling pathway.
Summary and Conclusion
Both this compound and Pioglitazone are effective in improving glycemic control, with this compound demonstrating non-inferiority to Pioglitazone in HbA1c reduction in a head-to-head trial. The dual PPARα/γ agonism of this compound confers additional benefits in improving the atherogenic lipid profile, a significant advantage in the management of metabolic syndrome. However, the development of this compound was halted due to safety concerns, including an increase in serum creatinine. Pioglitazone remains a clinically available option for improving insulin sensitivity, primarily through its potent PPARγ agonism.
This comparative guide highlights the distinct metabolic effects stemming from selective versus dual PPAR agonism. The data underscore the potential of targeting both PPARα and PPARγ for comprehensive management of metabolic disorders, while also emphasizing the critical importance of a thorough safety evaluation in the development of new therapeutics in this class. The detailed experimental protocols and signaling pathway diagrams provided herein serve as a resource for researchers aiming to build upon these findings and develop novel, safer, and more effective insulin-sensitizing agents.
References
- 1. GLP-1-mediated delivery of this compound improves obesity and glucose metabolism in male mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. GLP-1-mediated delivery of this compound improves obesity and glucose metabolism in male mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Exploring PPAR Gamma and PPAR Alpha’s Regulation Role in Metabolism via Epigenetics Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | The Insulin-Sensitizer Pioglitazone Remodels Adipose Tissue Phospholipids in Humans [frontiersin.org]
A Comparative Analysis of Tesaglitazar and Fenofibrate on Triglyceride Metabolism
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the triglyceride-lowering effects of tesaglitazar, a dual peroxisome proliferator-activated receptor (PPAR) α/γ agonist, and fenofibrate, a PPARα agonist. While direct head-to-head clinical trial data is limited due to the discontinuation of this compound's clinical development, this document synthesizes available clinical trial data for both compounds to offer a comparative perspective for research and drug development purposes.
Executive Summary
Both this compound and fenofibrate have demonstrated significant efficacy in reducing triglyceride levels. Fenofibrate, a long-established therapy, primarily activates PPARα, a key regulator of lipid metabolism. This compound, an investigational compound, activates both PPARα and PPARγ, suggesting a broader mechanism of action that also influences glucose metabolism and insulin sensitivity. The available data indicates that this compound exhibits a dose-dependent reduction in triglycerides, with effects comparable to or potentially greater than those observed with fenofibrate in different study populations. However, the absence of direct comparative trials necessitates careful interpretation of the data.
Data Presentation: Triglyceride Reduction in Clinical Trials
The following tables summarize the quantitative data on the triglyceride-lowering effects of this compound and fenofibrate from key clinical trials.
Table 1: Efficacy of this compound on Fasting Triglycerides
| Clinical Trial | Patient Population | Treatment Arm (daily dose) | Duration | Baseline Triglycerides (mean) | Percent Reduction from Baseline (placebo-corrected) |
| GLAD Trial [1][2] | Type 2 Diabetes | This compound 0.5 mg | 12 weeks | Not specified | 17.2% |
| This compound 1.0 mg | 32.9% | ||||
| This compound 2.0 mg | 41.0% | ||||
| This compound 3.0 mg | 40.9% | ||||
| SIR Trial [3][4][5] | Non-diabetic, insulin-resistant with hypertriglyceridemia | This compound 1.0 mg | 12 weeks | >1.7 mmol/L | 37% |
Table 2: Efficacy of Fenofibrate on Fasting Triglycerides
| Clinical Trial | Patient Population | Treatment Arm (daily dose) | Duration | Baseline Triglycerides (mean) | Percent Reduction from Baseline |
| FIELD Study | Type 2 Diabetes | Fenofibrate 200 mg | 6 weeks (run-in) | 1.9 mmol/L | 26% |
| ACCORD Lipid Study | Type 2 Diabetes with high triglycerides and low HDL-C | Fenofibrate (dose not specified) | 5 years (post-trial) | High | Significant reduction |
| Real-world Evidence | Hypertriglyceridemia and Metabolic Syndrome | Fenofibrate (dose not specified) | 6 months | 3.6 mmol/L | 50.1% |
| SCI Patients Study | Spinal Cord Injury with dyslipidemia | Fenofibrate (dose not specified) | 4 months | Not specified | 40% |
| Observational Study | Low LDL-C, high triglycerides | Fenofibrate 135-160 mg | 4 months | Not specified | 60% (median change) |
Experimental Protocols
Detailed methodologies for the key clinical trials are crucial for interpreting the comparative efficacy.
This compound: GLAD Trial (Glucose and Lipid Assessment in Diabetes)
-
Study Design: A 12-week, multicenter, international, randomized, parallel-group, double-blind, placebo-controlled trial.
-
Patient Population: 500 men and women (aged 30-80 years) with type 2 diabetes and a fasting plasma glucose (FPG) ≥ 126 mg/dL (≥ 7.0 mmol/L).
-
Intervention: Patients received once-daily oral doses of this compound (0.1 mg, 0.5 mg, 1.0 mg, 2.0 mg, or 3.0 mg), placebo, or open-label pioglitazone (45 mg) as a therapeutic benchmark.
-
Primary Endpoint: Placebo-corrected change from baseline in FPG.
-
Secondary Endpoints: Changes from baseline in plasma lipids (including triglycerides), and measures of insulin resistance.
-
Lipid Analysis: Fasting blood samples were collected at baseline and at the end of the 12-week treatment period for the analysis of lipid profiles.
Fenofibrate: FIELD Study (Fenofibrate Intervention and Event Lowering in Diabetes)
-
Study Design: A multinational, double-blind, placebo-controlled, randomized trial.
-
Patient Population: 9,795 patients with type 2 diabetes mellitus, aged 50 to 75 years.
-
Intervention: Following a 6-week active-treatment run-in with 200 mg comicronized fenofibrate, patients were randomized to receive either 200 mg comicronized fenofibrate or placebo daily.
-
Primary Endpoint: Composite of coronary heart disease death and non-fatal myocardial infarction.
-
Lipid Analysis: Fasting lipid profiles, including triglycerides, were measured at baseline and during follow-up visits. The short-term effects of fenofibrate were assessed after the 6-week active run-in period.
Signaling Pathways and Experimental Workflow
Mechanism of Action: Signaling Pathways
The differential effects of this compound and fenofibrate on triglyceride metabolism are rooted in their distinct interactions with PPAR isoforms.
Caption: Signaling pathways of Fenofibrate (PPARα agonist) and this compound (dual PPARα/γ agonist).
Comparative Experimental Workflow
The following diagram illustrates a logical workflow for comparing the triglyceride-lowering effects of two compounds like this compound and fenofibrate in a research or preclinical setting.
References
- 1. Effect of this compound, a dual PPAR alpha/gamma agonist, on glucose and lipid abnormalities in patients with type 2 diabetes: a 12-week dose-ranging trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. blogs.the-hospitalist.org [blogs.the-hospitalist.org]
- 4. This compound, a novel dual peroxisome proliferator-activated receptor alpha/gamma agonist, dose-dependently improves the metabolic abnormalities associated with insulin resistance in a non-diabetic population - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Analysis of Tesaglitazar and Other Dual PPAR Agonists in Modulating Metabolic Parameters
For Researchers, Scientists, and Drug Development Professionals
Dual peroxisome proliferator-activated receptor (PPAR) agonists have been a focal point in the quest for comprehensive treatments for metabolic disorders such as type 2 diabetes and dyslipidemia. By targeting both PPARα and PPARγ, these agents aim to concurrently manage hyperglycemia and abnormal lipid profiles. This guide provides an objective comparison of the efficacy of tesaglitazar with other notable dual PPAR agonists, supported by experimental data from preclinical and clinical studies.
Mechanism of Action: A Dual Approach to Metabolic Regulation
PPARs are nuclear receptors that, upon activation, regulate the transcription of genes involved in glucose and lipid metabolism. Dual PPARα/γ agonists leverage the distinct but complementary roles of these two isoforms. PPARα activation primarily influences lipid metabolism, leading to decreased triglycerides and increased high-density lipoprotein (HDL) cholesterol. Conversely, PPARγ activation is central to improving insulin sensitivity and glucose uptake.[1][2][3][4]
This compound, muraglitazar, and saroglitazar all function as dual PPARα/γ agonists.[5] Aleglitazar also falls into this category, aiming to address both hyperglycemia and dyslipidemia simultaneously. The therapeutic goal of these compounds is to offer a more holistic approach to managing the interconnected pathologies of type 2 diabetes and cardiovascular risk.
In Vitro Potency
The half-maximal effective concentration (EC50) is a measure of a drug's potency in activating its target receptor. While direct comparative studies are limited, available data provides insight into the potency of this compound.
| Compound | Target | EC50 (µM) | Species |
| This compound | PPARα | 3.6 | Human |
| PPARα | 13.4 | Rat | |
| PPARγ | ~0.2 | Human & Rat |
Caption: In vitro potencies (EC50) of this compound on human and rat PPAR subtypes.
Preclinical Efficacy
Animal models provide crucial insights into the in vivo effects of dual PPAR agonists on metabolic parameters.
In obese Zucker rats, a model of insulin resistance, this compound treatment significantly improved glucose and lipid intolerance. It lowered fasting plasma glucose, improved glucose tolerance, and substantially reduced fasting and post-load insulin levels. Furthermore, it markedly lowered fasting triglycerides and improved lipid tolerance. Studies in db/db mice, a model for type 2 diabetes, showed that this compound treatment for three months significantly lowered fasting plasma glucose and improved insulin resistance. It also reduced plasma insulin and total triglyceride levels while increasing plasma adiponectin levels, an insulin-sensitizing hormone. Notably, this compound also demonstrated renoprotective effects in these mice, attenuating albuminuria and renal glomerular fibrosis.
Preclinical studies with saroglitazar in rats with high cholesterol levels showed a significant reduction in total serum cholesterol, LDL-C, and triglyceride levels, along with improved oral glucose tolerance and enhanced insulin sensitivity.
Clinical Efficacy: A Comparative Overview
Clinical trials have evaluated the efficacy of various dual PPAR agonists in patients with type 2 diabetes and dyslipidemia. The following tables summarize key findings from these studies. It is important to note that direct head-to-head trials are scarce, and the data presented is compiled from different studies with varying designs, patient populations, and treatment durations.
Glycemic Control
| Drug | Dosage | Change in HbA1c (%) | Comparator | Study Duration |
| This compound | 0.5 mg, 1.0 mg, 2.0 mg, 3.0 mg | Dose-dependent reduction | Placebo, Pioglitazone (45 mg) | 12 weeks |
| Muraglitazar | 2.5 mg, 5 mg | -1.45, -1.6 (from baseline) | Placebo | 24 weeks |
| Aleglitazar | 150 µg | Statistically significant reduction vs. placebo | Placebo | 26 weeks |
| Saroglitazar | 2 mg, 4 mg | -0.3, -0.2 (mean change) | Placebo | 12 weeks |
| 2 mg, 4 mg | -1.38, -1.47 (from baseline) | Pioglitazone (30 mg) | 24 weeks |
Caption: Comparative effects of dual PPAR agonists on HbA1c levels in patients with type 2 diabetes.
Lipid Profile Management
| Drug | Dosage | Change in Triglycerides (%) | Change in HDL-C (%) | Comparator | Study Duration |
| This compound | 1.0 mg | -37 | +16 | Placebo | 12 weeks |
| 0.5 mg, 1.0 mg, 2.0 mg, 3.0 mg | -17.2, -32.9, -41.0, -40.9 | Significant increases at ≥1.0 mg | Placebo, Pioglitazone (45 mg) | 12 weeks | |
| Muraglitazar | 2.5 mg, 5 mg | -18, -27 | +10, +16 | Placebo | 24 weeks |
| Aleglitazar | 150 µg | Favorable changes | Favorable changes | Placebo | 26 weeks |
| Saroglitazar | 2 mg, 4 mg | -45.5, -46.7 | Significant increase | Placebo | 12 weeks |
| 4 mg | Significant reduction | No significant effect | Placebo | Not specified |
Caption: Comparative effects of dual PPAR agonists on lipid profiles.
Safety and Tolerability: A Critical Consideration
Despite promising efficacy data, the development of several dual PPAR agonists has been halted due to safety concerns.
-
This compound : Development was discontinued by AstraZeneca in 2006. While generally well-tolerated in some studies, concerns arose regarding its benefit-risk profile, particularly potential renal and cardiovascular side effects.
-
Muraglitazar : Bristol-Myers Squibb discontinued its development in 2006 due to an increased risk of cardiovascular events, including myocardial infarction, stroke, and congestive heart failure, compared to placebo or pioglitazone.
-
Aleglitazar : Roche halted clinical trials in 2013 due to a lack of efficacy in reducing cardiovascular risk and an increased rate of adverse events, including fractures, renal impairment, and heart failure.
-
Saroglitazar : Approved for use in India for diabetic dyslipidemia, saroglitazar has a more favorable safety profile in clinical trials, with mild to moderate adverse events reported. However, some studies have noted a significant increase in serum creatinine levels.
Experimental Protocols
Standard methodologies are employed to assess the efficacy of these compounds in clinical trials.
-
Glycated Hemoglobin (HbA1c): Typically measured using High-Performance Liquid Chromatography (HPLC).
-
Lipid Panel (Triglycerides, HDL-C, LDL-C, Total Cholesterol): Commonly determined using standardized enzymatic methods.
-
Fasting Plasma Glucose: Measured using enzymatic electrode methods.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the PPAR signaling pathway and a typical experimental workflow for evaluating dual PPAR agonists.
Caption: PPARα/γ dual agonist signaling pathway.
Caption: Typical clinical trial workflow.
Conclusion
Dual PPARα/γ agonists like this compound have demonstrated significant efficacy in improving both glycemic control and lipid profiles in preclinical and clinical settings. However, the therapeutic potential of this class has been hampered by significant safety concerns, leading to the discontinuation of several promising candidates. Saroglitazar remains a clinically available option in some regions, highlighting the potential for developing safer and more effective dual PPAR agonists. Future research in this area will likely focus on designing molecules with a more favorable balance of efficacy and safety, potentially through selective PPAR modulation or tissue-specific targeting, to unlock the full therapeutic promise of this class of drugs for patients with metabolic diseases.
References
- 1. cusabio.com [cusabio.com]
- 2. Dual PPAR alpha/gamma agonists: promises and pitfalls in type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PPAR dual agonists: are they opening Pandora's Box? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound: a promising approach in type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dual PPAR α/γ Agonists: Continuing Cardiac Concerns - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Species Comparison of Tesaglitazar's Metabolic Effects: A Guide for Researchers
An objective analysis of the dual PPARα/γ agonist Tesaglitazar's metabolic impact across preclinical and clinical models, supported by experimental data and detailed protocols.
This compound, a dual agonist of Peroxisome Proliferator-Activated Receptors alpha (PPARα) and gamma (PPARγ), has been investigated for its potential to concurrently manage dyslipidemia and hyperglycemia, hallmarks of type 2 diabetes and the metabolic syndrome.[1][2] By activating both PPARα, which primarily regulates fatty acid oxidation and lipid metabolism, and PPARγ, a key regulator of insulin sensitivity and glucose homeostasis, this compound was developed to offer a comprehensive therapeutic approach.[3][4] This guide provides a comparative overview of the metabolic effects of this compound across different species, presenting key quantitative data from preclinical and clinical studies. Detailed experimental protocols for pivotal assays are also provided to support researchers in the field of metabolic drug development.
Quantitative Data on Metabolic Effects
The following tables summarize the quantitative effects of this compound on key metabolic parameters in rats, mice, and humans.
Table 1: Effects of this compound on Glucose and Lipid Metabolism in Obese Zucker Rats
| Parameter | Control (Obese) | This compound-Treated (3 µmol/kg/day for 4 weeks) | % Change | Reference |
| Glucose Metabolism | ||||
| Fasting Plasma Glucose | Higher than lean controls | Lowered | - | [5] |
| Post-load Glucose AUC | +19% vs. lean controls | Improved glucose tolerance | - | |
| Fasting Insulin | Markedly elevated | Substantially reduced | - | |
| Post-load Insulin AUC | +849% vs. lean controls | Substantially reduced | - | |
| Lipid Metabolism | ||||
| Fasting Triglycerides | Elevated | Markedly lowered | - | |
| Post-load Triglyceride AUC | +413% vs. lean controls | Improved lipid tolerance | - | |
| Fasting Free Fatty Acids (FFA) | Elevated | Not significantly affected | - | |
| Post-prandial FFA Suppression | Impaired | Restored to lean control levels | - | |
| Hepatic Triglyceride Secretion | - | Reduced by 47% | ↓ 47% | |
| Plasma Triglyceride Clearance | - | Increased by 490% | ↑ 490% | |
| VLDL Apolipoprotein CIII Content | - | Reduced by 86% | ↓ 86% |
Table 2: Effects of this compound on Glucose and Lipid Metabolism in db/db Mice
| Parameter | Control (db/db) | This compound-Treated | % Change | Reference |
| Glucose Metabolism | ||||
| Fasting Plasma Glucose | Elevated | Significantly decreased | ↓ | |
| A1C | 8.84 ± 0.36% | 3.92 ± 0.09% | ↓ 55.6% | |
| Plasma Insulin | 6.37 ± 4.4 µg/ml | 1.98 ± 0.33 µg/ml | ↓ 68.9% | |
| Lipid Metabolism | ||||
| Triglycerides | Elevated | Markedly decreased | ↓ | |
| HDL Cholesterol | - | Significantly increased | ↑ |
Table 3: Effects of this compound on Glucose and Lipid Metabolism in Humans
| Population | Parameter | Placebo | This compound (1.0 mg/day for 12 weeks) | % Change from Placebo | Reference |
| Non-diabetic, Insulin-resistant | Fasting Triglycerides | - | - | ↓ 37% | |
| Non-HDL-Cholesterol | - | - | ↓ 15% | ||
| HDL-Cholesterol | - | - | ↑ 16% | ||
| NEFA | - | - | ↓ 40% | ||
| Fasting Insulin | - | - | ↓ 35% | ||
| Fasting Plasma Glucose | - | -0.47 mmol/l change | - | ||
| Type 2 Diabetes | Fasting Plasma Glucose | - | -41.1 mg/dL change | - | |
| Triglycerides | - | - | ↓ 32.9% | ||
| HDL-Cholesterol | - | - | ↑ 15.0% | ||
| Non-HDL-Cholesterol | - | - | ↓ 22.2% | ||
| VLDL-Cholesterol | - | - | ↓ 49.8% | ||
| Apolipoprotein B | - | - | ↓ 15.7% |
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and experimental design, the following diagrams are provided.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Oral Glucose and Triglyceride Load Test in Obese Zucker Rats
This protocol is adapted from studies investigating the postprandial metabolic effects of this compound.
1. Animal Model and Treatment:
-
Species: Male obese Zucker (fa/fa) rats and lean littermates as controls.
-
Acclimation: Animals are housed under standard laboratory conditions with ad libitum access to food and water.
-
Treatment Groups:
-
Lean Control: Vehicle administration.
-
Obese Control: Vehicle administration.
-
This compound-treated: this compound (e.g., 3 µmol/kg/day) administered via oral gavage for a specified period (e.g., 4 weeks).
-
-
Vehicle: Typically 0.5% carboxymethyl cellulose.
2. Experimental Procedure:
-
Fasting: Animals are fasted for 7 hours prior to the test.
-
Baseline Blood Sampling: A baseline blood sample is collected from the tail vein (time 0).
-
Oral Load Administration: A mixed load of glucose (1.7 g/kg lean body mass) and triglycerides (2.0 g/kg lean body mass) is administered via oral gavage.
-
Serial Blood Sampling: Blood samples are collected at regular intervals post-gavage (e.g., 30, 60, 90, and 120 minutes).
-
Plasma Analysis: Plasma is separated by centrifugation and analyzed for glucose, insulin, triglycerides, and free fatty acids (FFAs) using standard biochemical assays.
-
Data Analysis: The area under the curve (AUC) for each parameter is calculated to assess the overall metabolic response.
Hyperinsulinemic-Euglycemic Clamp
This "gold standard" technique is used to assess insulin sensitivity in vivo.
1. Surgical Preparation (Rats/Mice):
-
Anesthesia: Animals are anesthetized (e.g., with isoflurane).
-
Catheterization: Catheters are surgically implanted in the jugular vein (for infusions) and the carotid artery (for blood sampling).
-
Recovery: Animals are allowed to recover for several days post-surgery.
2. Clamp Procedure:
-
Fasting: Conscious, unrestrained animals are fasted for a specified period (e.g., 5 hours).
-
Tracer Infusion: A primed-continuous infusion of a glucose tracer (e.g., [3-³H]glucose) is initiated to measure basal glucose turnover.
-
Clamp Initiation: A continuous infusion of insulin is started to achieve a hyperinsulinemic state.
-
Euglycemia Maintenance: Blood glucose is monitored every 5-10 minutes, and a variable infusion of glucose is adjusted to maintain euglycemia (normal blood glucose levels).
-
Steady State: Once a steady state of glucose infusion is reached, blood samples are collected to determine glucose-specific activity and plasma insulin concentrations.
-
Tissue Sampling: At the end of the clamp, tissues (e.g., muscle, adipose tissue, liver) can be collected to assess tissue-specific glucose uptake.
3. Data Calculation:
-
Glucose Infusion Rate (GIR): The GIR required to maintain euglycemia is a direct measure of insulin sensitivity.
-
Hepatic Glucose Production (HGP): The rate of endogenous glucose production by the liver is calculated using the glucose tracer data.
-
Tissue-Specific Glucose Uptake: This is determined by measuring the accumulation of a non-metabolizable glucose analog (e.g., 2-deoxyglucose) in different tissues.
Triton WR1339 Method for Triglyceride Kinetics
This method is employed to assess hepatic triglyceride secretion and plasma triglyceride clearance.
1. Animal Preparation:
-
Fasting: Animals are fasted for a defined period (e.g., 5-7 hours).
-
Anesthesia: Animals are anesthetized for the duration of the experiment.
2. Experimental Procedure:
-
Baseline Blood Sample: A blood sample is taken to determine the basal triglyceride concentration.
-
Triton WR1339 Injection: A solution of Triton WR1339 (e.g., 200 mg/kg) is injected intravenously. Triton WR1339 inhibits lipoprotein lipase, thereby blocking the clearance of triglyceride-rich lipoproteins from the plasma.
-
Serial Blood Sampling: Blood samples are collected at various time points after the injection (e.g., over 120 minutes).
-
Plasma Triglyceride Measurement: The triglyceride concentration in the plasma samples is measured.
3. Data Calculation:
-
Hepatic Triglyceride Secretion Rate: The rate of increase in plasma triglyceride concentration over time reflects the hepatic triglyceride secretion rate, as clearance is blocked.
-
Plasma Triglyceride Clearance: This can be estimated by comparing the triglyceride levels in treated versus untreated animals under specific assumptions.
Conclusion
The collective data from preclinical and clinical studies demonstrate that this compound exerts potent and beneficial effects on both glucose and lipid metabolism across multiple species. In rodent models of insulin resistance and dyslipidemia, this compound consistently improves glucose tolerance, enhances insulin sensitivity, and ameliorates the atherogenic lipid profile. These findings are largely mirrored in human studies with non-diabetic, insulin-resistant individuals and patients with type 2 diabetes, where significant improvements in glycemic control and lipid parameters were observed.
While the development of this compound was discontinued, the cross-species data presented in this guide underscores the therapeutic potential of dual PPARα/γ agonism. The detailed experimental protocols provided herein serve as a valuable resource for researchers working to develop novel therapeutics for metabolic diseases, facilitating the robust evaluation of compound efficacy and mechanism of action in relevant preclinical models. The consistent metabolic benefits observed across species highlight the translational relevance of these models in predicting clinical outcomes for this class of compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. An Experimental Approach for Selecting Appropriate Rodent Diets for Research Studies on Metabolic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploring PPAR Gamma and PPAR Alpha’s Regulation Role in Metabolism via Epigenetics Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound: a promising approach in type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, a dual PPAR{alpha}/{gamma} agonist, ameliorates glucose and lipid intolerance in obese Zucker rats - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide: Tesaglitazar Versus Selective PPARα Agonists in Atherosclerosis Models
In the landscape of therapeutic interventions for atherosclerosis, peroxisome proliferator-activated receptors (PPARs) have emerged as a critical target. This guide provides a detailed comparison of the dual PPARα/γ agonist, Tesaglitazar, and selective PPARα agonists, focusing on their performance in preclinical atherosclerosis models. The information presented herein is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation based on available experimental data.
Mechanism of Action: A Tale of Two Agonists
This compound , as a dual agonist, simultaneously activates both PPARα and PPARγ. This dual action is hypothesized to offer a broader spectrum of therapeutic effects, addressing both the dyslipidemia and the inflammatory components of atherosclerosis. PPARα activation is primarily associated with regulating lipid metabolism, while PPARγ activation is linked to improved insulin sensitivity and anti-inflammatory responses.[1]
Selective PPARα agonists , such as fenofibrate, primarily target PPARα. Their mechanism in the context of atherosclerosis is centered on improving the lipid profile, including reducing triglycerides and increasing high-density lipoprotein (HDL) cholesterol.[2] They also exert anti-inflammatory effects within the vascular wall.[3]
Signaling Pathway Overview
The activation of PPARs by their respective agonists leads to the heterodimerization with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes, thereby modulating their transcription.
Figure 1: Simplified signaling pathway of selective PPARα agonists.
References
- 1. The Role of Peroxisome Proliferator-Activated Receptor Gamma and Atherosclerosis: Post-translational Modification and Selective Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Should We Use PPAR Agonists to Reduce Cardiovascular Risk? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PPARα in atherosclerosis and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Western Blot Analysis: Confirming Tesaglitazar's Impact on Protein Expression
A Comparative Guide for Researchers
Tesaglitazar, a dual peroxisome proliferator-activated receptor (PPAR) alpha/gamma agonist, has demonstrated significant effects on glucose and lipid metabolism. Its mechanism of action involves the regulation of target gene expression, leading to alterations in protein levels that mediate its therapeutic effects. Western blot analysis is a critical technique to confirm these changes in protein expression. This guide provides a comparative overview of the expected effects of this compound on key proteins, supported by experimental data from related compounds, and offers detailed protocols for Western blot analysis.
This compound's Effect on Target Protein Expression: A Comparative Overview
| Target Protein | Predicted Effect of this compound | Comparative Experimental Data (Other PPARγ Agonists) | Tissue/Cell Type | Reference |
| GLUT4 | Increase | Troglitazone: 1.4-fold increase in endogenous GLUT4 protein | Rat Adipocytes | [1] |
| Adiponectin | Increase | Pioglitazone: 2-fold increase in total and high-molecular-weight adiponectin | Rat Adipocytes | [2] |
Note: The data presented for troglitazone and pioglitazone are from studies on rat adipocytes and serve as a proxy for the anticipated effects of this compound, a potent PPARγ agonist.
Signaling Pathway and Experimental Workflow
The activation of PPARα and PPARγ by this compound initiates a cascade of molecular events leading to changes in protein expression. The general signaling pathway and the workflow for its analysis using Western blot are illustrated below.
Figure 1: this compound-activated PPAR signaling pathway.
Figure 2: General workflow for Western blot analysis.
Experimental Protocols
The following are detailed protocols for Western blot analysis to assess the expression of GLUT4 (a membrane protein) and adiponectin (a secreted protein) in response to this compound treatment. These protocols are based on standard methodologies and should be optimized for specific experimental conditions.
Protocol 1: Western Blot for GLUT4 in Adipose Tissue or 3T3-L1 Adipocytes
1. Sample Preparation (Protein Extraction)
-
For Adipose Tissue:
-
Excise adipose tissue from control and this compound-treated animals and immediately freeze in liquid nitrogen.
-
Homogenize ~100 mg of frozen tissue in 1 mL of ice-cold RIPA lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with intermittent vortexing.
-
Centrifuge at 14,000 x g for 20 minutes at 4°C.
-
Carefully collect the supernatant (avoiding the top lipid layer) containing the protein lysate.
-
-
For 3T3-L1 Adipocytes:
-
Wash cultured adipocytes twice with ice-cold PBS.
-
Add 500 µL of ice-cold RIPA buffer to each 10 cm dish and scrape the cells.
-
Transfer the cell lysate to a microcentrifuge tube and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 20 minutes at 4°C and collect the supernatant.
-
2. Protein Quantification
-
Determine the protein concentration of the lysates using a BCA protein assay kit according to the manufacturer's instructions.
3. SDS-PAGE and Protein Transfer
-
Mix 20-40 µg of protein from each sample with 4x Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Load the samples onto a 10% SDS-polyacrylamide gel and run the electrophoresis until the dye front reaches the bottom of the gel.
-
Transfer the separated proteins to a PVDF membrane using a wet or semi-dry transfer system.
4. Immunoblotting
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against GLUT4 (diluted in blocking buffer as per the manufacturer's recommendation) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
5. Detection and Analysis
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions and apply it to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the GLUT4 band intensity to a loading control (e.g., β-actin or GAPDH).
Protocol 2: Western Blot for Adiponectin in Adipose Tissue Culture Medium
1. Sample Preparation
-
Culture adipose tissue explants or differentiated 3T3-L1 adipocytes in serum-free medium with or without this compound for 24-48 hours.
-
Collect the culture medium and centrifuge at 500 x g for 5 minutes to remove any cells or debris.
-
Concentrate the proteins in the medium using centrifugal filter units (e.g., with a 10 kDa molecular weight cutoff).
2. Protein Quantification
-
Determine the protein concentration of the concentrated medium using a BCA protein assay.
3. SDS-PAGE and Protein Transfer
-
Mix an equal amount of protein (e.g., 20 µg) from each sample with Laemmli sample buffer and boil for 5 minutes.
-
Load the samples onto a 12% SDS-polyacrylamide gel.
-
Perform electrophoresis and protein transfer to a PVDF membrane as described in Protocol 1.
4. Immunoblotting
-
Block the membrane with 5% non-fat dry milk in TBST for 1 hour.
-
Incubate with a primary antibody against adiponectin overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour.
-
Perform washes as described in Protocol 1.
5. Detection and Analysis
-
Detect and analyze the adiponectin bands as described in Protocol 1. For secreted proteins, normalization can be done to the total protein loaded, as determined by Ponceau S staining of the membrane after transfer.
By employing these methodologies, researchers can effectively quantify the changes in key protein expression levels induced by this compound, thereby providing crucial evidence for its molecular mechanism of action.
References
Validating In Vitro Findings of Tesaglitazar in Animal Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Tesaglitazar's performance, a dual peroxisome proliferator-activated receptor (PPAR) alpha and gamma agonist, with other alternatives, supported by experimental data from animal models. The focus is on validating its in vitro efficacy in a preclinical setting, providing a crucial step in the drug development pipeline.
Introduction to this compound
This compound is a dual PPARα/γ agonist designed to concurrently manage dyslipidemia and hyperglycemia, the hallmarks of type 2 diabetes and metabolic syndrome.[1] In vitro studies have demonstrated its ability to activate both PPARα and PPARγ, suggesting a dual mechanism of action that could translate to comprehensive metabolic benefits.[2] This guide delves into the in vivo validation of these findings in relevant animal models.
Mechanism of Action: A Dual Approach to Metabolic Regulation
This compound exerts its effects by binding to and activating PPARα and PPARγ, which are nuclear receptors that regulate gene expression.[1] Upon activation, these receptors form a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes, thereby modulating their transcription.
Activation of PPARα primarily influences lipid metabolism. It stimulates the expression of genes involved in fatty acid uptake, β-oxidation, and lipoprotein lipase-mediated lipolysis, leading to a reduction in circulating triglycerides and an increase in high-density lipoprotein (HDL) cholesterol.
Conversely, PPARγ activation is central to glucose homeostasis and adipogenesis. It enhances insulin sensitivity in peripheral tissues such as adipose tissue, skeletal muscle, and the liver. This is achieved by promoting the differentiation of preadipocytes into mature fat cells that can safely store lipids, and by upregulating the expression of genes involved in glucose uptake and utilization.
The dual agonism of this compound is hypothesized to provide a synergistic effect, addressing both the lipid and glucose abnormalities characteristic of metabolic disorders.
Comparative Efficacy in Animal Models
The in vivo effects of this compound have been extensively studied in various animal models of insulin resistance, dyslipidemia, and type 2 diabetes. These studies provide crucial validation of its in vitro pharmacological profile.
Performance in Obese Zucker Rats
The obese Zucker rat is a well-established model of insulin resistance and dyslipidemia. Studies have shown that treatment with this compound significantly improves metabolic parameters in these animals.
| Parameter | Vehicle Control (Obese) | This compound-Treated (Obese) | Percentage Change |
| Fasting Plasma Glucose | Elevated | Lowered | ↓ |
| Fasting Plasma Insulin | Markedly Elevated | Substantially Reduced | ↓ |
| Fasting Plasma Triglycerides | Markedly Elevated | Markedly Lowered | ↓ |
| Hepatic Triglyceride Secretion | High | Reduced by 47% | ↓ 47% |
| Plasma Triglyceride Clearance | Low | Increased by 490% | ↑ 490% |
| VLDL Apolipoprotein CIII Content | High | Reduced by 86% | ↓ 86% |
Data compiled from studies on obese Zucker rats.[3]
Performance in db/db Mice
The db/db mouse is a genetic model of obesity, diabetes, and dyslipidemia. This compound treatment in these mice has demonstrated significant improvements in glycemic control and renal function.
| Parameter | Vehicle Control (db/db) | This compound-Treated (db/db) | Percentage Change |
| Fasting Plasma Glucose | Significantly Elevated | Markedly Decreased | ↓ |
| Plasma Insulin | Markedly Elevated | Markedly Decreased | ↓ |
| Plasma Triglycerides | Elevated | Decreased | ↓ |
| Plasma Adiponectin | Low | Increased | ↑ |
| Urinary Albumin Excretion | High | Decreased | ↓ |
Data compiled from studies on db/db mice.
Comparison with Alternative Treatments
To contextualize the performance of this compound, it is essential to compare it with selective PPAR agonists, such as the PPARγ agonist pioglitazone and the PPARα agonist fenofibrate.
This compound vs. Pioglitazone
A double-blind, randomized trial in patients with type 2 diabetes compared the efficacy of this compound and Pioglitazone. While this is a clinical study, the findings are relevant for understanding the comparative preclinical potential.
| Parameter | This compound (1 mg) | Pioglitazone (45 mg) | Comparison |
| Glycosylated Hemoglobin (HbA1c) | Similar Reduction | Similar Reduction | Non-inferior |
| Triglycerides (TG) | Significant Improvement | Less Improvement | This compound Superior (p<0.001) |
| High-Density Lipoprotein Cholesterol (HDL-C) | Significant Improvement | Less Improvement | This compound Superior (p<0.001) |
| Low-Density Lipoprotein Cholesterol (LDL-C) | Lowered | Less Effect | This compound Superior (p<0.05) |
| Body Weight | Increased | Increased | Both cause weight gain |
| Peripheral Edema | Increased | Increased | Both cause edema |
| Serum Creatinine | Increased | No significant change | This compound-specific effect |
Data from a 24-week clinical trial.[4]
This compound vs. Fenofibrate
While direct head-to-head preclinical studies are limited, comparisons can be inferred from their primary mechanisms of action and clinical observations. Fenofibrate, as a selective PPARα agonist, primarily targets lipid metabolism. Another dual PPARα/γ agonist, Saroglitazar, has been compared to Fenofibrate in clinical settings.
| Feature | This compound (Dual PPARα/γ) | Fenofibrate (PPARα) / Saroglitazar (Dual PPARα/γ) |
| Primary Target | PPARα and PPARγ | PPARα (Fenofibrate), PPARα and PPARγ (Saroglitazar) |
| Lipid Profile | Broad-spectrum improvement (↓TG, ↑HDL-C, ↓LDL-C) | Primarily ↓TG, modest ↑HDL-C (Fenofibrate). Saroglitazar shows significant ↓TG and improvement in other lipid parameters. |
| Glycemic Control | Significant improvement in insulin sensitivity and glucose levels | Minimal to no direct effect on glycemic control (Fenofibrate). Saroglitazar improves glycemic parameters. |
| Key Advantage | Addresses both dyslipidemia and hyperglycemia | Potent triglyceride-lowering effect (Fenofibrate). Balanced lipid and glucose control (Saroglitazar). |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used in the in vivo evaluation of this compound.
Oral Gavage Administration
Objective: To administer a precise dose of this compound orally to animal models.
Procedure:
-
Animal Restraint: The rat is gently but firmly restrained to prevent movement and ensure the head and neck are in a straight line with the esophagus.
-
Gavage Needle Insertion: A sterile, ball-tipped gavage needle of appropriate size is carefully inserted into the mouth and advanced along the upper palate into the esophagus. The animal should swallow as the tube is passed.
-
Substance Administration: Once the needle is correctly positioned in the stomach (confirmed by the absence of resistance and respiratory distress), the this compound suspension (e.g., in 0.5% carboxymethyl cellulose) is slowly administered.
-
Post-Administration Monitoring: The animal is returned to its cage and monitored for any signs of distress, such as labored breathing.
Hyperinsulinemic-Euglycemic Clamp
Objective: To assess whole-body insulin sensitivity.
Procedure:
-
Surgical Preparation: Rats are anesthetized, and catheters are implanted in the jugular vein (for infusions) and carotid artery (for blood sampling). Animals are allowed to recover for several days.
-
Fasting and Baseline: On the day of the experiment, rats are fasted, and baseline blood glucose is measured.
-
Insulin and Glucose Infusion: A continuous infusion of insulin is initiated to raise plasma insulin to a hyperinsulinemic state. Simultaneously, a variable infusion of glucose is started to maintain blood glucose at the basal level (euglycemia).
-
Blood Glucose Monitoring: Arterial blood glucose is monitored frequently (e.g., every 5-10 minutes), and the glucose infusion rate is adjusted accordingly.
-
Steady State: Once a steady state is achieved (stable blood glucose with a constant glucose infusion rate), the glucose infusion rate is recorded. This rate is a direct measure of insulin-stimulated whole-body glucose disposal and thus reflects insulin sensitivity.
Triton WR1339 Method
Objective: To measure the hepatic triglyceride secretion rate.
Procedure:
-
Animal Preparation: Animals are fasted for a defined period.
-
Triton WR1339 Injection: A solution of Triton WR1339 (a non-ionic detergent) is injected intravenously. Triton WR1339 inhibits lipoprotein lipase, thereby preventing the clearance of triglycerides from the plasma.
-
Serial Blood Sampling: Blood samples are collected at multiple time points after the injection.
-
Triglyceride Measurement: Plasma triglyceride concentrations are measured in each sample.
-
Calculation of Secretion Rate: The rate of increase in plasma triglyceride concentration over time reflects the hepatic triglyceride secretion rate.
Conclusion
The data from animal models strongly support the in vitro findings for this compound as a dual PPARα/γ agonist. In various preclinical models of metabolic disease, this compound has demonstrated robust efficacy in improving both lipid and glucose metabolism. Comparative studies suggest that its dual mechanism of action may offer advantages over selective PPAR agonists by providing a more comprehensive approach to managing the multifaceted nature of type 2 diabetes and metabolic syndrome. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers aiming to further investigate the therapeutic potential of this compound and other dual PPAR agonists.
References
- 1. Determining hepatic triglyceride production in mice: comparison of poloxamer 407 with Triton WR-1339 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. The PPARα/γ Agonist, this compound, Improves Insulin Mediated Switching of Tissue Glucose and Free Fatty Acid Utilization In Vivo in the Obese Zucker Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A double-blind, randomised trial of this compound versus pioglitazone in patients with type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Clinical Showdown: Tesaglitazar vs. Pioglitazone in Type 2 Diabetes
The investigational dual PPARα/γ agonist, Tesaglitazar, once a promising candidate for the management of type 2 diabetes, demonstrated comparable glycemic control to the established thiazolidinedione, pioglitazone, but raised safety concerns due to a dose-dependent increase in serum creatinine. This guide provides a detailed comparison based on the head-to-head GALLANT 6 clinical trial, offering insights for researchers and drug development professionals in the field of metabolic diseases.
This compound, a dual peroxisome proliferator-activated receptor (PPAR) alpha and gamma agonist, was designed to concurrently address both the dyslipidemia and hyperglycemia characteristic of type 2 diabetes.[1] Its development, however, was halted in 2006 after Phase III clinical trials indicated that its benefit-risk profile did not offer a significant advantage over existing therapies.[2] This comparative analysis focuses on the data from the GALLANT 6 trial, a 24-week, randomized, double-blind study that directly compared the efficacy and safety of this compound with pioglitazone in 1,707 patients with type 2 diabetes mellitus.[1]
Efficacy Analysis: Glycemic and Lipid Control
The primary objective of the GALLANT 6 trial was to assess the non-inferiority of this compound (1 mg) to pioglitazone (45 mg) in improving glycemic control, as measured by the change in glycosylated hemoglobin (HbA1c) from baseline. The results indicated that this compound 1 mg was non-inferior to pioglitazone 45 mg in reducing HbA1c levels at 24 weeks.[1]
While glycemic control was comparable, this compound demonstrated a more robust effect on lipid profiles, a key therapeutic target of its dual-agonist nature. This compound 1 mg led to statistically significant improvements in triglyceride (TG), high-density lipoprotein cholesterol (HDL-C), and non-HDL-C levels when compared to all doses of pioglitazone.[1] Furthermore, a notable reduction in low-density lipoprotein cholesterol (LDL-C) and LDL particle number was observed with this compound 1 mg compared to all pioglitazone doses.
Comparative Efficacy Data from the GALLANT 6 Trial
| Efficacy Parameter | This compound 0.5 mg (n=342) | This compound 1 mg (n=341) | Pioglitazone 15 mg (n=342) | Pioglitazone 30 mg (n=340) | Pioglitazone 45 mg (n=342) |
| HbA1c (%) | |||||
| Baseline (mean) | 8.0 | 8.0 | 8.0 | 8.0 | 8.0 |
| Change from Baseline (LS Mean) | -1.01 | -1.24 | -0.73 | -1.02 | -1.18 |
| Fasting Plasma Glucose (mmol/L) | |||||
| Baseline (mean) | 8.65 | 8.61 | 8.64 | 8.70 | 8.85 |
| Change from Baseline (LS Mean) | -1.19 | -2.02 | -0.71 | -1.18 | -1.61 |
| Triglycerides (%) | |||||
| Baseline (geometric mean, mmol/L) | 2.22 | 2.19 | 2.26 | 2.25 | 2.26 |
| Change from Baseline (LS Mean %) | -29.2 | -37.4 | -7.2 | -13.0 | -18.8 |
| HDL-C (%) | |||||
| Baseline (mean, mmol/L) | 1.09 | 1.08 | 1.10 | 1.09 | 1.08 |
| Change from Baseline (LS Mean %) | 10.1 | 15.6 | 10.3 | 14.1 | 17.5 |
| LDL-C (%) | |||||
| Baseline (mean, mmol/L) | 3.01 | 3.04 | 3.02 | 3.01 | 3.05 |
| Change from Baseline (LS Mean %) | -11.0 | -15.5 | -2.3 | -3.6 | -4.4 |
Data extracted from Bays et al., Diabetes and Vascular Disease Research, 2007.
Safety and Tolerability Profile
Both this compound and pioglitazone were associated with dose-dependent increases in body weight and peripheral edema. However, a critical differentiating factor was the effect on renal function. Treatment with this compound resulted in a dose-dependent increase in serum creatinine levels, an effect not consistently observed with pioglitazone. This finding was a significant safety concern and a primary contributor to the discontinuation of the drug's development.
Key Safety Findings from the GALLANT 6 Trial
| Adverse Event | This compound 0.5 mg | This compound 1 mg | Pioglitazone 15 mg | Pioglitazone 30 mg | Pioglitazone 45 mg |
| Any Adverse Event (%) | 63.2 | 65.1 | 60.5 | 63.2 | 63.5 |
| Peripheral Edema (%) | 5.0 | 8.2 | 3.2 | 5.3 | 7.9 |
| Weight Increased (%) | 2.9 | 4.7 | 1.8 | 2.9 | 4.1 |
| Serum Creatinine Increase | Dose-dependent increase | Dose-dependent increase | No consistent increase | No consistent increase | No consistent increase |
Data extracted from Bays et al., Diabetes and Vascular Disease Research, 2007.
Experimental Protocols
GALLANT 6 Trial Methodology
The GALLANT 6 study was a 24-week, randomized, double-blind, multi-center, active-controlled trial.
-
Participants: The study enrolled 1,707 patients with type 2 diabetes who were not adequately controlled with diet and lifestyle advice alone. Key inclusion criteria included being 18 years of age or older, having a diagnosis of type 2 diabetes, and being treated with either diet alone or a single oral antidiabetic agent.
-
Study Design: The trial consisted of a 3-week enrollment period, a 6-week single-blind placebo run-in period, followed by a 24-week double-blind treatment period, and a 3-week follow-up.
-
Interventions: Patients were randomized to receive either this compound (0.5 mg or 1 mg once daily) or pioglitazone (15 mg, 30 mg, or 45 mg once daily).
-
Endpoints: The primary efficacy endpoint was the absolute change from baseline in HbA1c at 24 weeks. Secondary endpoints included changes in fasting plasma glucose and lipid profiles. Safety and tolerability were assessed through the monitoring of adverse events and laboratory parameters, including serum creatinine.
Mechanism of Action: Dual PPARα/γ Agonism
This compound exerts its effects by activating both PPARα and PPARγ, which are nuclear receptors that regulate gene expression.
-
PPARγ activation , primarily in adipose tissue, enhances insulin sensitivity, leading to improved glucose uptake and utilization.
-
PPARα activation , predominantly in the liver, skeletal muscle, and heart, stimulates the transcription of genes involved in fatty acid oxidation, leading to a reduction in circulating triglycerides and an increase in HDL-C.
The synergistic activation of both receptors was intended to provide a comprehensive treatment for the metabolic abnormalities in type 2 diabetes.
Caption: this compound's dual activation of PPARα and PPARγ signaling pathways.
Conclusion
The head-to-head comparison in the GALLANT 6 trial revealed that while this compound offered superior lipid-modifying effects compared to pioglitazone, its comparable glycemic control was overshadowed by safety concerns, specifically the dose-dependent increase in serum creatinine. This ultimately led to the discontinuation of its clinical development. The story of this compound serves as a crucial case study for the development of novel anti-diabetic agents, highlighting the delicate balance between achieving comprehensive metabolic control and ensuring a favorable safety profile. The pursuit of dual-target agonists continues, with the lessons learned from this compound informing the design and evaluation of the next generation of therapies for type 2 diabetes.
References
Safety Operating Guide
Navigating the Disposal of Tesaglitazar: A Guide for Laboratory Professionals
Essential safety and logistical information for the proper disposal of Tesaglitazar, ensuring operational integrity and regulatory compliance.
For researchers and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides a procedural framework for the safe disposal of this compound, a dual peroxisome proliferator-activated receptor (PPAR) agonist. While specific institutional and local regulations must always be followed, this document outlines the core principles and practices for managing this compound waste.
Regulatory Landscape: Key Agencies and Responsibilities
The disposal of pharmaceutical and chemical waste in the United States is governed by a multi-tiered regulatory framework. Understanding the roles of these key agencies is essential for maintaining compliance.
| Regulatory Body | Role in Pharmaceutical Waste Disposal | Key Regulations |
| Environmental Protection Agency (EPA) | Establishes federal guidelines for the identification, management, and disposal of hazardous waste.[1][2][3] | Resource Conservation and Recovery Act (RCRA): The primary federal law governing the disposal of solid and hazardous waste.[1][2] |
| Drug Enforcement Administration (DEA) | Regulates the disposal of controlled substances to prevent diversion. | Controlled Substances Act: While this compound is not currently a controlled substance, it is crucial to be aware of these regulations for other laboratory materials. |
| State Environmental Agencies | Implement and enforce federal regulations, often with more stringent state-specific requirements. | Varies by state. Always consult your state's environmental protection agency for local rules. |
| Local Publicly Owned Treatment Works (POTWs) | Regulate the discharge of substances into the sanitary sewer system. | Local ordinances and discharge permits. |
Experimental Protocols: Best Practices for this compound Disposal
The following protocols are based on general best practices for the disposal of non-controlled pharmaceutical compounds. A substance-specific Safety Data Sheet (SDS) for this compound should always be consulted for detailed handling and disposal information.
1. Waste Characterization:
-
Objective: To determine if this compound waste is considered hazardous under RCRA.
-
Methodology:
-
Review the Safety Data Sheet (SDS): The SDS for this compound is the primary source of information regarding its hazards. Look for sections on "Disposal Considerations," "Toxicological Information," and "Ecological Information." PubChem lists this compound as an irritant and harmful if swallowed, which may classify it as a hazardous waste depending on the concentration and regulations.
-
Consult RCRA Lists: Check if this compound or its components are listed as a "P-listed" (acutely hazardous) or "U-listed" (toxic) waste under RCRA. As of the latest information, this compound is not on these lists.
-
Evaluate for Hazardous Characteristics: Determine if the waste exhibits any of the four characteristics of hazardous waste:
-
Ignitability: The tendency to catch fire.
-
Corrosivity: The ability to corrode metal.
-
Reactivity: The tendency to explode or react violently.
-
Toxicity: The potential to be harmful if ingested or absorbed. Based on available data, this compound may exhibit toxicity.
-
-
2. Segregation and Collection:
-
Objective: To safely collect and store this compound waste prior to disposal.
-
Methodology:
-
Use designated, properly labeled, and sealed waste containers.
-
Segregate this compound waste from other waste streams (e.g., non-hazardous, sharps, radioactive).
-
Store the waste in a secure, well-ventilated area away from incompatible materials.
-
3. Disposal Pathway:
-
Objective: To ensure the final disposal of this compound waste is conducted in an environmentally sound and compliant manner.
-
Methodology:
-
Hazardous Waste: If characterized as hazardous, the waste must be managed by a licensed hazardous waste vendor. This typically involves incineration at a permitted facility.
-
Non-Hazardous Waste: If determined to be non-hazardous, it may be disposed of through a licensed pharmaceutical waste vendor or according to institutional guidelines. Sewer disposal is generally not recommended for any pharmaceutical waste.
-
Empty Containers: Triple-rinse empty containers that held this compound. The rinsate should be collected and treated as chemical waste. The rinsed container can then be disposed of as non-hazardous waste, depending on local regulations.
-
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Disclaimer: This information is intended as a general guide. Always consult the specific Safety Data Sheet for this compound and adhere to all applicable federal, state, and local regulations. Your institution's Environmental Health and Safety (EHS) department is a valuable resource for specific guidance.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
